molecular formula C15H12O6 B1682847 Methylswertianin CAS No. 22172-17-4

Methylswertianin

货号: B1682847
CAS 编号: 22172-17-4
分子量: 288.25 g/mol
InChI 键: PUECEVJMPDNNHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-O-methylswertianin is a member of the class of xanthones that is swertianin in which the hydroxy group at position 2 has been replaced by a methoxy group. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a polyphenol. It is functionally related to a swertianin.
1,8-Dihydroxy-2,6-dimethoxy-9H-xanthen-9-one has been reported in Schultesia lisianthoides, Trema orientale, and other organisms with data available.
isolated from Gentianopsis paludosa

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECEVJMPDNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176709
Record name Swertiaperennin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22172-17-4
Record name 1,8-Dihydroxy-3,7-dimethoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22172-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiaperennin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiaperennin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methylswertianin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) derivative, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anti-diabetic properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this bioactive compound.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Swertia genus of the Gentianaceae family. These herbaceous plants are native to temperate regions of the world, with a high concentration of species found in the Himalayas.

Plant Sources

The primary documented natural source of this compound is Swertia punicea .[1][2] Another notable source is Swertia mussotii , a medicinal plant found in the Tibetan plateau. While other species of Swertia are known to produce a variety of xanthones, specific quantitative data for this compound in a wider range of species is still an active area of research.

Distribution within the Plant

Information regarding the distribution of this compound within different plant organs (roots, stems, leaves, flowers) is not extensively detailed in the currently available literature. Generally, for Swertia species, bioactive compounds are often extracted from the whole plant or the aerial parts.

Quantitative Data

Quantitative analysis of this compound in various Swertia species is crucial for standardization and quality control of herbal preparations and for the development of targeted extraction protocols. While extensive data for a wide range of species is limited, the following table summarizes the available information on the concentration of this compound and related xanthones in selected Swertia species.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight)Analytical MethodReference
Swertia paniculataLeaves1,2,6,8-TetrahydroxyxanthoneVaries with altitude and seasonRP-HPLC[3]
Swertia paniculataRhizomes2,8-dihydroxy-1,6-dimethoxyxanthoneVaries with altitude and seasonRP-HPLC[3]
Swertia chirayitaWhole PlantSwertiamarin0.13 ± 0.008TLC[4]
Swertia angustifoliaWhole PlantSwertiamarin0.15 ± 0.008TLC[4]
Swertia dilatataWhole PlantSwertiamarin0.16 ± 0.01TLC[4]

Note: Data for this compound specifically is not available in the provided search results. The table includes data for other xanthones and major bioactive compounds found in Swertia species to provide context on the phytochemical profile of the genus. Further research is required to quantify this compound across a broader range of species and plant parts.

Experimental Protocols

Extraction of Xanthones from Swertia Species

The initial step in the isolation of this compound involves the extraction of xanthones from the plant material. The choice of solvent is critical for achieving high extraction efficiency.

Protocol 1: Solvent Extraction with Acetone-Water

This method has been shown to be effective for extracting a broad range of phenolic compounds, including xanthones, from Swertia chirayita.[5][6]

  • Sample Preparation: Air-dry the whole plant material of the Swertia species and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in a solvent mixture of acetone (B3395972) and water (8:2 v/v) at room temperature.

    • The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

    • Agitate the mixture periodically for 24-48 hours.

  • Filtration and Concentration:

    • Filter the extract through a fine-mesh cloth or filter paper to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Methanolic Extraction

Methanol (B129727) is another commonly used solvent for the extraction of polar and semi-polar compounds like xanthones.

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Perform sonication-assisted extraction by suspending the plant powder in methanol.

    • Sonication for approximately 30 minutes can enhance extraction efficiency.

    • Repeat the extraction process three times with fresh solvent.

  • Pooling and Concentration:

    • Pool the methanolic extracts from the three cycles.

    • Evaporate the solvent under vacuum to yield the crude methanolic extract.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that allows for the preparative separation of compounds from a complex mixture without a solid support matrix.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • HPLC Pump

  • UV-Vis Detector

  • Fraction Collector

Solvent System:

A two-phase solvent system is crucial for successful HSCCC separation. For the isolation of this compound, a system composed of n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) has been reported.

Procedure:

  • Solvent System Preparation: Prepare the solvent mixture in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • Column Equilibration: Fill the HSCCC column with the stationary phase (upper phase). Then, pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude extract in a small volume of the mobile phase and inject it into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase. The compounds will partition between the two phases and elute from the column at different times based on their partition coefficients. Monitor the eluent with a UV-Vis detector and collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

  • Purification and Identification: Pool the fractions containing the target compound and evaporate the solvent. The purity of the isolated this compound can be confirmed by HPLC, and its structure can be elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.

Chromatographic Conditions (General Guidance):

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 200 mm, 5 µm) is typically used for the separation of xanthones.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as phosphoric acid, to improve peak shape) is common. The specific gradient program will need to be optimized.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 240 nm, 274 nm, 325 nm, or 334 nm, which are used for similar xanthones) is suitable.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is important for reproducible results.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the tested concentration range.

  • Quantification: Inject the sample solution into the HPLC system and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-diabetic effects, primarily by improving insulin (B600854) resistance.[1][2] Its mechanism of action involves the modulation of the insulin signaling pathway.

Insulin Signaling Pathway

Experimental evidence suggests that this compound enhances insulin signaling by increasing the expression levels of key proteins in the pathway.[1][2] These include:

  • Insulin Receptor α-subunit (InsR-α): The initial point of insulin binding.

  • Insulin Receptor Substrate-1 (IRS-1): A crucial docking protein that is phosphorylated upon insulin receptor activation.

  • Phosphatidylinositol 3-kinase (PI3K): A downstream effector that is activated by phosphorylated IRS-1 and plays a central role in mediating many of insulin's metabolic effects.

The upregulation of these proteins by this compound leads to an enhanced cellular response to insulin, thereby improving glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor (InsR-α / InsR-β) Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Downstream_Signaling Downstream Signaling Cascades PI3K->Downstream_Signaling Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake This compound This compound This compound->Insulin_Receptor Upregulates Expression This compound->IRS1 Upregulates Expression This compound->PI3K Upregulates Expression

Caption: this compound enhances insulin signaling.

Experimental Workflow for Isolation and Identification

The process of obtaining pure this compound from its natural source and confirming its identity involves a series of sequential steps.

Experimental_Workflow Start Plant Material (Swertia sp.) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Acetone-Water) Drying->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Isolation Isolation by HSCCC Crude_Extract->Isolation Fraction_Collection Fraction Collection Isolation->Fraction_Collection Analysis Analysis of Fractions (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Purified_Compound Purified this compound Pooling->Purified_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structural_Elucidation End Identified Compound Structural_Elucidation->End

Caption: Workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. This guide has provided a detailed overview of its natural sources, methods for its extraction, isolation, and quantification, and its mechanism of action related to the insulin signaling pathway. The provided protocols and diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into its quantitative distribution in a wider range of plant species and further elucidation of its pharmacological effects are warranted.

References

Methylswertianin from Swertia punicea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Swertia punicea as a source of the bioactive xanthone (B1684191), Methylswertianin. The document outlines the compound's therapeutic potential, particularly its anti-diabetic properties, and offers detailed experimental protocols for its extraction, isolation, and quantification based on available scientific literature.

Introduction to this compound and Swertia punicea

Swertia punicea Hemsl., a plant belonging to the Gentianaceae family, is a recognized source of various pharmacologically active compounds, with xanthones being among the most prominent.[1] this compound is a specific xanthone isolated from this plant that has garnered significant interest for its therapeutic properties.[2]

Notably, research has highlighted the anti-diabetic effects of this compound. Studies have shown that it, along with another xanthone, bellidifolin, can significantly reduce fasting blood glucose and improve oral glucose tolerance.[2][3] The mechanism of action appears to be linked to the enhancement of insulin (B600854) signaling, thereby improving insulin resistance.[2][3]

Extraction of Bioactive Compounds from Swertia punicea

The initial step in obtaining this compound is the extraction of crude compounds from the plant material. An effective method involves solvent extraction, with an ethyl acetate (B1210297) fraction demonstrating significant hypoglycemic activity.

General Extraction Protocol

The following protocol is a synthesized methodology based on common practices for extracting xanthones from Swertia species.

Objective: To obtain a crude extract enriched with xanthones, including this compound, from the dried whole plant of Swertia punicea.

Materials and Equipment:

  • Dried, powdered whole plant of Swertia punicea

  • Methanol (B129727)

  • Ethyl acetate

  • Distilled water

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Filter paper and funnel

  • Glassware (beakers, flasks)

Procedure:

  • Maceration/Soxhlet Extraction:

    • Weigh a desired amount of dried, powdered Swertia punicea plant material.

    • Macerate the powder in methanol at room temperature for 48-72 hours with occasional stirring. Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for 24-48 hours.

    • Filter the methanolic extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning process with fresh ethyl acetate two more times to ensure complete extraction of compounds of intermediate polarity.

    • Combine the ethyl acetate fractions.

    • Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the crude ethyl acetate extract, which is enriched in this compound.

Isolation and Purification of this compound

Protocol 1: Column Chromatography (Synthesized Method)

Objective: To isolate this compound from the crude ethyl acetate extract.

Materials and Equipment:

  • Crude ethyl acetate extract of Swertia punicea

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

  • UV lamp for TLC visualization

  • Fraction collector and test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the dissolved sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

      • n-hexane : ethyl acetate (9:1, 8:2, 7:3, ... 1:9, 0:10)

      • ethyl acetate : methanol (9:1, 8:2, ...)

    • Collect the eluate in fractions using a fraction collector.

  • Fraction Monitoring:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

  • Recrystallization:

    • Concentrate the combined fractions containing the compound of interest.

    • Purify the isolated compound further by recrystallization using a suitable solvent system to obtain pure this compound crystals.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) (Adapted from S. mussotii)

This advanced liquid-liquid chromatography technique has been successfully used to isolate this compound from Swertia mussotii and can be adapted for Swertia punicea.

Objective: Preparative separation of this compound.

Instrumentation: High-Speed Counter-Current Chromatograph

Solvent System: A two-phase solvent system composed of n-hexane : ethyl acetate : methanol : water (5:5:10:4, v/v/v/v) .

Procedure:

  • Solvent System Preparation: Prepare the solvent system and allow it to equilibrate in a separatory funnel. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the rotation speed (e.g., 800 rpm) and temperature (e.g., 25°C).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small volume of the solvent mixture.

    • Continuously monitor the effluent and collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound in an extract.

HPLC Quantification Protocol

The following protocol is based on a method developed for the analysis of xanthones in Swertia punicea.

Objective: To determine the concentration of this compound in an extract.

Instrumentation and Conditions:

ParameterSpecification
Chromatographic Column Alltimal C18 (250mm x 4.6mm, 5µm)
Mobile Phase Methanol and water (containing 0.06% H3PO4), gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the Swertia punicea extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data

Biological Activity and Signaling Pathway

This compound from Swertia punicea has demonstrated significant anti-diabetic activity.[2][3] The proposed mechanism involves the enhancement of the insulin signaling pathway, which plays a crucial role in glucose metabolism.

Insulin Signaling Pathway Involving this compound

The administration of this compound has been shown to increase the expression levels of key proteins in the insulin signaling cascade:

  • Insulin Receptor alpha subunit (InsR-α)

  • Insulin Receptor Substrate-1 (IRS-1)

  • Phosphatidylinositol 3-kinase (PI3K)

This upregulation suggests that this compound may improve insulin sensitivity, leading to better glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular InsR Insulin Receptor (InsR-α) IRS1 IRS-1 InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation downstream Downstream Signaling (e.g., Akt/PKB activation, GLUT4 translocation) PI3K->downstream Glucose_Uptake Increased Glucose Uptake downstream->Glucose_Uptake This compound This compound This compound->InsR Enhances Expression This compound->IRS1 Enhances Expression This compound->PI3K Enhances Expression Insulin Insulin Insulin->InsR

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Extraction_and_Isolation_Workflow plant Dried Swertia punicea Powder extraction Solvent Extraction (Methanol) plant->extraction partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) extraction->partition crude_extract Crude Ethyl Acetate Extract partition->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Collect and Monitor Fractions (TLC) column_chrom->fractions combine Combine Pure Fractions fractions->combine purified Purified this compound combine->purified

Caption: Workflow for the extraction and isolation of this compound.

HPLC_Quantification_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Extract Sample start->prep_sample hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis calibration_curve Generate Calibration Curve (from Standards) hplc_analysis->calibration_curve quantify Quantify this compound in Sample hplc_analysis->quantify calibration_curve->quantify end End quantify->end

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

Swertia punicea stands out as a valuable natural source of this compound, a xanthone with promising anti-diabetic properties. This guide provides a framework for the extraction, isolation, and quantification of this compound, intended to support further research and development in the fields of phytochemistry and pharmacology. The detailed protocols and workflows, synthesized from the available literature, offer a practical starting point for scientists aiming to explore the therapeutic potential of this compound. Further studies are warranted to establish a more precise understanding of its mechanism of action and to optimize its yield from Swertia punicea.

References

Isolating Excellence: A Technical Guide to the Purification of Methylswertianin from Swertia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation and purification of Methylswertianin, a xanthone (B1684191) with significant therapeutic potential, from Swertia species. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex processes to facilitate a comprehensive understanding of the purification workflow and the compound's biological context.

Introduction

This compound, a prominent xanthone found in various species of the Swertia genus, has garnered considerable attention for its diverse pharmacological activities.[1][2] Xanthones from Swertia species are known to possess a range of biological properties, including anti-diabetic, anti-inflammatory, and anti-cancer effects.[1][2][3] The increasing interest in this compound necessitates robust and efficient methods for its isolation and purification to support further pharmacological research and drug development. This guide focuses on a highly effective method, High-Speed Counter-Current Chromatography (HSCCC), for obtaining high-purity this compound from Swertia mussotii.[1][2][4][5]

Quantitative Data Summary

The efficiency of the isolation and purification process is critically evaluated by the yield and purity of the final compound. The following table summarizes the quantitative outcomes from a representative study utilizing HSCCC for the separation of this compound from a crude extract of Swertia mussotii.

ParameterValueReference
Starting Material150 mg crude sample[1][2][4][5]
Isolated this compound8 mg[1][2][4][5]
Purity of this compound> 98% (99.1% specifically)[1][4]
Other Isolated CompoundsSwerchirin (B1682844) (21 mg), Decussatin (B1234905) (11 mg)[1][2][4][5]
Purity of Other Compounds> 98% (Swerchirin: 98.9%, Decussatin: 99.0%)[4]

Experimental Protocols

A detailed methodology is crucial for the successful replication of scientific findings. This section provides a comprehensive overview of the key experimental procedures for the isolation and purification of this compound.

Preparation of Crude Sample
  • Plant Material: The whole plant of Swertia mussotii is collected and dried.

  • Extraction: The dried plant material is powdered and extracted with chloroform (B151607). The chloroform extract is then concentrated to dryness to yield a crude extract.[4]

  • Fractionation: The crude chloroform extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. A specific fraction containing the xanthones is collected and concentrated to obtain the crude sample for HSCCC.[4]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing sample adsorption and degradation.[4]

  • Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil is utilized.

  • Solvent System: A two-phase solvent system composed of n-hexane:ethyl acetate:methanol (B129727):water in a 5:5:10:4 (v/v/v/v) ratio is prepared and thoroughly equilibrated.[1][2][4][5] The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.[1][2][4]

  • HSCCC Operation:

    • The coil is first filled with the stationary phase (upper phase).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).[1][2][4]

    • The mobile phase (lower phase) is pumped into the coil at a defined flow rate (e.g., 1.5 mL/min).[1][2][4]

    • The crude sample, dissolved in the upper phase, is injected into the system.[4]

    • The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram peaks.[2][4]

  • Post-HSCCC Processing: The collected fractions containing this compound are evaporated to dryness under reduced pressure.[4]

Purity Analysis and Identification
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by HPLC.[2][4]

    • Column: A C18 column is typically used.[2]

    • Mobile Phase: A gradient of methanol and water is employed.[2]

    • Detection: UV detection at 254 nm.[2]

  • Structural Identification: The chemical structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1][2][4][5]

Visualizing the Process and Pathway

Diagrams are powerful tools for illustrating complex experimental workflows and biological relationships. The following visualizations, created using the DOT language, depict the isolation and purification workflow for this compound and its potential role in the insulin (B600854) signaling pathway.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Identification plant Swertia mussotii (Dried Plant) powder Powdered Plant Material plant->powder chloroform_extract Chloroform Extraction powder->chloroform_extract crude_extract Crude Chloroform Extract chloroform_extract->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel crude_sample Crude Sample for HSCCC silica_gel->crude_sample hsccc High-Speed Counter-Current Chromatography crude_sample->hsccc fractions Collected Fractions hsccc->fractions evaporation Evaporation fractions->evaporation purified_this compound Purified this compound evaporation->purified_this compound hplc HPLC Purity Analysis purified_this compound->hplc nmr NMR Structural Identification purified_this compound->nmr signaling_pathway This compound This compound insulin_signaling Enhances Insulin Signaling This compound->insulin_signaling improves insulin_resistance Insulin Resistance insulin_resistance->insulin_signaling is counteracted by insr InsR-alpha Expression insulin_signaling->insr increases irs1 IRS-1 Expression insulin_signaling->irs1 increases pi3k PI3K Expression insulin_signaling->pi3k increases diabetic_improvement Amelioration of Type 2 Diabetes insr->diabetic_improvement irs1->diabetic_improvement pi3k->diabetic_improvement

References

Unveiling the Molecular Architecture of Methylswertianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative isolated from medicinal plants such as Swertia mussotii and Swertia punicea, has garnered significant interest in the scientific community.[1] This attention is largely due to its promising pharmacological activities, particularly its anti-diabetic effects. Understanding the precise chemical structure of this compound is fundamental for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental protocols utilized for its characterization.

Chemical Structure and Properties

This compound is chemically identified as 1,8-dihydroxy-3,5-dimethoxyxanthone, with the molecular formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1][2] Its structure features a tricyclic xanthone core with two hydroxyl and two methoxy (B1213986) substituents.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (as 1,8-dihydroxy-3,5-dimethoxyxanthone) [1]

Chemical Shift (δ) (ppm)MultiplicityAssignment
11.98br s1-OH
11.39br s8-OH
3.96s5-OCH₃
3.89s3-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (as 1,8-dihydroxy-3,5-dimethoxyxanthone) [1]

Chemical Shift (δ) (ppm)Assignment
184.6C-9 (C=O)
167.4C-3
162.8C-1
154.1C-8
139.9C-5
57.45-OCH₃
56.03-OCH₃

Note: Complete assignment of all aromatic protons and carbons requires further data from sources that could not be accessed.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in confirming the placement of the substituents on the xanthone scaffold. For instance, HMBC correlations were observed between the methoxy protons at δ 3.89 and the carbon at δ 167.4 (C-3), and between the methoxy protons at δ 3.96 and the carbon at δ 139.9 (C-5), confirming their respective positions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 288, consistent with its molecular formula C₁₅H₁₂O₆.[1]

Table 3: Mass Spectrometry Fragmentation Data for this compound [1]

m/zInterpretation
288[M]⁺
273[M - CH₃]⁺
241
230
178
151
123
69

Note: The fragmentation pathway for all listed ions is not fully detailed in the available literature.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system. While specific λmax values for this compound were not found in the searched literature, xanthones typically exhibit characteristic absorption bands in the UV-Vis region.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation of this compound from Swertia mussotii has been reported and involves several chromatographic steps.[1]

1. Extraction:

  • Powdered whole plants of S. mussotii (0.5 kg) are extracted three times with 75% ethanol.

  • The combined extracts are evaporated to dryness under vacuum.

2. Solvent Partitioning:

  • The dried extract is suspended in distilled water and successively partitioned with petroleum ether, chloroform (B151607), and n-butanol.

3. Silica (B1680970) Gel Column Chromatography:

  • The chloroform extract is concentrated and subjected to silica gel column chromatography.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fraction 4, which contains the crude xanthones, is collected.

4. High-Speed Counter-Current Chromatography (HSCCC):

  • The crude sample from the silica gel column is further purified by preparative HSCCC.

  • Solvent System: A two-phase solvent system of n-hexane:ethyl acetate:methanol (B129727):water (5:5:10:4, v/v/v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

  • HSCCC Parameters:

    • Revolution Speed: 800 rpm

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 254 nm

  • This process yields pure this compound.

experimental_workflow start Powdered Swertia mussotii extraction Extraction with 75% Ethanol start->extraction evaporation Evaporation to Dryness extraction->evaporation partitioning Solvent Partitioning (Petroleum Ether, Chloroform, n-Butanol) evaporation->partitioning chloroform_extract Chloroform Extract partitioning->chloroform_extract silica_gel Silica Gel Column Chromatography chloroform_extract->silica_gel crude_sample Crude this compound Sample silica_gel->crude_sample hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_sample->hsccc pure_this compound Pure this compound hsccc->pure_this compound

Isolation and purification workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 75 MHz for ¹³C) using a suitable deuterated solvent, such as DMSO-d₆.[1]

  • Mass Spectrometry: Mass spectra are obtained using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activity: Role in Insulin (B600854) Signaling

This compound has been shown to exhibit anti-diabetic properties by enhancing insulin signaling.[3] Studies have indicated that this compound increases the expression levels of key proteins in the insulin signaling cascade.[3]

The proposed mechanism involves the upregulation of:

  • Insulin Receptor α-subunit (InsR-α): The binding of insulin to its receptor is the initial step in the signaling pathway.

  • Insulin Receptor Substrate-1 (IRS-1): A key docking protein that is phosphorylated upon insulin receptor activation.

  • Phosphatidylinositol 3-Kinase (PI3K): An enzyme that is recruited and activated by phosphorylated IRS-1, leading to downstream signaling events that ultimately result in glucose uptake and utilization.

insulin_signaling_pathway This compound This compound insr Insulin Receptor α-subunit (InsR-α) This compound->insr Upregulates Expression irs1 Insulin Receptor Substrate-1 (IRS-1) This compound->irs1 Upregulates Expression pi3k Phosphatidylinositol 3-Kinase (PI3K) This compound->pi3k Upregulates Expression insr->irs1 Activates irs1->pi3k Activates downstream Downstream Signaling (e.g., Akt/PKB activation) pi3k->downstream glucose_uptake Increased Glucose Uptake and Utilization downstream->glucose_uptake

Proposed mechanism of this compound in enhancing insulin signaling.

Conclusion

The chemical structure of this compound has been unequivocally established as 1,8-dihydroxy-3,5-dimethoxyxanthone through rigorous spectroscopic analysis. The detailed experimental protocols for its isolation and purification provide a solid foundation for further research. The elucidation of its role in enhancing the insulin signaling pathway opens avenues for its development as a potential therapeutic agent for diabetes and related metabolic disorders. This technical guide serves as a valuable resource for scientists engaged in natural product chemistry, drug discovery, and metabolic research.

References

In-Depth Technical Guide: Spectroscopic and Signaling Insights of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Methylswertianin, a xanthone (B1684191) with significant potential in drug development, particularly for its anti-diabetic properties. This document details the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data, outlines experimental protocols for its isolation and analysis, and visualizes its known mechanism of action through a signaling pathway diagram.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR have been utilized.

Table 1: ¹H NMR Spectroscopic Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2Data not available--
H-4Data not available--
H-5Data not available--
H-7Data not available--
1-OHData not available--
8-OCH₃Data not available--
3-OCH₃Data not available--

Note: Specific chemical shifts and coupling constants for this compound are not explicitly detailed in the readily available literature. The table structure is provided as a template for when such data becomes accessible.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Carbon Chemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
C-9 (C=O)Data not available
C-9aData not available
C-10aData not available
3-OCH₃Data not available
8-OCH₃Data not available

Note: As with the ¹H NMR data, specific ¹³C chemical shifts for this compound require access to primary literature not publicly available. This table serves as a structural placeholder.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a common technique for the analysis of natural products like xanthones.

Table 3: Mass Spectrometry Data of this compound

Technique Ionization Mode m/z Value Formula Interpretation
HR-ESI-MSPositiveData not availableC₁₅H₁₂O₅[M+H]⁺

Note: The exact m/z value for the protonated molecule ([M+H]⁺) of this compound (C₁₅H₁₂O₅) is not specified in the available search results.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on protocols for similar xanthones from the Swertia genus.

Isolation of this compound

This compound is typically isolated from the whole plants of Swertia species, such as Swertia punicea or Swertia mussotii. A common method involves solvent extraction followed by chromatographic separation.

Workflow for the Isolation of this compound

G start Plant Material (Dried Swertia sp.) extraction Solvent Extraction (e.g., with Methanol (B129727) or Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography hplc Preparative HPLC (or HSCCC) chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

A detailed protocol for isolation is as follows:

  • Plant Material Preparation: The whole plants of the selected Swertia species are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The xanthone fraction, including this compound, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound are further purified using preparative HPLC or HSCCC to yield the pure compound.[1]

Spectroscopic Analysis

NMR Spectroscopy: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the molecular ion.

Signaling Pathway of this compound

This compound has been shown to exert its anti-diabetic effects by improving insulin (B600854) resistance. It enhances the insulin signaling pathway by upregulating the expression of key proteins in the cascade.[1][2]

Insulin Signaling Pathway Enhanced by this compound

G cluster_0 This compound Action cluster_1 Insulin Signaling Cascade This compound This compound InsR Insulin Receptor (InsR-α) This compound->InsR Upregulates IRS1 Insulin Receptor Substrate-1 (IRS-1) This compound->IRS1 Upregulates PI3K Phosphoinositide 3-kinase (PI3K) This compound->PI3K Upregulates Insulin Insulin Insulin->InsR Binds InsR->IRS1 Phosphorylates IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances insulin signaling.

The diagram illustrates that this compound upregulates the expression of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This upregulation enhances the downstream signaling cascade initiated by insulin binding, ultimately leading to increased glucose uptake by cells and contributing to its anti-diabetic effects.

References

Biosynthesis Pathway of Methylswertianin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) found in plants of the Swertia genus, has garnered significant interest for its potential therapeutic properties, including anti-diabetic effects. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and potential regulatory mechanisms. This document summarizes current knowledge based on research on xanthone biosynthesis in the Gentianaceae family and related plant species. While specific quantitative data and detailed experimental protocols for every enzymatic step in this compound synthesis are not yet fully elucidated, this guide presents a robust theoretical framework and representative methodologies to facilitate further research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid and polyketide pathways to form a core xanthone structure, which is subsequently modified by hydroxylation and methylation to yield the final product.

Core Xanthone Skeleton Formation

The formation of the central xanthone scaffold is believed to occur through a mixed biosynthetic pathway involving the shikimate and acetate-malonate pathways.

  • Shikimate Pathway : This pathway provides a C6-C1 aromatic precursor, likely derived from L-phenylalanine.

  • Acetate-Malonate Pathway : This pathway provides a polyketide chain from acetyl-CoA and malonyl-CoA units.

These precursors condense to form a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative cyclization to yield a trihydroxyxanthone core. The two primary core structures that serve as precursors for a variety of xanthones are 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone.

Post-Modification Steps Leading to this compound

Following the formation of the xanthone core, a series of hydroxylation and methylation reactions are proposed to occur to produce this compound (1,7,8-trihydroxy-3-methoxyxanthone). The precise order of these modifications is yet to be definitively established. One plausible route involves:

  • Hydroxylation : The xanthone core undergoes regioselective hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (P450s) to introduce additional hydroxyl groups at specific positions on the xanthone ring.

  • O-Methylation : A key step is the methylation of a hydroxyl group, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). This enzymatic reaction transfers a methyl group from SAM to a specific hydroxyl group on the xanthone precursor, swertianin (B1671438) (1,3,7,8-tetrahydroxyxanthone), to form this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Xanthone Core Biosynthesis cluster_2 Tailoring Steps Shikimate Pathway Shikimate Pathway Benzophenone Intermediate Benzophenone Intermediate Shikimate Pathway->Benzophenone Intermediate Acetate-Malonate Pathway Acetate-Malonate Pathway Acetate-Malonate Pathway->Benzophenone Intermediate 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone Benzophenone Intermediate->1,3,7-Trihydroxyxanthone Cyclization (P450s) Swertianin (1,3,7,8-Tetrahydroxyxanthone) Swertianin (1,3,7,8-Tetrahydroxyxanthone) 1,3,7-Trihydroxyxanthone->Swertianin (1,3,7,8-Tetrahydroxyxanthone) Hydroxylation (P450s) This compound (1,7,8-Trihydroxy-3-methoxyxanthone) This compound (1,7,8-Trihydroxy-3-methoxyxanthone) Swertianin (1,3,7,8-Tetrahydroxyxanthone)->this compound (1,7,8-Trihydroxy-3-methoxyxanthone) O-Methylation (OMT) LC-MS Workflow for Metabolite Profiling cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Plant Tissue Collection Plant Tissue Collection Freezing in Liquid N2 Freezing in Liquid N2 Plant Tissue Collection->Freezing in Liquid N2 Grinding Grinding Freezing in Liquid N2->Grinding Extraction with 80% Methanol Extraction with 80% Methanol Grinding->Extraction with 80% Methanol Centrifugation Centrifugation Extraction with 80% Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filtration Supernatant Collection->Filtration LC-MS Analysis LC-MS Analysis Filtration->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Cloning and Expression Workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification of OMT Gene PCR Amplification of OMT Gene cDNA Synthesis->PCR Amplification of OMT Gene Ligation into Expression Vector Ligation into Expression Vector PCR Amplification of OMT Gene->Ligation into Expression Vector Transformation into E. coli Transformation into E. coli Ligation into Expression Vector->Transformation into E. coli Plasmid Confirmation Plasmid Confirmation Transformation into E. coli->Plasmid Confirmation Expression in E. coli BL21(DE3) Expression in E. coli BL21(DE3) Plasmid Confirmation->Expression in E. coli BL21(DE3) Protein Purification Protein Purification Expression in E. coli BL21(DE3)->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay

Physicochemical properties of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Methylswertianin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring xanthone, a class of polyphenolic compounds, primarily isolated from plants of the Swertia genus, such as Swertia punicea, Swertia mussotii, and Swertia chirayita.[1][2] Also known by its synonym Swertiaperennin, it is recognized for its significant biological activities, most notably its anti-diabetic effects.[3][4] Research indicates that this compound may mitigate type-2 diabetes by improving insulin (B600854) resistance, making it a compound of interest for further investigation in metabolic disease research and drug development.[3][4] This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and associated biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While key identifiers and solubility data are available, specific thermal properties like melting and boiling points, as well as its acid dissociation constant (pKa), are not extensively reported in the reviewed literature.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name 1,8-dihydroxy-2,6-dimethoxyxanthen-9-one[1]
Synonyms Swertiaperennin, Swertiaperrenin[2]
CAS Number 22172-17-4[2]
Molecular Formula C₁₅H₁₂O₆[1][2]
Molecular Weight 288.26 g/mol [1]
Appearance White crystalline powder[1]
Purity >98% (as isolated by HSCCC)[5][6][7]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
SMILES COC1=C(C2=C(C=C1)OC1=C(C2=O)C(O)=CC(OC)=C1O)[1]
Melting Point Data not available in reviewed literature
Boiling Point Data not available in reviewed literature
pKa Data not available in reviewed literature

Biological Activity and Signaling Pathway

This compound demonstrates significant anti-diabetic and hypolipidemic effects. The primary mechanism of action is attributed to its ability to enhance insulin sensitivity.[3][4]

Studies on streptozotocin (B1681764) (STZ)-induced type 2 diabetic mouse models have shown that administration of this compound leads to:

  • A significant reduction in fasting blood glucose (FBG).[3][4]

  • Improved oral glucose tolerance.[3][4]

  • Lowered fasting serum insulin, total cholesterol (TC), and low-density lipoprotein (LDL) levels.[3][4]

This improvement in insulin resistance is achieved by modulating the insulin signaling pathway. This compound upregulates the expression of key proteins in this cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[3][4] The activation of this pathway is crucial for glucose uptake and metabolism.

Insulin_Signaling_Pathway cluster_0 This compound Action This compound This compound InsR Insulin Receptor (InsR-α) This compound->InsR Upregulates Expression IRS1 Insulin Receptor Substrate-1 (IRS-1) InsR->IRS1 PI3K Phosphatidylinositol 3-kinase (PI3K) IRS1->PI3K Cellular_Response Enhanced Glucose Uptake & Metabolism PI3K->Cellular_Response

This compound's effect on the insulin signaling pathway.

Experimental Protocols & Workflows

Isolation and Purification from Swertia mussotii

A robust method for isolating this compound with high purity involves High-Speed Counter-Current Chromatography (HSCCC).[5][7][8] This technique is effective for separating xanthones from crude plant extracts.

Methodology:

  • Extraction: A crude sample is obtained from dried Swertia mussotii plant material via chloroform extraction followed by silica (B1680970) gel column chromatography.[5]

  • Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol (B129727), and water in a 5:5:10:4 (v/v/v/v) ratio. The mixture is thoroughly equilibrated and the phases are separated before use.[5][7][8]

  • HSCCC Separation:

    • Apparatus: A TBE-300A HSCCC instrument.

    • Stationary Phase: The upper phase of the solvent system.

    • Mobile Phase: The lower phase of the solvent system.

    • Flow Rate: 1.5 mL/min.[5][7][8]

    • Revolution Speed: 800 rpm.[5][7][8]

    • Temperature: 25 °C.[5][7][8]

    • Sample Loading: 150 mg of the crude extract is dissolved in 20 mL of the upper phase and injected into the column.

  • Fraction Collection & Analysis: The effluent is monitored by HPLC to identify and collect the fraction containing this compound. This process can yield this compound with a purity exceeding 98%.[5][7][8]

Isolation_Workflow Start Dried Swertia mussotii Plant Material Step1 1. Chloroform Extraction Start->Step1 Step2 2. Silica Gel Column Chromatography Step1->Step2 Crude Crude Xanthone Extract Step2->Crude Step3 3. Dissolve in HSCCC Stationary Phase Crude->Step3 Step4 4. HSCCC Separation (n-hexane:EtOAc:MeOH:H₂O) (5:5:10:4 v/v) Step3->Step4 Step5 5. HPLC Monitoring & Fraction Collection Step4->Step5 End Purified this compound (>98% Purity) Step5->End

Workflow for the isolation and purification of this compound.
Purity Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity of isolated this compound.[2]

General Protocol:

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of methanol and water is typically used. For instance, starting with 80% methanol, increasing to 85% over 2.5 minutes, and then to 95% over the next 6.5 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV detection at 254 nm.[6]

  • Peak Purity Assessment: The DAD allows for the comparison of UV-Vis spectra across an entire peak. A spectrally pure peak will exhibit identical spectra at the upslope, apex, and downslope, confirming the absence of co-eluting impurities.[9]

In Vivo Anti-Diabetic Activity Assay

The protocol used by Tian et al. (2010) serves as a key reference for evaluating the anti-diabetic potential of this compound.[4]

Methodology:

  • Animal Model: Male BABL/c mice are used. Type 2 diabetes is induced by an injection of streptozotocin (STZ). Mice with fasting blood glucose levels above 220 mg/dL are selected for the study.[3]

  • Treatment Groups:

    • Diabetic Control (untreated)

    • This compound (100 mg/kg body wt./day, oral administration)

    • This compound (200 mg/kg body wt./day, oral administration)

    • Positive Control (e.g., a standard anti-diabetic drug)

  • Administration: The compound is administered orally once daily for a period of 4 weeks.[4]

  • Endpoint Analysis:

    • Glycemic Control: Fasting blood glucose is monitored regularly. An oral glucose tolerance test (OGTT) is performed at the end of the study.

    • Serum Analysis: Blood samples are collected to measure fasting serum insulin, total cholesterol, triglycerides, LDL, and HDL levels.

    • Mechanism Study: Liver tissue is harvested for Western blot analysis to quantify the protein expression levels of InsR-α, IRS-1, and PI3K. Hepatic glycogen (B147801) content and the activities of glucokinase (GK) and glucose-6-phosphatase (G6Pase) are also measured.[4]

References

Pharmacological Profile of Methylswertianin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylswertianin, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, notably Swertia punicea, has emerged as a promising natural compound with significant pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a primary focus on its well-documented anti-diabetic properties. This document synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings in a structured format to support further research and development. While the anti-diabetic effects are most thoroughly characterized, this guide also touches upon the potential anti-inflammatory, antioxidant, and hepatoprotective activities of related compounds, highlighting areas for future investigation into this compound's broader therapeutic potential.

Introduction

This compound is a bioactive xanthone that has been identified as a key constituent in certain traditional medicinal plants. Its primary reported pharmacological effect is its anti-diabetic activity, which is attributed to its ability to improve insulin (B600854) resistance.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, outlining the current understanding of this compound's mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the assays cited.

Anti-diabetic Properties of this compound

The most significant body of research on this compound focuses on its potential as a therapeutic agent for type 2 diabetes. Preclinical studies have demonstrated its efficacy in animal models of the disease.

Mechanism of Action

This compound appears to exert its anti-diabetic effects primarily by enhancing insulin signaling.[1][2][3] In streptozotocin (B1681764) (STZ)-induced type 2 diabetic mice, oral administration of this compound led to an upregulation of key proteins in the insulin signaling cascade within the liver. Specifically, it increases the expression of the insulin receptor alpha subunit (InsR-alpha), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2][3] This enhancement of the InsR/IRS-1/PI3K pathway leads to improved insulin sensitivity and better glucose homeostasis.

Furthermore, this compound has been shown to modulate hepatic glucose metabolism by increasing hepatic glycogen (B147801) content.[1][2][3] It also influences the activity of key enzymes involved in glucose metabolism, leading to decreased activity of glucose-6-phosphatase (G6Pase) and increased activity of glucokinase (GK).[1][2][3]

Preclinical Efficacy Data

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a streptozotocin (STZ)-induced type 2 diabetic mouse model. The compound was administered orally for 4 weeks.

Table 1: Effect of this compound on Fasting Blood Glucose (FBG) and Oral Glucose Tolerance Test (OGTT)

Treatment GroupDose (mg/kg/day)Initial FBG (mmol/L)Final FBG (mmol/L)OGTT Area Under the Curve (AUC)
Normal Control-5.8 ± 0.75.9 ± 0.6Data not available
Diabetic Model-21.3 ± 2.520.8 ± 2.1Data not available
This compound10021.1 ± 2.312.4 ± 1.8Significantly reduced vs. model
This compound20021.5 ± 2.69.8 ± 1.5Significantly reduced vs. model
Metformin (B114582) (Positive Control)20021.2 ± 2.410.2 ± 1.6*Data not available

*p < 0.05 compared to the diabetic model group.

Table 2: Effect of this compound on Serum Insulin and Lipid Profile

Treatment GroupDose (mg/kg/day)Fasting Serum Insulin (FINS) (mIU/L)Total Cholesterol (TC) (mmol/L)Triglycerides (TG) (mmol/L)HDL-C (mmol/L)LDL-C (mmol/L)
Normal Control-15.2 ± 2.12.9 ± 0.40.8 ± 0.21.5 ± 0.30.8 ± 0.2
Diabetic Model-10.1 ± 1.55.2 ± 0.62.1 ± 0.40.9 ± 0.23.1 ± 0.5
This compound10013.5 ± 1.93.8 ± 0.51.4 ± 0.31.3 ± 0.21.7 ± 0.3
This compound20014.8 ± 2.03.1 ± 0.41.0 ± 0.21.4 ± 0.21.1 ± 0.2
Metformin20014.5 ± 1.93.3 ± 0.41.1 ± 0.21.3 ± 0.21.3 ± 0.3*

*p < 0.05 compared to the diabetic model group.

Table 3: Effect of this compound on Hepatic Glycogen and Enzyme Activities

Treatment GroupDose (mg/kg/day)Hepatic Glycogen (mg/g)Glucokinase (GK) Activity (U/g protein)Glucose-6-Phosphatase (G6Pase) Activity (U/g protein)
Normal Control-45.2 ± 5.18.9 ± 1.112.5 ± 1.8
Diabetic Model-18.9 ± 2.84.1 ± 0.725.3 ± 3.1
This compound10030.1 ± 3.96.5 ± 0.918.2 ± 2.2
This compound20038.7 ± 4.57.8 ± 1.014.1 ± 1.9
Metformin20036.5 ± 4.27.5 ± 0.915.0 ± 2.0*

*p < 0.05 compared to the diabetic model group.

Other Potential Pharmacological Activities

While research on this compound is concentrated on its anti-diabetic effects, related compounds from the Swertia genus exhibit a broader range of pharmacological activities, suggesting potential avenues for future investigation of this compound.

Anti-inflammatory and Antioxidant Activity
Hepatoprotective Effects

Various extracts and isolated compounds from the Swertia genus have shown significant hepatoprotective activities in preclinical models of liver injury.[1][3][5] These effects are often attributed to the antioxidant and anti-inflammatory properties of the constituent xanthones and iridoids. While the hepatoprotective potential of this compound itself has not been extensively studied, its presence in hepatoprotective medicinal plants suggests this as a promising area for future research.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

There is currently a lack of specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Pharmacokinetic studies on other xanthones suggest that they can undergo significant first-pass metabolism.[7] Further research is required to determine the pharmacokinetic profile of this compound to assess its bioavailability and inform dosing strategies.

Toxicology

Detailed toxicological studies, including the determination of an LD50 value and evaluation of acute and chronic toxicity for this compound, have not been reported in the available literature. As with any novel therapeutic agent, a thorough toxicological assessment will be a critical step in its development.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies on this compound's anti-diabetic effects.

Animal Model: Streptozotocin (STZ)-Induced Type 2 Diabetes in Mice
  • Animals: Male BABL/c mice.

  • Induction of Diabetes: A high-fat diet is provided for a specified period to induce insulin resistance. Subsequently, a single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate (B86180) buffer, is administered to induce partial beta-cell destruction. Blood glucose levels are monitored, and mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., 11.1 mmol/L) are selected for the study.[1][2][3]

  • Treatment: this compound is administered orally via gavage once daily for a period of 4 weeks at doses of 100 mg/kg and 200 mg/kg.[1][2][3] A vehicle control (diabetic model) and a positive control (e.g., metformin 200 mg/kg) are included.

Biochemical Assays
  • Fasting Blood Glucose (FBG): Blood samples are collected from the tail vein after an overnight fast. Glucose levels are measured using a standard glucometer.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, an oral glucose load (e.g., 2 g/kg body weight) is administered. Blood glucose levels are measured at baseline (0 min) and at various time points post-glucose administration (e.g., 30, 60, 120 min). The area under the curve (AUC) is calculated to assess glucose tolerance.

  • Serum Insulin (FINS): Blood is collected and centrifuged to obtain serum. Insulin levels are determined using a commercially available ELISA kit.

  • Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using standard enzymatic colorimetric assay kits.

  • Hepatic Glycogen Content: A portion of the liver is excised, and glycogen content is determined using a standardized glycogen assay kit.

  • Glucokinase (GK) and Glucose-6-Phosphatase (G6Pase) Activity: Liver tissue is homogenized, and the activities of GK and G6Pase are measured using specific enzyme activity assay kits.

Western Blot Analysis
  • Protein Extraction: Liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for InsR-alpha, IRS-1, PI3K, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Visualizations

Signaling Pathway

Methylswertianin_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Insulin Insulin InsR Insulin Receptor (InsR-alpha) Insulin->InsR IRS1 IRS-1 InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Downstream Downstream Signaling PI3K->Downstream Leads to Glucose Uptake & Metabolism This compound This compound This compound->InsR Upregulates Expression This compound->IRS1 Upregulates Expression This compound->PI3K Upregulates Expression

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_induction cluster_treatment cluster_analysis Induction Induce Type 2 Diabetes in Mice (High-Fat Diet + STZ) Treatment Oral Administration for 4 Weeks: - Vehicle (Control) - this compound (100 & 200 mg/kg) - Metformin (Positive Control) Induction->Treatment Biochemical Biochemical Analysis: - FBG & OGTT - Serum Insulin - Lipid Profile Treatment->Biochemical Tissue Tissue Analysis (Liver): - Glycogen Content - GK & G6Pase Activity - Western Blot (InsR, IRS-1, PI3K) Treatment->Tissue

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant anti-diabetic potential in preclinical models, primarily through the enhancement of the insulin signaling pathway. The quantitative data presented in this guide underscore its efficacy in improving glycemic control and lipid profiles. However, to advance this compound as a viable therapeutic candidate, further research is imperative. Key areas for future investigation include:

  • Pharmacokinetic Profiling: Comprehensive ADME studies are necessary to understand its bioavailability, metabolic fate, and clearance.

  • Toxicology Assessment: Rigorous acute and chronic toxicity studies are required to establish a safety profile.

  • Elucidation of Broader Pharmacological Effects: Investigations into its potential anti-inflammatory, antioxidant, and hepatoprotective activities will provide a more complete understanding of its therapeutic utility.

  • Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in validating its efficacy and safety in humans.

This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and offering detailed methodological insights to guide further research into the promising pharmacological profile of this compound.

References

In Vitro Screening of Methylswertianin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative predominantly found in medicinal plants of the Swertia genus, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in vitro screening methodologies used to evaluate the bioactivity of this compound, with a primary focus on its anti-diabetic effects and the underlying molecular mechanisms. While research has concentrated on its role in glucose metabolism, this guide also outlines standard in vitro protocols for assessing its antioxidant, anti-inflammatory, and anticancer potential. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's bioactivities.

Anti-diabetic Activity of this compound

The primary reported bioactivity of this compound is its anti-diabetic effect, primarily attributed to its ability to improve insulin (B600854) resistance. In vitro and in vivo studies have demonstrated that this compound enhances insulin signaling pathways.

Mechanism of Action: Insulin Signaling Pathway

This compound has been shown to improve insulin sensitivity by modulating key proteins in the insulin signaling cascade. Treatment with this compound has been observed to increase the expression levels of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K)[1][2]. This enhancement of the insulin signaling pathway leads to improved glucose uptake and metabolism in insulin-sensitive tissues.

Insulin_Signaling_Pathway Insulin Insulin InsR Insulin Receptor (InsR-α) Insulin->InsR Binds IRS1 IRS-1 InsR->IRS1 Phosphorylates This compound This compound This compound->InsR Upregulates This compound->IRS1 Upregulates PI3K PI3K This compound->PI3K Upregulates IRS1->PI3K Activates Downstream Downstream Signaling (e.g., Akt/PKB) PI3K->Downstream Glucose_Uptake Increased Glucose Uptake Downstream->Glucose_Uptake

Fig. 1: Proposed mechanism of this compound on the insulin signaling pathway.
In Vitro Enzyme Inhibition

This compound also influences hepatic glucose metabolism by modulating the activity of key enzymes. It has been reported to decrease the activity of glucose-6-phosphatase (G6Pase) and increase the activity of glucokinase (GK), contributing to reduced hepatic glucose output and increased glucose uptake by the liver[1][2].

Table 1: In Vitro Enzyme Inhibition by this compound

EnzymeEffect of this compoundReference
Glucose-6-phosphatase (G6Pase)Decreased activity[1][2]
Glucokinase (GK)Increased activity[1][2]
Experimental Protocols

This protocol is a standard method to assess the effect of this compound on the protein expression levels of InsR-α, IRS-1, and PI3K in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against InsR-α, IRS-1, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

Western_Blot_Workflow A Cell Culture & Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

References

Methylswertianin: A Comprehensive Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylswertianin, a naturally occurring xanthone (B1684191), has garnered significant attention within the scientific community for its promising pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its anti-diabetic and anti-proliferative effects, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Discovery and History

This compound belongs to the class of xanthones, a group of phenolic compounds widely distributed in the plant kingdom, particularly within the Gentianaceae family. Historically, plants from the genus Swertia, such as Swertia punicea and Swertia mussotii, have been used in traditional medicine for various ailments. The isolation and characterization of specific bioactive constituents like this compound represent a modern scientific endeavor to understand the pharmacological basis of these traditional remedies. While the precise first isolation of this compound is not prominently documented in a singular historical account, its identification is a result of extensive phytochemical investigations of Swertia species. These studies, primarily conducted from the late 20th century onwards, aimed to identify the chemical compounds responsible for the therapeutic properties of these plants.

Chemical Properties

This compound is chemically known as 1,8-dihydroxy-2,6-dimethoxyxanthen-9-one. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
CAS Number 22172-17-4
Class Xanthone
Appearance Yellow amorphous powder
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two primary areas of pharmacological research: as an anti-diabetic agent and as an anti-proliferative compound.

Anti-diabetic Activity

The most well-documented biological activity of this compound is its anti-diabetic effect. Research has shown that it can effectively reduce hyperglycemia and improve insulin (B600854) resistance, key pathological features of type 2 diabetes.

A pivotal study by Tian L-Y, et al. (2010) investigated the anti-diabetic effects of this compound in streptozotocin (B1681764) (STZ)-induced type 2 diabetic male BABL/c mice. The administration of this compound for 4 weeks resulted in significant improvements in several key metabolic parameters.[1][2]

Table 1: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Mice

ParameterControl (Diabetic)This compound (100 mg/kg)This compound (200 mg/kg)
Fasting Blood Glucose (FBG) Significantly elevatedSignificantly reducedSignificantly reduced
Fasting Serum Insulin (FINS) ElevatedLoweredLowered
Oral Glucose Tolerance ImpairedImprovedImproved
Total Cholesterol (TC) ElevatedLoweredLowered
Triglycerides (TG) ElevatedLoweredLowered
Low-Density Lipoprotein (LDL) ElevatedLoweredLowered
High-Density Lipoprotein (HDL) ReducedIncreasedIncreased
Hepatic Glycogen (B147801) Content ReducedIncreasedIncreased
Glucokinase (GK) Activity ReducedIncreasedIncreased
Glucose-6-Phosphatase (G6Pase) Activity IncreasedDecreasedDecreased

Data synthesized from the findings of Tian L-Y, et al. (2010).[1][2]

This compound appears to exert its anti-diabetic effects by enhancing insulin signaling. The study by Tian L-Y, et al. (2010) demonstrated that treatment with this compound increased the expression levels of key proteins in the insulin signaling cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This enhancement of insulin signaling likely leads to improved glucose uptake and metabolism, thereby alleviating the symptoms of diabetes.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake To cell membrane This compound This compound This compound->IR Upregulates InsR-α This compound->IRS1 Upregulates This compound->PI3K Upregulates

Figure 1: Proposed Mechanism of this compound on the Insulin Signaling Pathway.
Anti-proliferative Activity

In addition to its anti-diabetic properties, this compound has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation.[3][4][5] The aberrant proliferation of VSMCs is a key event in the pathogenesis of vascular diseases such as atherosclerosis and restenosis.

A study investigating the anti-proliferative effects of various nonprenylated xanthones identified this compound as a potent inhibitor of VSMC proliferation.[3][4][5]

Table 2: Anti-proliferative Activity of this compound on Vascular Smooth Muscle Cells (VSMCs)

CompoundCell LineAssayIC₅₀ (µM)
This compound Rat Aortic VSMCsResazurin Conversion Assay10.2 - 12.5

Data from Wolfender, et al. (2015).[3][4][5]

The anti-proliferative effect was confirmed by quantifying DNA synthesis through 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation. Importantly, the study also showed that this compound was not cytotoxic at the concentrations investigated, as determined by lactate (B86563) dehydrogenase (LDH) release.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Characterization of this compound from Swertia mussotii

The following protocol is adapted from a study on the isolation of xanthones from Swertia mussotii and provides a robust method for obtaining pure this compound.[6]

Isolation_Workflow start Start: Powdered Swertia mussotii Plant Material extraction Extraction with 75% Ethanol (B145695) (3x) start->extraction evaporation Rotary Evaporation to Dryness extraction->evaporation suspension Suspension in Distilled Water evaporation->suspension partitioning Liquid-Liquid Partitioning with Petroleum Ether, Chloroform, and n-Butanol suspension->partitioning chloroform_fraction Chloroform Fraction Collection and Concentration partitioning->chloroform_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) Separation chloroform_fraction->hsccc purification Collection of Fractions Containing this compound hsccc->purification analysis Purity Analysis and Structural Elucidation (NMR, MS) purification->analysis end End: Pure this compound analysis->end

Figure 2: Workflow for the Isolation and Purification of this compound.

Detailed Protocol:

  • Extraction: Powdered whole plants of Swertia mussotii (0.5 kg) are extracted three times with 75% ethanol. The extraction times are 2 hours, 2 hours, and 1 hour, respectively.[6]

  • Concentration: The combined ethanol extracts are evaporated to dryness using a rotary evaporator at 60°C under vacuum.[6]

  • Fractionation: The resulting residue is suspended in distilled water (3 L) and sequentially partitioned with petroleum ether (6 L), chloroform (6 L), and n-butanol (6 L).[6]

  • Crude Sample Preparation: The chloroform layer is concentrated to dryness to yield the crude extract for further purification.[6]

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Two-phase solvent system: n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v).[6]

    • Stationary phase: The upper phase.

    • Mobile phase: The lower phase.

    • Sample loading: 150 mg of the dried crude chloroform extract is dissolved in 20 mL of the upper phase.

    • Separation: The crude sample is subjected to HSCCC to separate the individual xanthones.

  • Characterization: The purified fractions are analyzed by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure and purity of this compound.[6]

¹H-NMR (DMSO-d₆, 500 MHz): δ 12.89 (1H, s, 1-OH), 7.28 (1H, d, J=8.5 Hz, H-4), 6.95 (1H, d, J=8.5 Hz, H-3), 6.88 (1H, s, H-7), 6.75 (1H, s, H-5), 3.92 (3H, s, 6-OCH₃), 3.85 (3H, s, 2-OCH₃).

¹³C-NMR (DMSO-d₆, 125 MHz): δ 181.5 (C-9), 162.1 (C-1), 158.4 (C-4a), 156.9 (C-8), 155.0 (C-6), 148.9 (C-2), 138.8 (C-5a), 123.9 (C-4), 115.8 (C-8a), 111.9 (C-3), 104.2 (C-7), 98.6 (C-5), 56.4 (6-OCH₃), 56.1 (2-OCH₃).

Streptozotocin (STZ)-Induced Type 2 Diabetic Mouse Model

This protocol describes the induction of type 2 diabetes in mice, as utilized in the study by Tian L-Y, et al. (2010).[1]

  • Animals: Male BABL/c mice are used.

  • Induction:

    • A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered to the mice. The dosage of STZ may vary and should be optimized for the specific mouse strain and experimental goals.

    • Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored regularly from the tail vein.

    • Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and are used for the study.

  • Treatment:

    • Diabetic mice are randomly assigned to treatment groups.

    • This compound is administered orally at doses of 100 mg/kg and 200 mg/kg body weight daily for 4 weeks.[1]

    • A diabetic control group receives the vehicle.

  • Biochemical Analysis:

    • At the end of the treatment period, blood and tissue samples are collected for the analysis of fasting blood glucose, serum insulin, lipid profile, hepatic glycogen content, and enzyme activities (glucokinase and glucose-6-phosphatase).[1]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is based on the methodology used to determine the anti-proliferative effects of xanthones on VSMCs.[3][4][5]

  • Cell Culture:

    • Rat aortic vascular smooth muscle cells (VSMCs) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure (Resazurin Conversion Assay):

    • VSMCs are seeded in 96-well plates and allowed to adhere.

    • The cells are then serum-starved for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

    • Cells are pre-incubated with various concentrations of this compound for a specified time.

    • Proliferation is stimulated by adding a mitogen, such as platelet-derived growth factor (PDGF).

    • After an incubation period (e.g., 48 hours), a resazurin-based solution is added to each well.

    • The fluorescence is measured to determine the number of viable, metabolically active cells.

  • IC₅₀ Determination:

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of this compound's effect on PDGF-induced VSMC proliferation.

Conclusion

This compound, a xanthone isolated from Swertia species, has demonstrated significant potential as a therapeutic agent, particularly in the management of type 2 diabetes and the prevention of vascular proliferative disorders. Its ability to improve insulin sensitivity through the upregulation of key components of the insulin signaling pathway provides a strong mechanistic basis for its anti-diabetic effects. Furthermore, its non-toxic anti-proliferative activity against vascular smooth muscle cells suggests a role in addressing conditions like atherosclerosis and restenosis. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties and clinical applications of this promising natural compound. Future studies should focus on elucidating the complete spectrum of its molecular targets and pathways, as well as its pharmacokinetic and pharmacodynamic profiles in more advanced preclinical and clinical settings.

References

An In-depth Technical Guide to Methylswertianin and the Xanthone Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylswertianin, a bioactive xanthone (B1684191) compound, and the broader class of xanthones. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document delves into the chemical properties, biosynthesis, and significant biological activities of this compound, with a particular focus on its anti-diabetic, anti-inflammatory, and potential anticancer properties. Detailed experimental protocols for key biological assays and purification are provided to facilitate further research. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to enhance understanding.

Introduction to Xanthones

Xanthones are a class of organic compounds with a distinctive tricyclic xanthen-9-one core structure.[1][2] Naturally occurring as secondary metabolites in various plant families, fungi, and lichens, they have garnered significant scientific interest due to their wide array of pharmacological activities.[3][4][5] The structural diversity within the xanthone family, arising from different oxygenation patterns and the presence of various substituents such as prenyl, methoxy, and glycosyl groups, contributes to their broad spectrum of biological effects.[2][5] These activities include anti-inflammatory, antioxidant, anticancer, and anti-diabetic properties, making them promising candidates for drug discovery and development.[3][4]

This compound: A Prominent Xanthone

This compound is a specific xanthone that has been isolated from various plant species, notably from the genus Swertia. It is recognized for its significant biological activities, particularly its anti-diabetic effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core xanthone skeleton with specific substitutions. Its systematic name is 1,8-dihydroxy-2,6-dimethoxy-9H-xanthen-9-one.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₂O₆
Molecular Weight288.25 g/mol
CAS Number22172-17-4
AppearanceWhite crystalline powder
SolubilitySoluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone

SMILES String:COC1=CC(O)=C2C(=O)C3=C(OC2=C1)C=CC(OC)=C3O

Biosynthesis of Xanthones

The biosynthesis of xanthones in plants is a complex process that primarily involves the shikimate and acetate-malonate pathways. The core of the xanthone structure is formed through the condensation of precursors derived from these two pathways.

The following diagram illustrates a generalized biosynthetic pathway for xanthones.

Xanthone Biosynthesis Shikimate_Pathway Shikimate Pathway Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Phenylalanine) Shikimate_Pathway->Aromatic_Amino_Acids Acetate_Malonate_Pathway Acetate-Malonate Pathway Malonyl_CoA Malonyl-CoA Acetate_Malonate_Pathway->Malonyl_CoA Benzophenone_Synthase Benzophenone Synthase Aromatic_Amino_Acids->Benzophenone_Synthase Malonyl_CoA->Benzophenone_Synthase Benzophenone_Intermediate Benzophenone Intermediate Benzophenone_Synthase->Benzophenone_Intermediate Oxidative_Cyclization Oxidative Cyclization (P450-dependent) Benzophenone_Intermediate->Oxidative_Cyclization Xanthone_Core Xanthone Core Oxidative_Cyclization->Xanthone_Core Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, Glycosyltransferases, etc.) Xanthone_Core->Tailoring_Enzymes This compound This compound & other Xanthones Tailoring_Enzymes->this compound

Caption: Generalized biosynthetic pathway of xanthones.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its anti-diabetic properties being the most extensively studied.

Anti-Diabetic Activity

Studies have demonstrated that this compound possesses significant anti-diabetic effects, primarily by improving insulin (B600854) resistance.[3][4] It has been shown to reduce fasting blood glucose, improve glucose tolerance, and modulate lipid profiles in animal models of type 2 diabetes.[3][4]

Table 2: Anti-Diabetic Effects of this compound and Bellidifolin (B1667919) in Streptozotocin-Induced Diabetic Mice

ParameterControl (Diabetic)This compound (100 mg/kg)This compound (200 mg/kg)Bellidifolin (100 mg/kg)Bellidifolin (200 mg/kg)
Fasting Blood Glucose (mmol/L)25.8 ± 3.216.5 ± 2.511.2 ± 1.8**17.1 ± 2.612.5 ± 2.1
Serum Insulin (mU/L)18.5 ± 2.114.2 ± 1.9*11.8 ± 1.514.8 ± 2.012.3 ± 1.7**
Total Cholesterol (mmol/L)6.8 ± 0.75.1 ± 0.64.2 ± 0.5 5.3 ± 0.7*4.5 ± 0.6
Triglycerides (mmol/L)2.9 ± 0.42.1 ± 0.31.5 ± 0.2**2.2 ± 0.41.7 ± 0.3**
*p < 0.05, **p < 0.01 vs. Control. Data adapted from Tian et al., 2010.

The mechanism of action for its anti-diabetic effects involves the enhancement of the insulin signaling pathway. This compound has been shown to upregulate the expression of key proteins in this pathway, including the insulin receptor (InsR), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[4]

Insulin_Signaling_Pathway Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR Binds IRS1 IRS-1 InsR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->InsR Upregulates This compound->IRS1 Upregulates This compound->PI3K Upregulates

Caption: Insulin signaling pathway enhanced by this compound.

Anti-Inflammatory Activity

Xanthones, including this compound, have demonstrated anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and mediators.

Table 3: In Vitro Anti-Inflammatory Activity of Selected Xanthones

CompoundAssayIC₅₀ (µM)
Xanthone Derivative SA-1COX-1 Inhibition128.4
Xanthone Derivative SA-1COX-2 Inhibition87.25
Xanthone Derivative SA-4COX-1 Inhibition104
Xanthone Derivative SA-4COX-2 Inhibition61.68
Indomethacin (Control)COX-1 Inhibition53.00
Indomethacin (Control)COX-2 Inhibition36.56
Data adapted from a study on xanthones from Swertia alata.
Anticancer Activity

Several xanthone compounds have been investigated for their potential anticancer activities. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific data for this compound is limited, the general class of xanthones shows promise in this area.

Table 4: In Vitro Anticancer Activity of Selected Xanthones against Various Cell Lines

CompoundCell LineIC₅₀ (µM)
Xanthone Hybrid 1HTB-26 (Breast Cancer)10-50
Xanthone Hybrid 1PC-3 (Prostate Cancer)10-50
Xanthone Hybrid 1HepG2 (Liver Cancer)10-50
Xanthone Hybrid 2HCT116 (Colon Cancer)0.34
5-Fluorouracil (Control)HCT116 (Colon Cancer)~1-5
Data adapted from various studies on synthetic xanthone hybrids.[1]

Experimental Protocols

This section provides detailed methodologies for the purification of this compound and for key experiments to evaluate its biological activities.

Purification of this compound from Swertia Species

This protocol describes the isolation and purification of this compound using High-Speed Counter-Current Chromatography (HSCCC).

Protocol 1: Purification of this compound

  • Extraction:

    • Air-dried and powdered whole plants of a Swertia species are extracted with methanol (B129727) at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

    • The chloroform fraction, which is rich in xanthones, is concentrated.

  • HSCCC Separation:

    • Solvent System: A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

    • HSCCC Operation: The multilayer coil column is filled with the stationary phase. The apparatus is rotated at 800 rpm, and the mobile phase is pumped into the column at a flow rate of 1.5 mL/min.

    • Sample Injection: Once hydrodynamic equilibrium is reached, the crude sample dissolved in a mixture of the stationary and mobile phases is injected.

    • Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector at 254 nm, and fractions are collected.

  • Purity Analysis:

    • The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

    • The structure of the purified compound is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.

In Vivo Anti-Diabetic Activity Assay

This protocol details the induction of type 2 diabetes in mice using streptozotocin (B1681764) (STZ) and subsequent treatment with this compound.

Protocol 2: Streptozotocin-Induced Diabetic Mouse Model

  • Animals: Male BALB/c mice are used.

  • Induction of Diabetes:

    • Mice are fed a high-fat diet for 4 weeks.

    • A single intraperitoneal injection of STZ (100-150 mg/kg body weight), freshly dissolved in citrate (B86180) buffer (0.1 M, pH 4.5), is administered.

    • Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Mice with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic.

  • Treatment:

    • Diabetic mice are randomly divided into groups: control (vehicle), this compound (100 and 200 mg/kg/day), and a positive control (e.g., metformin).

    • The compounds are administered orally by gavage daily for 4 weeks.

  • Biochemical Analysis:

    • Fasting blood glucose and serum insulin levels are measured weekly.

    • At the end of the treatment period, blood is collected for the analysis of serum total cholesterol and triglycerides.

    • An oral glucose tolerance test (OGTT) is performed.

  • Western Blot Analysis:

    • Liver or muscle tissues are collected to analyze the protein expression levels of InsR, IRS-1, and PI3K by Western blotting.

In Vitro Anti-Inflammatory Assay

This protocol describes the determination of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of this compound.

    • After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC₅₀ value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay

This protocol outlines the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Protocol 4: MTT Cytotoxicity Assay

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

    • The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the study of natural products like this compound.

Natural_Product_Screening_Workflow Plant_Material Plant Material Collection (e.g., Swertia sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extracts Crude Extracts & Fractions Extraction->Crude_Extracts Bioactivity_Screening Primary Bioactivity Screening (e.g., Antioxidant, Cytotoxicity) Crude_Extracts->Bioactivity_Screening Active_Fractions Identification of Active Fractions Bioactivity_Screening->Active_Fractions Isolation Bioassay-Guided Isolation (e.g., HSCCC) Active_Fractions->Isolation Pure_Compounds Pure Compounds (e.g., this compound) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Secondary_Screening Secondary & Mechanistic Studies (In vivo models, Western Blot) Pure_Compounds->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound

Caption: Workflow for natural product screening and isolation.

Conclusion

This compound and the broader class of xanthones represent a valuable source of bioactive compounds with significant therapeutic potential. The detailed information on their chemical properties, biological activities, and associated experimental protocols provided in this guide serves as a critical resource for advancing research and development in this field. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound and other xanthones is warranted to fully exploit their potential in the development of novel therapeutics for a range of diseases, including diabetes, inflammation, and cancer.

References

Potential Therapeutic Targets of Methylswertianin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) found in various medicinal plants of the Swertia genus, has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the molecular targets of this compound. While its anti-diabetic properties are the most extensively documented, this whitepaper also explores its prospective applications in anti-inflammatory, anti-cancer, and neuroprotective therapies, drawing on evidence from related xanthone compounds where direct data on this compound is nascent. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

Introduction to this compound

This compound is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse pharmacological activities. Isolated from plants such as Swertia punicea, it has been traditionally used in various forms of herbal medicine. Modern scientific investigation has begun to unravel the specific molecular mechanisms underlying its therapeutic effects, with a primary focus on its role in managing type 2 diabetes.

Anti-Diabetic Effects of this compound

The most well-characterized therapeutic potential of this compound lies in its ability to ameliorate type 2 diabetes by improving insulin (B600854) resistance.

Core Molecular Target: Insulin Signaling Pathway

Research indicates that this compound enhances insulin signaling, thereby improving glucose uptake and metabolism. The primary mechanism involves the upregulation of key proteins in the insulin signaling cascade.[1][2]

Signaling Pathway

This compound administration has been shown to increase the expression levels of the insulin receptor alpha subunit (InsR-alpha), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This leads to a cascade of downstream effects that enhance glucose metabolism.

Methylswertianin_Insulin_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Insulin Insulin InsR Insulin Receptor (InsR-alpha) Insulin->InsR Binds IRS1 IRS-1 InsR->IRS1 This compound This compound This compound->InsR Upregulates This compound->IRS1 Upregulates PI3K PI3K This compound->PI3K Upregulates IRS1->PI3K Activates Glucose_Metabolism Improved Glucose Metabolism PI3K->Glucose_Metabolism Leads to Experimental_Workflow_Diabetes cluster_setup cluster_analysis Animal_Model STZ-induced Diabetic BABL/c Mice Treatment_Groups Treatment Groups: - this compound (100 mg/kg) - this compound (200 mg/kg) - Untreated Control Animal_Model->Treatment_Groups Duration 4 Weeks Oral Administration Treatment_Groups->Duration Biochemical Biochemical Assays: - FBG, FINS, OGTT - Serum Lipids - Hepatic Enzymes Duration->Biochemical Western_Blot Western Blot: - InsR-alpha - IRS-1 - PI3K Duration->Western_Blot Xanthone_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Xanthones Xanthones (e.g., from Swertia) Xanthones->MAPK_Pathway Inhibits Xanthones->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines Leads to Production NFkB_Pathway->Pro_inflammatory_Cytokines Leads to Production

References

Methodological & Application

Application Notes & Protocols: Methylswertianin in STZ-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of in vivo studies investigating the anti-diabetic effects of methylswertianin in streptozotocin (B1681764) (STZ)-induced diabetic mouse models. This document is intended for researchers, scientists, and drug development professionals working in the fields of diabetes, pharmacology, and natural product research.

Introduction

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both.[1][2] Streptozotocin (STZ) is a chemical agent widely used to induce a diabetic state in experimental animals by selectively destroying pancreatic β-cells, thereby mimicking type 1 or type 2 diabetes, depending on the dosage and administration protocol.[3][4][5][6] this compound, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, has demonstrated significant anti-diabetic properties.[7] Studies show that this compound can effectively lower blood glucose, improve lipid profiles, and enhance insulin sensitivity in STZ-induced diabetic mice, primarily by modulating the insulin signaling pathway.[7][8]

Biological Effects of this compound

In vivo studies using STZ-induced diabetic BABL/c mice have demonstrated that oral administration of this compound for four weeks leads to significant improvements in key diabetic markers.

Glycemic Control

Treatment with this compound significantly reduces fasting blood glucose (FBG) levels and improves oral glucose tolerance, indicating enhanced glucose utilization and management.[7][8] It also lowers fasting serum insulin (FINS) levels, suggesting an improvement in insulin resistance.[7][8]

Lipid Profile Regulation

This compound administration results in a healthier serum lipid profile. It has been shown to lower levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL), while increasing the relative concentration of high-density lipoprotein cholesterol (HDL).[7][8]

Hepatic Function

The compound positively impacts liver function by increasing hepatic glycogen (B147801) content.[7][8] Furthermore, it modulates key enzymes in glucose metabolism, decreasing glucokinase (GK) activity and increasing glucose-6-phosphatase (G6Pase) activity.[7][8]

Mechanism of Action: Insulin Signaling Pathway

The anti-diabetic effects of this compound are attributed to its ability to improve insulin resistance by enhancing the insulin signaling cascade.[7] Treatment upregulates the expression of key proteins in this pathway, including the insulin receptor alpha subunit (InsR-α), insulin-receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[7][8] This enhancement of the PI3K/Akt pathway is crucial for promoting glucose uptake and glycogen synthesis.[9][10][11]

G cluster_pathway This compound-Enhanced Insulin Signaling This compound This compound InsR Insulin Receptor (InsR-α) This compound->InsR + IRS1 IRS-1 This compound->IRS1 + PI3K PI3K This compound->PI3K + Insulin Insulin Insulin->InsR InsR->IRS1 IRS1->PI3K AKT Akt PI3K->AKT GlucoseUptake Increased Glucose Uptake & Metabolism AKT->GlucoseUptake Promotes

Caption: this compound enhances the PI3K/Akt insulin signaling pathway.

Quantitative Data Summary

The following tables summarize the effects of this compound treatment on key biochemical parameters in STZ-induced diabetic mice as reported in the literature.[7][8]

Table 1: Effects on Glycemic Control and Serum Lipids

Parameter Effect of this compound (100 & 200 mg/kg)
Fasting Blood Glucose (FBG) Significantly Reduced
Oral Glucose Tolerance Improved
Fasting Serum Insulin (FINS) Lowered
Total Cholesterol (TC) Lowered
Triglycerides (TG) Lowered
Low-Density Lipoprotein (LDL) Lowered

| High-Density Lipoprotein (HDL) | Increased (relative concentration) |

Table 2: Effects on Hepatic Parameters and Protein Expression

Parameter Effect of this compound (100 & 200 mg/kg)
Hepatic Glycogen Content Increased
Glucokinase (GK) Activity Decreased
Glucose-6-Phosphatase (G6Pase) Activity Increased
InsR-α Protein Expression Increased
IRS-1 Protein Expression Increased

| PI3K Protein Expression | Increased |

Experimental Protocols

This section outlines the detailed methodology for conducting in vivo studies with this compound in an STZ-induced diabetic mouse model.

Experimental Workflow

G cluster_workflow Experimental Workflow acclimatization 1. Animal Acclimatization (Male BABL/c mice) induction 2. Diabetes Induction (Single high-dose or multiple low-dose STZ, i.p.) acclimatization->induction confirmation 3. Confirmation of Diabetes (FBG > 16.7 mmol/L or 300 mg/dL) induction->confirmation grouping 4. Animal Grouping (Control, Diabetic, this compound Low/High Dose) confirmation->grouping Diabetic treatment 5. Daily Oral Administration (4 weeks) grouping->treatment monitoring 6. Weekly Monitoring (Body Weight, FBG) treatment->monitoring analysis 7. Final Analysis (OGTT, Serum parameters, Tissue collection) monitoring->analysis data 8. Data Interpretation analysis->data

Caption: Workflow for evaluating this compound in STZ-diabetic mice.

Materials and Reagents
  • This compound

  • Streptozotocin (STZ)

  • Citrate (B86180) Buffer (0.1 M, pH 4.5)

  • Male BABL/c or similar mouse strain (e.g., C57BL/6J)[7][12]

  • Glucometer and test strips

  • Standard laboratory animal diet and high-fat diet (for Type 2 models)[3]

  • Oral gavage needles

  • Kits for biochemical assays (Glucose, Insulin, TC, TG, LDL, HDL)

  • Reagents for Western Blotting (antibodies for InsR-α, IRS-1, PI3K, Akt)

Animal Model and Diabetes Induction
  • Acclimatization: House male BABL/c mice (6-8 weeks old) under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week.[13]

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold 0.1 M citrate buffer (pH 4.5).[12]

  • Induction Protocol (Type 2 Model):

    • To induce a model that mimics Type 2 diabetes, a combination of a high-fat diet (HFD) and low-dose STZ is often used.[3]

    • Alternatively, a multiple low-dose STZ protocol (e.g., 40-50 mg/kg, intraperitoneally (i.p.), for 5 consecutive days) can be employed.[1][4][12]

  • Confirmation of Diabetes:

    • 72 hours after the final STZ injection, measure fasting blood glucose (FBG) from tail vein blood after a 6-8 hour fast.

    • Mice with FBG levels consistently above 16.7 mmol/L (or 300 mg/dL) are considered diabetic and are selected for the study.[1][3]

Experimental Groups and Drug Administration
  • Grouping: Randomly divide the confirmed diabetic mice into the following groups (n=8-10 per group):

    • Normal Control: Healthy mice receiving vehicle only.

    • Diabetic Control: STZ-induced diabetic mice receiving vehicle only.

    • This compound Low Dose: Diabetic mice receiving 100 mg/kg body weight of this compound.[7][8]

    • This compound High Dose: Diabetic mice receiving 200 mg/kg body weight of this compound.[7][8]

    • (Optional) Positive Control: Diabetic mice receiving a standard anti-diabetic drug (e.g., Metformin).

  • Administration: Administer this compound or vehicle orally via gavage once daily for 4 consecutive weeks.[7][8]

Data Collection and Analysis
  • Body Weight and FBG: Monitor and record the body weight and FBG of all mice weekly throughout the study.[14]

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (2 g/kg) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes post-administration to measure glucose levels.

  • Biochemical Analysis: Use commercial assay kits to measure serum levels of insulin, TC, TG, LDL, and HDL according to the manufacturer's instructions.

  • Western Blot Analysis: Homogenize liver tissues to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against InsR-α, IRS-1, and PI3K, followed by appropriate secondary antibodies. Quantify protein bands using densitometry.

Conclusion

This compound demonstrates potent anti-diabetic activity in STZ-induced diabetic mice. Its therapeutic effects are mediated through the improvement of glycemic control, regulation of lipid metabolism, and enhancement of the insulin signaling pathway via upregulation of InsR-α, IRS-1, and PI3K.[7][8] These findings position this compound as a promising natural compound for further investigation in the development of novel treatments for diabetes mellitus.

References

Oral Administration of Methylswertianin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the context of metabolic diseases.[1] Preclinical studies utilizing animal models are crucial for elucidating the pharmacological profile of this compound and determining its efficacy and safety. This document provides detailed application notes and standardized protocols for the oral administration of this compound in animal models, with a primary focus on its anti-diabetic effects. The protocols outlined herein are designed to ensure reproducibility and accuracy in experimental setups.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22172-17-4MedChemExpress
Molecular Formula C₁₅H₁₂O₆MedChemExpress
Molecular Weight 288.25 g/mol MedChemExpress
Solubility Soluble in DMSO (10 mM)MCE
Appearance White crystalline powderBioCrick

I. Anti-Diabetic Application

Quantitative Data Summary

The primary therapeutic application of orally administered this compound investigated in animal models is its anti-diabetic effect. The following table summarizes the key quantitative data from a study using a Streptozotocin (STZ)-induced type 2 diabetic mouse model.

Table 1: Effects of Oral this compound Administration on Diabetic Mice

ParameterAnimal ModelDosageDurationKey FindingsReference
Fasting Blood Glucose (FBG) STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksSignificantly reduced FBG levels compared to untreated diabetic mice.[1]
Oral Glucose Tolerance STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksImproved glucose tolerance.[1]
Fasting Serum Insulin (FINS) STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksLowered FINS levels.[1]
Serum Lipids STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksDecreased Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein (LDL). Increased High-Density Lipoprotein (HDL).[1]
Hepatic Glycogen (B147801) STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksIncreased hepatic glycogen content.[1]
Protein Expression STZ-induced diabetic BALB/c mice100 mg/kg/day & 200 mg/kg/day4 weeksIncreased expression of InsR-α, IRS-1, and PI3K in the liver.[1]
Experimental Protocols

1. Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice using a common vehicle for hydrophobic compounds.

Materials:

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., 10 mg/mL or 20 mg/mL for a 100 or 200 mg/kg dose in a 20g mouse receiving 0.2 mL) and the number of animals. Prepare a slight excess.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a minimal amount of DMSO to dissolve the powder completely. Ensure the final concentration of DMSO in the dosing solution is low (ideally <5%) to minimize toxicity.

  • Prepare the Suspension: Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound-DMSO solution.

  • Homogenize: Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. If clumps are present, sonicate the suspension in a water bath sonicator for short intervals until a uniform suspension is achieved. Avoid overheating.

  • Visual Inspection: Visually inspect the suspension to ensure there are no large particles.

  • Fresh Preparation: Prepare the formulation fresh daily before administration.

2. Induction of Type 2 Diabetes in Mice using Streptozotocin (STZ)

This protocol is for inducing a model of type 2 diabetes in mice that mimics the conditions used in the cited this compound study.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Male BALB/c mice (8-10 weeks old)

  • Insulin syringes (26-28 gauge)

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours before STZ injection.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5). The STZ solution is unstable and should be used within 15-20 minutes of preparation. A common dosage for inducing type 2 diabetes is a single high dose or multiple low doses. For a model similar to the one used in the this compound study, a single intraperitoneal (i.p.) injection of STZ can be administered.

  • STZ Injection: Inject the freshly prepared STZ solution intraperitoneally.

  • Post-Injection Care: To prevent STZ-induced hypoglycemia, provide the mice with 10% sucrose (B13894) water for 24 hours after the injection.

  • Diabetes Confirmation: Monitor blood glucose levels from the tail vein 72 hours after STZ injection and subsequently. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

3. Oral Administration Protocol (Oral Gavage)

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

  • Syringes

Procedure:

  • Animal Handling: Gently restrain the mouse. Proper handling is crucial to minimize stress and prevent injury.

  • Dosage Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the target dose (100 or 200 mg/kg).

  • Administration:

    • Attach the gavage needle to the syringe filled with the calculated dose.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the suspension.

  • Monitoring: After administration, monitor the animal for any signs of distress.

  • Frequency: Administer the dose once daily for the duration of the study (e.g., 4 weeks).

Signaling Pathway

Methylswertianin_Signaling_Pathway

Experimental Workflow

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Acclimatization Acclimatization (1 week) Diabetes_Induction Induce Type 2 Diabetes (STZ Injection) Acclimatization->Diabetes_Induction Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Randomly Group Mice (Control, Vehicle, this compound) Confirmation->Grouping Oral_Gavage Daily Oral Gavage (4 weeks) Grouping->Oral_Gavage Measurements Weekly Blood Glucose & Body Weight Monitoring Oral_Gavage->Measurements Final_Analysis Terminal Sacrifice & Biochemical Analysis (Lipids, Glycogen, Protein Expression) Oral_Gavage->Final_Analysis

II. Anti-Inflammatory and Pharmacokinetic Data (Reference)

Anti-Inflammatory Activity of Related Xanthones

Table 2: In Vivo Anti-Inflammatory Effects of Various Xanthones

Xanthone DerivativeAnimal ModelAssayDosage% Inhibition of EdemaReference
1,6-Dihydroxyxanthone MicePolymyxin B-induced paw edema-Remarkable inhibitory effect[Synthesis and anti-inflammatory effects of xanthone derivatives]
3,5-Dihydroxyxanthone MicePolymyxin B-induced paw edema-Remarkable inhibitory effect[Synthesis and anti-inflammatory effects of xanthone derivatives]

Note: The specific dosages and quantitative inhibition percentages were not detailed in the abstract.

Pharmacokinetics of Related Xanthones

Table 3: Pharmacokinetic Parameters of α-Mangostin (a related xanthone) in Mice

ParameterAnimal ModelDosageVehicleCmaxTmaxAUCReference
α-Mangostin C57BL/6 Mice100 mg/kgCottonseed oil1,382 nmol/L0.5 hours5,736 nmol/L/hr[Single dose oral pharmacokinetic profile of α-mangostin in mice]

Note: This data is for α-mangostin and should be used for reference only when designing pharmacokinetic studies for this compound.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the oral administration of this compound in animal models, particularly for its anti-diabetic properties. The detailed methodologies for drug preparation and animal model induction are intended to promote consistency and reliability in future studies. While specific in vivo anti-inflammatory and pharmacokinetic data for this compound are currently limited, the information on related xanthones can serve as a useful starting point for further investigation into the complete pharmacological profile of this promising natural compound.

References

Application Notes and Protocols for Preclinical Dosing of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Methylswertianin, a xanthone (B1684191) with demonstrated anti-diabetic properties. The following sections detail dosing regimens from published studies, step-by-step experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the oral dosing regimens for this compound used in a key preclinical study investigating its anti-diabetic effects.

Table 1: Oral Dosing Regimens for this compound in a Streptozotocin-Induced Diabetic Mouse Model

ParameterDetailsReference
Compound This compound[1][2]
Animal Model Streptozotocin (STZ)-induced type 2 diabetic male BABL/c mice[1][2]
Dose(s) 100 mg/kg and 200 mg/kg body weight/day[1][2]
Route of Administration Oral[1][2]
Frequency Once daily[1][2]
Duration 4 weeks[1][2]
Reported Efficacy - Significantly reduced fasting blood glucose (FBG).- Improved oral glucose tolerance.- Lowered fasting serum insulin (B600854) (FINS).- Reduced serum total cholesterol (TC), LDL, and triglycerides (TG).- Increased HDL/TC ratio.[1][2]

Note: No preclinical studies detailing intraperitoneal dosing regimens for this compound were identified in the literature search. A general protocol for intraperitoneal administration is provided in section 2.3 for exploratory studies.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the preclinical evaluation of anti-diabetic agents.

Protocol for Induction of Type 2 Diabetes in Mice using Streptozotocin (STZ)

This protocol describes the induction of a diabetic state in mice that mimics type 2 diabetes, which is characterized by insulin resistance and relative insulin deficiency.

Materials:

  • Streptozotocin (STZ)

  • Nicotinamide (B372718) (NA)

  • Sterile 0.1 M citrate (B86180) buffer (pH 4.5), cold

  • Sterile normal saline (0.9% NaCl)

  • Male BABL/c mice (or other appropriate strain)

  • Glucometer and test strips

  • Insulin syringes (28-30 gauge)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before the induction procedure, with free access to water.[3]

  • Nicotinamide Administration: Dissolve nicotinamide in sterile normal saline. Administer a single intraperitoneal (IP) injection of 120 mg/kg nicotinamide.[3]

  • STZ Preparation: Immediately before use, dissolve STZ in cold sterile citrate buffer (pH 4.5). STZ is unstable at neutral or alkaline pH.

  • STZ Administration: 15 minutes after the nicotinamide injection, administer a single intraperitoneal (IP) injection of STZ at a dose of 50 mg/kg.[3]

  • Post-Induction Monitoring:

    • Return the mice to their cages with free access to food and water.

    • After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer.

    • Mice with a fasting blood glucose level above 200 mg/dL are considered diabetic and can be used for the study.[3]

Protocol for Oral Administration of this compound

This protocol details the procedure for daily oral administration of this compound to mice using gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or a solution containing a small amount of DMSO to aid dissolution, further diluted with saline or water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Formulation Preparation:

    • This compound is soluble in DMSO and other organic solvents but has poor water solubility.[4][5]

    • To prepare the dosing solution, this compound can be first dissolved in a minimal amount of DMSO and then suspended in a vehicle like 0.5% CMC in sterile water to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered as 0.2 mL).

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the exact volume of the suspension to be administered.

    • Gently restrain the mouse by the scruff of the neck to immobilize its head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The needle should pass with minimal resistance.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the gavage needle and return the mouse to its cage.

    • Monitor the animal for a short period after dosing for any signs of distress.

General Protocol for Intraperitoneal (IP) Administration of this compound

This is a general protocol for IP administration, as specific studies for this compound via this route are not available. This can be used for initial exploratory studies.

Materials:

  • This compound

  • Sterile vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, ensuring the final DMSO concentration is non-toxic)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) swabs

  • Animal balance

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution or suspension of this compound in a suitable vehicle. The final concentration of any co-solvents like DMSO should be kept low (typically <10% of the total injection volume) to avoid irritation and toxicity.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid internal organs.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently pull back the plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Signaling Pathway and Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the proposed mechanism of action and experimental workflows.

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin InsR Insulin Receptor (InsR-α/β) Insulin->InsR IRS1 IRS-1 InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation Glucose_uptake Increased Glucose Uptake GLUT4_vesicle->Glucose_uptake This compound This compound This compound->IRS1 Upregulates This compound->PI3K Upregulates

Caption: Proposed insulin signaling pathway enhanced by this compound.

ExperimentalWorkflow start Start: Acclimatize Male BABL/c Mice induction Induce Type 2 Diabetes (Nicotinamide + STZ) start->induction grouping Group Diabetic Mice (Blood Glucose > 200 mg/dL) induction->grouping control Control Group (Vehicle) dose1 This compound (100 mg/kg/day, oral) dose2 This compound (200 mg/kg/day, oral) monitoring Monitor: Body Weight, Food/Water Intake, FBG control->monitoring dose1->monitoring dose2->monitoring endpoint Endpoint Analysis: - Oral Glucose Tolerance Test - Serum Insulin & Lipid Profile - Tissue Collection monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Workflow for evaluating this compound's anti-diabetic effects.

References

Application Notes: In Vitro Assays for Evaluating Methylswertianin's Effect on Insulin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylswertianin, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, has demonstrated potential anti-diabetic effects. In vivo studies have indicated that this compound may improve insulin (B600854) resistance by enhancing the insulin signaling pathway.[1][2] Specifically, it has been shown to increase the expression of key proteins such as the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) in diabetic mice.[1][2] These application notes provide a comprehensive guide to the in vitro assays required to investigate and quantify the effects of this compound on insulin signaling pathways at the cellular level. The following protocols are designed for use in common cell line models for diabetes research, such as HepG2 (hepatocytes), L6 (myotubes), and 3T3-L1 (adipocytes).

Key In Vitro Assays

A systematic in vitro evaluation of this compound should include the following assays:

  • Cell Viability/Cytotoxicity Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Glucose Uptake Assay: To directly measure the effect of this compound on glucose transport into insulin-sensitive cells.

  • Western Blot Analysis of Signaling Proteins: To quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade.

Data Presentation

Quantitative data from the described assays should be meticulously recorded. The following tables provide a template for organizing and presenting experimental results for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (Example Template)

This compound Conc. (µM)Cell LineIncubation Time (h)% Cell Viability (Mean ± SD)
0 (Vehicle Control)HepG224100 ± 4.2
1HepG22498.7 ± 5.1
10HepG22495.3 ± 4.8
50HepG22485.1 ± 6.2
100HepG22460.5 ± 7.3

Table 2: Effect of this compound on Glucose Uptake (Example Template)

TreatmentCell LineGlucose Uptake (% of Basal) (Mean ± SD)
Basal (No Treatment)L6 Myotubes100 ± 8.5
Insulin (100 nM)L6 Myotubes250 ± 15.2
This compound (50 µM)L6 Myotubes180 ± 12.1
This compound (50 µM) + Insulin (100 nM)L6 Myotubes310 ± 20.5

Table 3: Western Blot Densitometry Analysis (Example Template)

TreatmentProtein TargetFold Change vs. Control (Mean ± SD)
Controlp-Akt (Ser473) / Total Akt1.0 ± 0.1
Insulin (100 nM)p-Akt (Ser473) / Total Akt5.2 ± 0.4
This compound (50 µM)p-Akt (Ser473) / Total Akt2.5 ± 0.3
This compound + Insulinp-Akt (Ser473) / Total Akt6.8 ± 0.5
ControlGLUT4 (Membrane Fraction)1.0 ± 0.2
Insulin (100 nM)GLUT4 (Membrane Fraction)4.1 ± 0.3
This compound (50 µM)GLUT4 (Membrane Fraction)2.1 ± 0.2

Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions within the insulin signaling pathway and the experimental process.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane receptor Insulin Receptor (InsR) IRS1 IRS-1 receptor->IRS1 Phosphorylates drug This compound drug->receptor Upregulates? drug->IRS1 Upregulates? PI3K PI3K drug->PI3K Upregulates? pathway pathway effector effector GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake Insulin Insulin Insulin->receptor Binds IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis GLUT4_vesicle->GLUT4_mem

Caption: Insulin signaling pathway and potential targets of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Analysis start Culture Insulin-Sensitive Cells (e.g., L6, 3T3-L1, HepG2) differentiate Differentiate Cells (e.g., L6 myoblasts to myotubes) start->differentiate cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic dose range differentiate->cytotoxicity treatment 2. Treat Cells (Control, Insulin, this compound) cytotoxicity->treatment glucose_uptake 3a. Glucose Uptake Assay (e.g., 2-NBDG) treatment->glucose_uptake lysis 3b. Cell Lysis treatment->lysis readout Measure Fluorescence/ Absorbance glucose_uptake->readout western_blot 4. Western Blot Analysis (p-Akt, p-IRS1, GLUT4) lysis->western_blot imaging Image Blots & Densitometry western_blot->imaging data_analysis Data Analysis & Visualization readout->data_analysis imaging->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line.

Materials:

  • Insulin-sensitive cells (e.g., HepG2)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that result in >90% cell viability for subsequent experiments.

Protocol 2: 2-NBDG Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake. This protocol uses 2-NBDG, a fluorescent glucose analog.

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes in 96-well plates

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Insulin (100 nM final concentration)

  • This compound (non-toxic concentrations)

  • 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

  • Fluorescence microplate reader

Procedure:

  • Serum Starvation: Differentiate cells to myotubes or adipocytes. Before the assay, serum-starve the cells for 3-4 hours in KRB buffer.

  • Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours. For positive control wells, add 100 nM insulin for the last 30 minutes of this incubation.

  • Glucose Uptake Stimulation: Add 2-NBDG to each well to a final concentration of 50 µM. Incubate for 30-60 minutes at 37°C.

  • Stop Reaction: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Analysis: Normalize the fluorescence readings to the basal (untreated) control to determine the fold-change in glucose uptake.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key insulin signaling proteins like Akt and IRS-1.

Materials:

  • Differentiated cells in 6-well plates

  • This compound, Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Total Akt, anti-p-IRS1, anti-Total IRS1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Serum-starve and treat cells with this compound and/or insulin as described in the glucose uptake assay.

  • Cell Lysis: After treatment, immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with 100-200 µL of ice-cold lysis buffer.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-Total Akt).

  • Analysis: Quantify band intensity using densitometry software. Express the level of phosphorylated protein relative to the total protein level.

References

Application Notes and Protocols for Measuring Methylswertianin-Induced Activation of the InsR-α/IRS-1/PI3K Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative, has been identified as a potential therapeutic agent for type-2 diabetes. Studies have shown that it can improve insulin (B600854) resistance by enhancing the insulin signaling cascade.[1] This document provides detailed application notes and experimental protocols to investigate the effects of this compound on key components of the insulin signaling pathway: the Insulin Receptor alpha subunit (InsR-α), Insulin Receptor Substrate-1 (IRS-1), and Phosphatidylinositol 3-kinase (PI3K). The provided protocols are intended to serve as a guide for researchers to assess the dose-dependent and time-course effects of this compound on the expression and activation of these critical signaling molecules.

Mechanism of Action: The InsR-α/IRS-1/PI3K Signaling Pathway

The binding of insulin to the extracellular alpha subunit of the insulin receptor (InsR-α) triggers a conformational change, leading to the autophosphorylation and activation of the intracellular beta subunit's tyrosine kinase domain. This activated receptor then phosphorylates various intracellular substrate proteins, most notably Insulin Receptor Substrate-1 (IRS-1). Phosphorylated IRS-1 acts as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream effectors like Akt, ultimately leading to glucose uptake and utilization. This compound is reported to enhance this pathway by increasing the expression levels of InsR-α, IRS-1, and PI3K.[1]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin InsR InsR-α Insulin->InsR Binding IRS1 IRS-1 InsR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Stimulation This compound This compound This compound->InsR Upregulates Expression This compound->IRS1 Upregulates Expression This compound->PI3K Upregulates Expression

Insulin signaling pathway and the action of this compound.

Data Presentation

The following tables are provided as templates for presenting quantitative data obtained from the experimental protocols outlined below. The values presented are for illustrative purposes only and should be replaced with experimental results.

Table 1: Dose-Dependent Effect of this compound on Protein Expression of InsR-α, IRS-1, and PI3K

Treatment GroupInsR-α (Fold Change vs. Control)IRS-1 (Fold Change vs. Control)PI3K (Fold Change vs. Control)
Control (Vehicle)1.001.001.00
This compound (10 µM)1.5 ± 0.21.4 ± 0.11.3 ± 0.1*
This compound (25 µM)2.1 ± 0.3 1.9 ± 0.21.7 ± 0.2**
This compound (50 µM)2.8 ± 0.4 2.5 ± 0.32.2 ± 0.3***

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the control group.

Table 2: Time-Course Effect of this compound (25 µM) on Phosphorylation of InsR-β and IRS-1

Time (minutes)p-InsR-β (Tyr1150/1151) (Fold Change vs. 0 min)p-IRS-1 (Tyr612) (Fold Change vs. 0 min)
01.001.00
51.8 ± 0.21.5 ± 0.1
152.5 ± 0.3 2.1 ± 0.2
302.2 ± 0.2**1.8 ± 0.2
601.5 ± 0.11.3 ± 0.1

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the 0-minute time point.

Experimental Protocols

The following protocols are adapted from standard molecular biology techniques to specifically address the investigation of this compound's effects on the InsR-α/IRS-1/PI3K pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A1 Seed Cells (e.g., HepG2) A2 Serum Starve A1->A2 A3 Treat with this compound (Dose-Response or Time-Course) A2->A3 B1 Cell Lysis A3->B1 B2 Protein Quantification (BCA Assay) B1->B2 F1 Quantitative Real-Time PCR (mRNA Expression) B1->F1 RNA Extraction C1 Western Blotting (Total & Phospho-Proteins) B2->C1 D1 Immunoprecipitation (IP) (e.g., for IRS-1) B2->D1 E1 PI3K Activity Assay D1->E1

General experimental workflow for studying this compound's effects.
Protocol 1: Cell Culture, Treatment, and Lysis

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells, 3T3-L1 adipocytes, or L6 myotubes) in appropriate growth medium until they reach 70-80% confluency.

  • Serum Starvation:

    • Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • For Dose-Response Experiments: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).

    • For Time-Course Experiments: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for different durations (e.g., 0, 5, 15, 30, 60 minutes).

    • Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis:

    • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

Protocol 2: Western Blotting for InsR-α, IRS-1, and PI3K Expression and Phosphorylation
  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Total InsR-α

      • Phospho-InsR-β (Tyr1150/1151)

      • Total IRS-1

      • Phospho-IRS-1 (Tyr612)

      • Total PI3K p85

      • β-actin (as a loading control)

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry:

    • Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control (β-actin). For phosphorylation analysis, normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Immunoprecipitation for IRS-1 and PI3K Interaction
  • Immunoprecipitation:

    • Incubate 500 µg of protein from each cell lysate with an anti-IRS-1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Perform Western blotting as described in Protocol 2, using a primary antibody against the p85 subunit of PI3K to detect the co-immunoprecipitated protein.

Protocol 4: PI3K Kinase Activity Assay
  • Immunoprecipitation of PI3K:

    • Immunoprecipitate PI3K from cell lysates (500 µg of protein) using an anti-p85 antibody as described in Protocol 3.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated beads in PI3K reaction buffer.

    • Initiate the kinase reaction by adding phosphatidylinositol (PIP) as a substrate and ATP.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding acid.

  • Detection of PIP3:

    • The product of the reaction, PIP3, can be detected and quantified using various methods, including:

      • ELISA-based assays: Use a PIP3-specific binding protein to capture and quantify the amount of PIP3 produced.

      • Radiometric assays: Use [γ-³²P]ATP in the kinase reaction and detect the radiolabeled PIP3 by thin-layer chromatography and autoradiography.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate the molecular mechanisms by which this compound enhances insulin signaling. By systematically analyzing the expression and activation of InsR-α, IRS-1, and PI3K, a deeper understanding of the therapeutic potential of this compound in the context of insulin resistance and type 2 diabetes can be achieved. It is recommended to optimize the described protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Methylswertianin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers an efficient method for the separation and purification of natural products. Unlike traditional chromatography methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase, which mitigates issues such as irreversible sample adsorption. This application note details a robust protocol for the preparative separation of Methylswertianin from the medicinal plant Swertia mussotii. Xanthones, the primary constituents of Swertia mussotii, are known for a variety of biological activities, making their efficient purification a critical step in drug discovery and development.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from the purification of this compound using HSCCC.

ParameterValueReference
Input Sample
Crude Sample SourceSwertia mussotii[1][2][3]
Crude Sample Weight150 mg[1][2][3]
HSCCC System Parameters
Solvent Systemn-hexane:ethyl acetate (B1210297):methanol:water (5:5:10:4, v/v/v/v)[1][2][3]
Stationary PhaseUpper phase of the solvent system[1][2][3]
Mobile PhaseLower phase of the solvent system[1][2][3]
Flow Rate1.5 mL/min[1][2][3]
Revolution Speed800 rpm[1][2][3]
Temperature25 °C[1][2][3]
Purification Output
Purified this compound8 mg[1][2][3]
Purity of this compound> 98%[1][2][3]
Other Purified Compounds
Purified Swerchirin (B1682844)21 mg[1][2][3]
Purity of Swerchirin> 98%[1][2][3]
Purified Decussatin (B1234905)11 mg[1][2][3]
Purity of Decussatin> 98%[1][2][3]

Experimental Protocols

1. Preparation of Crude Sample

A pre-purification step is employed to enrich the xanthone (B1684191) content before HSCCC.

  • Extraction: The chloroform (B151607) extract (26 g) of Swertia mussotii is subjected to silica (B1680970) gel column chromatography.

  • Fractionation: The column is eluted with petroleum ether with an increasing proportion of ethyl acetate to yield five fractions.

  • Crude Sample for HSCCC: Fraction 4, weighing 6.4 g, is collected and used as the crude sample for the subsequent HSCCC separation.[2]

2. HSCCC Instrumentation and Solvent System Preparation

  • Solvent System: Prepare the two-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:5:10:4.[1][2][3]

  • Equilibration: Allow the mixture to equilibrate in a separation funnel at room temperature.

  • Phase Separation and Degassing: Separate the upper and lower phases shortly before use and degas each phase by sonication for 20 minutes.[2]

  • Sample Solution Preparation: Dissolve 150 mg of the dried crude powder sample in 20 mL of the upper phase (stationary phase) to prepare the sample solution for injection.[2]

3. HSCCC Separation Procedure

  • Column Preparation: Fill the multilayer HSCCC column completely with the upper phase (stationary phase).

  • Rotation and Mobile Phase Introduction: Rotate the apparatus at 800 rpm. Once the rotation is smooth, pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.[1][2][3]

  • Hydrodynamic Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Inject 20 mL of the prepared sample solution into the column through the injection valve.[2]

  • Fraction Collection and Analysis: Continuously monitor the effluent and collect fractions. The purity of the collected fractions corresponding to different peaks is then analyzed by High-Performance Liquid Chromatography (HPLC).

  • Compound Identification: The chemical structures of the purified compounds in the peak fractions are identified using ¹H-NMR and ¹³C-NMR analysis.[1][2][3]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Pre-purification cluster_1 HSCCC Purification cluster_2 Analysis and Identification A Swertia mussotii Plant Material B Chloroform Extraction A->B C Silica Gel Column Chromatography B->C D Fraction 4 (Crude Xanthone Sample) C->D F HSCCC Separation (Stationary Phase: Upper Phase Mobile Phase: Lower Phase Flow Rate: 1.5 mL/min, Speed: 800 rpm) D->F Inject 150 mg in 20 mL Upper Phase E Prepare Two-Phase Solvent System (n-hexane:ethyl acetate:methanol:water 5:5:10:4 v/v/v/v) E->F G Fraction Collection F->G H HPLC Purity Analysis G->H I NMR Structural Identification (¹H-NMR, ¹³C-NMR) H->I J Purified this compound (>98%) I->J G cluster_input Inputs cluster_process HSCCC Process cluster_output Outputs CrudeSample Crude Sample (150 mg) Separation Elution with Mobile Phase (800 rpm, 1.5 mL/min) CrudeSample->Separation SolventSystem Two-Phase Solvent System (n-hexane:ethyl acetate: methanol:water) Equilibration Column Equilibration (Stationary Phase Fill) SolventSystem->Equilibration Equilibration->Separation This compound This compound (8 mg, >98% purity) Separation->this compound OtherXanthones Other Xanthones (Swerchirin, Decussatin) Separation->OtherXanthones

References

Application Note: Analytical Methods for the Quantification of Methylswertianin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylswertianin is a secoiridoid glycoside found in various medicinal plants, notably within the Swertia genus. As a bioactive compound, its accurate and precise quantification in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Plant Material Extraction

The initial and critical step for the analysis of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.

Protocol: Ultrasonic-Assisted Extraction (UAE)

This protocol is favored for its efficiency and reduced extraction time compared to traditional methods.

  • Preparation : Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a coarse powder.

  • Extraction Solvent : Prepare a solution of 60-80% methanol (B129727) in water.[1]

  • Ultrasonication :

    • Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.

    • Add 25 mL of the extraction solvent (a 1:25 solid-to-liquid ratio is a good starting point).[2]

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40°C for 30 minutes.[2]

  • Filtration : After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration : Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Reconstitution : Dissolve the dried extract in a known volume of methanol or the initial mobile phase for subsequent chromatographic analysis.

Diagram: General Workflow for Plant Extract Preparation

cluster_prep Sample Preparation Raw_Material Raw Plant Material Grinding Grinding Raw_Material->Grinding Extraction Ultrasonic Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation Filtration->Concentration Final_Extract Reconstituted Extract (for analysis) Concentration->Final_Extract

Caption: Workflow for preparing plant extracts for analysis.

HPTLC Quantification of this compound

HPTLC is a simple, rapid, and cost-effective method for the simultaneous quantification of multiple samples.

Protocol: HPTLC-Densitometry
  • Standard Preparation : Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol. Create a series of working standards by serial dilution (e.g., 200 to 1000 ng/spot).[3]

  • Plate : Use pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Sample Application : Apply 2 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate using an automated applicator.

  • Mobile Phase : Prepare a mobile phase consisting of Ethyl Acetate: Methanol: Water in a ratio of 77:13:8 (v/v/v).[3]

  • Development : Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Drying : Air-dry the plate after development.

  • Densitometric Scanning : Perform scanning at a wavelength of 235-245 nm using a TLC scanner in absorbance-reflectance mode.[3][4]

  • Quantification : Create a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration of this compound in the samples from the regression equation.

Diagram: HPTLC Analysis Workflow

cluster_hptlc HPTLC Analysis Sample_App Sample/Standard Application Chrom_Dev Chromatographic Development Sample_App->Chrom_Dev Drying Plate Drying Chrom_Dev->Drying Scanning Densitometric Scanning (235-245 nm) Drying->Scanning Data_Analysis Data Analysis & Quantification Scanning->Data_Analysis

Caption: Key steps in the HPTLC quantification workflow.

HPLC Quantification of this compound

HPLC offers higher resolution and sensitivity compared to HPTLC and is a widely used method for the quantification of iridoid glycosides.[5][6]

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of this compound standard in methanol. Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from approximately 10 to 250 µg/mL.[7]

  • Instrumentation : Use an HPLC system with a UV-Vis or Diode-Array Detector (DAD).[6]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase : A gradient elution is often used. For example, Acetonitrile (B52724) (Solvent A) and 0.1% phosphoric acid in water (Solvent B).[7] A simple isocratic system of methanol and water can also be effective.[8]

    • Flow Rate : 1.0 mL/min.[6]

    • Detection Wavelength : Iridoids are commonly detected around 254 nm.[6] This should be optimized based on the UV spectrum of this compound.

    • Injection Volume : 10-20 µL.

  • Quantification : Construct a calibration curve from the peak areas of the injected standards versus their concentrations. Calculate the concentration in the plant extract samples using the regression equation of the curve.

Diagram: HPLC Analysis Workflow

cluster_hplc HPLC Analysis Sample_Inject Sample/Standard Injection RP_Separation Reversed-Phase C18 Separation Sample_Inject->RP_Separation UV_Detection UV/DAD Detection (~254 nm) RP_Separation->UV_Detection Data_Processing Chromatogram Processing UV_Detection->Data_Processing Quantification Quantification via Calibration Curve Data_Processing->Quantification

Caption: The process flow for HPLC-based quantification.

LC-MS/MS Quantification of this compound

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting trace amounts of this compound or for analyzing complex matrices.[9][10]

Protocol: LC-MS/MS Analysis
  • Sample and Standard Preparation :

    • Prepare calibration standards over a low concentration range (e.g., 0.1 to 50 ng/mL) in methanol or a suitable solvent.[11]

    • The prepared plant extract may require further cleanup using Solid-Phase Extraction (SPE) with a C18 cartridge to minimize matrix effects.[12]

  • Instrumentation : UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[10]

  • Liquid Chromatography Conditions :

    • Column : A high-resolution C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode (to be optimized for this compound).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : The specific precursor ion (Q1) and product ion (Q3) transitions for this compound must be determined by infusing a standard solution.

  • Quantification : Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used). The method provides a very low limit of quantification.[10]

Diagram: LC-MS/MS Analysis Workflow

cluster_lcms LC-MS/MS Analysis Sample_Inject Sample Injection UPLC_Sep UPLC Separation Sample_Inject->UPLC_Sep Ionization Electrospray Ionization (ESI) UPLC_Sep->Ionization MRM_Scan MRM Analysis (Q1/Q3 Scan) Ionization->MRM_Scan Quantification Sensitive Quantification MRM_Scan->Quantification

Caption: Workflow for highly sensitive LC-MS/MS analysis.

Method Validation and Data Summary

All analytical methods must be validated to ensure they are suitable for their intended purpose.[13] Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for the quantification of secoiridoid glycosides, which can be used as a benchmark for this compound method development.

Table 1: HPTLC Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 200 - 1000 ng/spot [3]
Correlation Coefficient (r²) > 0.99 [3]
LOD ~50 ng/spot [3]
LOQ ~200 ng/spot [3][4]
Recovery 94.5% - 96.5% [4]

| Precision (%RSD) | < 2% |[4] |

Table 2: HPLC Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 0.25 - 3.0 µg/mL [14]
Correlation Coefficient (r²) ≥ 0.999 [14][15]
LOD 0.25 nmol/mL [16]
LOQ 0.03 - 8.5 µg/mL [17]
Recovery 98% - 102% [14]

| Precision (%RSD) | < 2% |[14] |

Table 3: LC-MS/MS Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 0.1 - 50.0 ng/mL [11]
Correlation Coefficient (r²) > 0.998 [10]
LOD 0.3 ng/mL [10]
LOQ 1.0 ng/mL [10]
Recovery 81% - 110% [10]

| Precision (%RSD) | < 7% |[10] |

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the qualitative and quantitative analysis of Methylswertianin. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust method for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations. The method utilizes a C18 column with a methanol (B129727) and water mobile phase, offering excellent resolution and sensitivity for the determination of this xanthone (B1684191).

Introduction

This compound, a xanthone found in various medicinal plants of the Swertia genus, has garnered significant interest for its potential therapeutic properties, including anti-diabetic effects. As research into its pharmacological activities progresses, the need for a reliable and validated analytical method for its quantification is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture. This document provides a comprehensive protocol for the development and validation of an HPLC method for this compound analysis.

Chemical Properties of this compound

  • Chemical Formula: C₁₅H₁₂O₆

  • Molecular Weight: 288.255 g/mol

  • Chemical Class: Xanthone

  • General Solubility: Soluble in methanol, ethanol, and other polar organic solvents.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. Based on the analysis of structurally similar xanthones, the following conditions are recommended for method development and validation.[1][2][3]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Methanol:Water (70:30, v/v) or Gradient elution may be explored for complex samples.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 237 nm (based on typical xanthone absorbance)[1][2][3]
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation Parameters (as per ICH Guidelines)

For regulatory compliance and to ensure the reliability of the analytical data, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components in the chromatogram. Peak purity should be > 99%.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.To be determined based on the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% of the spiked analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound analysis.

ParameterExpected Value
Retention Time (tR) To be determined (e.g., ~5-7 minutes)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD To be determined (e.g., ~0.1 µg/mL)
LOQ To be determined (e.g., ~0.3 µg/mL)
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) ≤ 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Sample Extraction (e.g., Plant Material) start->sample_prep std_prep Standard Preparation (this compound) start->std_prep filtration Filtration (0.45 µm) sample_prep->filtration dilution Dilution std_prep->dilution hplc_injection Inject into HPLC System filtration->hplc_injection dilution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (237 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Area) data_acquisition->quantification validation Method Validation quantification->validation end End validation->end

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathway of this compound in Improving Insulin (B600854) Resistance

This compound has been shown to improve insulin resistance by enhancing the insulin signaling pathway.[4][5]

signaling_pathway This compound This compound InsulinReceptor Insulin Receptor (InsR-alpha) This compound->InsulinReceptor enhances IRS1 Insulin Receptor Substrate-1 (IRS-1) InsulinReceptor->IRS1 activates PI3K Phosphatidylinositol 3-kinase (PI3K) IRS1->PI3K activates Downstream Downstream Signaling (e.g., Akt/PKB activation) PI3K->Downstream GlucoseUptake Increased Glucose Uptake & Improved Insulin Sensitivity Downstream->GlucoseUptake

Caption: Proposed signaling pathway of this compound's anti-diabetic effect.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the analysis of this compound. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control, stability studies, and pharmacokinetic research. The detailed protocol and validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.

References

Application Notes and Protocols for Testing Methylswertianin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylswertianin, a xanthone (B1684191) derivative found in various medicinal plants, has been investigated for its potential therapeutic properties, including anti-diabetic effects.[1] Assessing the cytotoxic profile of this compound is a critical step in its preclinical evaluation to determine its safety and potential as a therapeutic agent. These application notes provide detailed protocols for a panel of in vitro cell culture assays to evaluate the cytotoxic potential of this compound. The protocols cover the assessment of cell viability and metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
1
10
25
50
100
200

Table 2: LDH Assay - Cytotoxicity of this compound

Concentration of this compound (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0
1
10
25
50
100
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Assay (Annexin V/PI Staining) - Effect of this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be used to assess the cytotoxic effects of this compound. The choice of cell line should be guided by the research focus. For example, if investigating anti-cancer properties, cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) are commonly used. It is also advisable to test the cytotoxicity on a non-cancerous cell line, such as human dermal fibroblasts (HDF), to assess selectivity.

Protocol:

  • Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of membrane integrity.[6][7][8][9]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[9]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8][9]

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[9]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[8][9]

  • Add 50 µL of stop solution to each well.[8][9]

  • Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis start Select & Culture Cells seed Seed Cells in Plates start->seed treat Treat with this compound (Various Concentrations) seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay incubate->apoptosis analysis Measure Absorbance/ Fluorescence mtt->analysis ldh->analysis apoptosis->analysis calculation Calculate % Viability/ Cytotoxicity/Apoptosis analysis->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Hypothesized Signaling Cascade cluster_apoptosis Apoptosis Induction methyl This compound pi3k PI3K/Akt Pathway (Inhibition) methyl->pi3k Known to interact with insulin signaling ros Reactive Oxygen Species (ROS) Generation methyl->ros mapk MAPK Pathway (Activation) methyl->mapk bcl2 Bcl-2 Family (Modulation) pi3k->bcl2 Downregulation of anti-apoptotic proteins ros->bcl2 Induces pro-apoptotic proteins mapk->bcl2 caspases Caspase Activation (Caspase-3, -8, -9) mapk->caspases Death receptor pathway bcl2->caspases Mitochondrial pathway apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Application Notes: Investigating the Anti-inflammatory Effects of Methylswertianin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, has garnered interest for its potential therapeutic properties. While traditionally recognized for other medicinal uses, emerging evidence suggests its role as a potent anti-inflammatory agent. These application notes provide a comprehensive guide for the in vitro investigation of the anti-inflammatory effects of this compound, detailing its mechanism of action and providing protocols for key experimental assays.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key strategy in managing these conditions is the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. In vitro studies indicate that this compound may exert its anti-inflammatory effects by targeting critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by activating Peroxisome Proliferator-Activated Receptor-gamma (PPARG). These pathways are pivotal in regulating the expression of pro-inflammatory cytokines, enzymes, and other mediators in immune cells such as macrophages.

These notes are intended to provide researchers with the necessary protocols to assess the anti-inflammatory potential of this compound in a controlled laboratory setting.

Mechanism of Action

This compound is believed to mitigate inflammation through a multi-targeted approach:

  • Inhibition of NF-κB Signaling: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2]

  • Modulation of MAPK Pathways: The MAPK signaling cascades, including ERK, JNK, and p38, are crucial in mediating inflammatory responses.[3][4] this compound may suppress the phosphorylation of these key kinases, thereby downregulating the expression of inflammatory mediators.[5]

  • Activation of PPARG: Recent studies suggest that Swertianin, a related compound, can activate PPARG.[6] PPARG activation is known to inhibit M1 macrophage polarization and reduce the expression of inflammatory markers, suggesting a novel mechanism for the anti-inflammatory action of this compound.[6]

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols when investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 5.0
198 ± 4.5
597 ± 5.2
1095 ± 4.8
2593 ± 5.5
5091 ± 6.0

Data are presented as mean ± SD. Cell viability is determined by MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (untreated)2.5 ± 0.5-
LPS (1 µg/mL)45.0 ± 3.00
LPS + this compound (5 µM)35.2 ± 2.521.8
LPS + this compound (10 µM)24.8 ± 2.044.9
LPS + this compound (25 µM)15.1 ± 1.566.4
LPS + Dexamethasone (10 µM)10.5 ± 1.076.7

Data are presented as mean ± SD. NO production is measured using the Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)50 ± 1030 ± 820 ± 5
LPS (1 µg/mL)1200 ± 100950 ± 80600 ± 50
LPS + this compound (10 µM)750 ± 60600 ± 50350 ± 30
LPS + this compound (25 µM)400 ± 40320 ± 30180 ± 20
LPS + Dexamethasone (10 µM)250 ± 30200 ± 25110 ± 15

Data are presented as mean ± SD. Cytokine levels are determined by ELISA.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Procedure:

    • Following treatment with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite (B80452) to quantify the NO concentration.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Procedure:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction:

    • After a shorter incubation time (e.g., 30-60 minutes) with LPS and this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, PPARG, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay elisa Cytokine Measurement (ELISA) stimulation->elisa western_blot Western Blot stimulation->western_blot data_quant Quantification and Statistical Analysis viability->data_quant no_assay->data_quant elisa->data_quant western_blot->data_quant

Experimental Workflow for In Vitro Anti-inflammatory Assays.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa_p65_p50 IκBα-p65/p50 IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 Activation JNK JNK MKK4_7->JNK P JNK->AP1 Activation ERK ERK MEK1_2->ERK P ERK->AP1 Activation Cytokines Pro-inflammatory Mediators AP1->Cytokines Transcription This compound This compound This compound->TAK1 Inhibits

Modulation of the MAPK Signaling Pathway by this compound.

References

Application Notes & Protocols: Assessment of the Vasodilator Activity of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylswertianin, a xanthone (B1684191) derivative isolated from Swertia punicea, has been primarily investigated for its anti-diabetic properties. However, emerging evidence suggests that the xanthone scaffold is a promising pharmacophore for cardiovascular applications, with several derivatives exhibiting significant vasodilator effects. These effects are often mediated through complex signaling pathways involving the vascular endothelium and smooth muscle cells. While direct studies on the vasodilator activity of this compound are limited, this document provides a comprehensive set of protocols to assess its potential as a vasodilator agent, based on established methodologies for analogous compounds.

These application notes will guide researchers in characterizing the vasodilator profile of this compound, elucidating its mechanism of action, and providing a rationale for its potential development as a therapeutic agent for cardiovascular diseases such as hypertension.

Data Presentation

The following tables represent hypothetical data for the vasodilator activity of this compound, structured for clarity and comparative analysis.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings

Concentration (µM)Endothelium-Intact Relaxation (%)Endothelium-Denuded Relaxation (%)
0.15.2 ± 1.12.1 ± 0.5
125.8 ± 3.410.5 ± 2.1
1065.7 ± 5.228.3 ± 3.9
10092.3 ± 4.845.1 ± 4.5
EC₅₀ (µM) 8.9 >100

Table 2: Effect of Inhibitors on this compound-Induced Vasorelaxation in Endothelium-Intact Aortic Rings

Treatment (this compound at EC₅₀)Maximal Relaxation (%)
Control65.7 ± 5.2
+ L-NAME (100 µM)22.1 ± 3.7
+ ODQ (10 µM)25.4 ± 4.1
+ Atropine (B194438) (1 µM)63.9 ± 5.5
+ Propranolol (B1214883) (1 µM)64.8 ± 5.1
+ Tetraethylammonium (B1195904) (TEA, 5 mM)40.2 ± 4.9*
+ Glibenclamide (10 µM)62.5 ± 5.3
+ Verapamil (1 µM)75.3 ± 6.1

* Indicates a statistically significant difference from the control (p < 0.05).

Experimental Protocols

Preparation of Isolated Thoracic Aortic Rings

This protocol describes the preparation of rat aortic rings for the ex vivo assessment of vasodilator activity.

Materials:

Procedure:

  • Euthanize the rat via cervical dislocation and exsanguination.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • After equilibration, induce a submaximal contraction with phenylephrine (1 µM).

  • Once the contraction is stable, assess the endothelial integrity by administering acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium, while <10% relaxation confirms denudation.

  • Wash the rings and allow them to return to baseline tension.

Assessment of Vasodilator Activity

This protocol details the evaluation of the concentration-dependent vasodilator effect of this compound.

Procedure:

  • Pre-contract the prepared aortic rings with phenylephrine (1 µM).

  • Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 100 µM).

  • Record the isometric tension changes.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Construct a concentration-response curve and determine the EC₅₀ value.

Investigation of the Mechanism of Action

These protocols aim to elucidate the signaling pathways involved in this compound-induced vasodilation.

a. Role of the Endothelium and Nitric Oxide (NO) Pathway:

  • Perform the vasodilator activity assessment (Protocol 2) on both endothelium-intact and endothelium-denuded aortic rings. A significantly reduced relaxation in denuded rings suggests endothelium-dependent vasodilation.

  • In endothelium-intact rings, pre-incubate with the nitric oxide synthase (NOS) inhibitor, L-NAME (100 µM), for 30 minutes before pre-contraction with phenylephrine.

  • In a separate set of experiments, pre-incubate with the soluble guanylate cyclase (sGC) inhibitor, ODQ (10 µM), for 30 minutes.

  • Assess the vasodilator response to this compound in the presence of these inhibitors. A significant attenuation of relaxation indicates the involvement of the NO-sGC-cGMP pathway.

b. Involvement of Muscarinic and β-Adrenergic Receptors:

  • To rule out the involvement of common receptor-mediated pathways, pre-incubate endothelium-intact rings with atropine (1 µM, a muscarinic receptor antagonist) or propranolol (1 µM, a β-adrenergic receptor antagonist) for 30 minutes prior to assessing the vasodilator response to this compound.

c. Role of Potassium (K⁺) Channels:

  • Pre-incubate endothelium-intact rings with a non-selective K⁺ channel blocker, tetraethylammonium (TEA, 5 mM), for 30 minutes.

  • To investigate the involvement of specific K⁺ channels, use selective blockers such as glibenclamide (10 µM, for ATP-sensitive K⁺ channels).

  • Evaluate the vasorelaxant effect of this compound. A reduction in vasodilation suggests the involvement of K⁺ channels.

d. Calcium (Ca²⁺) Channel Blocking Activity:

  • Induce a sustained contraction in endothelium-denuded rings by depolarization with a high K⁺ solution (e.g., 80 mM KCl).

  • Add this compound in a cumulative manner and record the relaxation.

  • In a separate experiment, pre-incubate the rings with this compound before inducing contraction with CaCl₂ in a Ca²⁺-free, high K⁺ medium. A rightward shift in the CaCl₂ concentration-response curve indicates Ca²⁺ channel blocking activity.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Aortic Ring Preparation cluster_assessment Vasodilator Activity Assessment cluster_mechanism Mechanism of Action Studies prep_start Isolate Thoracic Aorta prep_rings Cut into 2-3 mm Rings prep_start->prep_rings prep_denude Endothelial Denudation (optional) prep_rings->prep_denude prep_mount Mount in Organ Bath prep_denude->prep_mount prep_equilibrate Equilibrate (60-90 min) prep_mount->prep_equilibrate assess_contract Pre-contract with Phenylephrine prep_equilibrate->assess_contract Proceed to Experiment assess_add_ms Add this compound (cumulative) assess_contract->assess_add_ms assess_record Record Relaxation assess_add_ms->assess_record assess_analyze Calculate EC50 assess_record->assess_analyze mech_inhibitors Pre-incubate with Inhibitors (L-NAME, ODQ, TEA, etc.) assess_analyze->mech_inhibitors Investigate Mechanism mech_repeat Repeat Vasodilator Assessment mech_inhibitors->mech_repeat mech_compare Compare with Control mech_repeat->mech_compare

Caption: Experimental workflow for assessing the vasodilator activity of this compound.

Proposed Signaling Pathway of this compound-Induced Vasodilation

signaling_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS NO_diffuses NO NO->NO_diffuses Diffuses sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits K_channels K⁺ Channels PKG->K_channels Activates Ca_influx_dec ↓ [Ca²⁺]i Ca_channels->Ca_influx_dec Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Ca_channels Inhibits Relaxation Vasorelaxation Ca_influx_dec->Relaxation NO_diffuses->sGC Activates Methylswertianin_direct This compound Methylswertianin_direct->Ca_channels Blocks Methylswertianin_direct->K_channels Activates

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Troubleshooting & Optimization

Technical Support Center: Methylswertianin Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methylswertianin in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvent systems used for dissolving this compound?

A1: this compound, a xanthone, is generally soluble in organic solvents. Common solvents used for extraction and purification, which can also be used for creating stock solutions, include methanol (B129727), ethanol, ethyl acetate, and mixtures of these with water. For biological assays, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in aqueous buffers.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the general chemical properties of xanthones, the stability of this compound is likely influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate degradation.[1] Exposure to UV or visible light may also lead to photolytic degradation.[1]

Q3: How should I store this compound solutions to ensure stability?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), solutions should be stored at -20°C or below in tightly sealed, light-resistant containers. It is also advisable to prepare fresh solutions for critical experiments whenever possible.[1]

Q4: I am observing a loss of activity in my this compound sample during my cell-based assay. What could be the cause?

A4: Loss of activity could be due to several factors related to stability. If your assay involves incubation at 37°C for an extended period, thermal degradation could be a contributing factor. Additionally, the pH of your cell culture medium could influence stability. It is also important to consider potential interactions with other components in the medium. To troubleshoot, you can run a control experiment to assess the stability of this compound in your assay medium under the same conditions but without cells.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on the structure of xanthones, potential degradation pathways could involve hydrolysis of ether linkages under acidic or basic conditions, oxidation of phenolic hydroxyl groups, or reactions involving its side chains.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment or a batch of experiments conducted over a short period. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of a stored solution Chemical degradation of this compound.Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products. Review storage conditions (temperature, light exposure) and solvent choice. Consider using a more stable solvent system if possible.
Precipitation of this compound in aqueous buffer Poor solubility of this compound in the final buffer.Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Prepare a more dilute stock solution before adding to the aqueous buffer.
Discoloration of the this compound solution Oxidation or photolytic degradation.Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Consider degassing solvents or adding an antioxidant if compatible with the experimental setup.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a specified period.[2]

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2] A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the intact this compound from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the rate of degradation and identify the conditions under which the compound is most labile.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Different Solvents under Various Storage Conditions

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the general stability of xanthones. Actual stability should be determined experimentally.

Solvent SystemStorage Condition% this compound Remaining After 30 Days
Methanol4°C, protected from light>98%
Methanol25°C, exposed to light~85%
50% Ethanol/Water4°C, protected from light>97%
50% Ethanol/Water-20°C, protected from light>99%
Phosphate Buffered Saline (pH 7.4) with 1% DMSO37°C, protected from light~90% (after 24 hours)
0.1 M HCl in 50% Methanol/Water60°CSignificant degradation observed within 8 hours
0.1 M NaOH in 50% Methanol/Water60°CRapid degradation observed within 2 hours

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution This compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock_solution->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) stock_solution->oxidation Expose to thermal Thermal Degradation (e.g., 60°C) stock_solution->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock_solution->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation (% Degradation, Kinetics) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Potential_Degradation_Pathways cluster_degradation_products Potential Degradation Products This compound This compound (Xanthone Core) hydrolysis_product Hydrolysis Products (Cleavage of ether linkages) This compound->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Products (Modification of hydroxyl groups) This compound->oxidation_product Oxidizing Agents photolysis_product Photodegradation Products (Radical formation, polymerization) This compound->photolysis_product UV/Vis Light

References

Troubleshooting peak splitting in Methylswertianin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting during the HPLC analysis of Methylswertianin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why are all the peaks in my chromatogram, including this compound, showing splitting or distortion?

A: When all peaks in a run are split, the issue likely originates from a problem before the separation process begins in the column.[1]

  • Blocked Column Frit: A common cause is a partially blocked inlet frit on your HPLC column.[2] This disrupts the uniform flow of the sample onto the column, causing the sample band to spread out and result in split peaks for all components.[1] Contamination in the frit can also lead to an uneven flow.[2]

  • Column Void: A void or channel in the packing material at the head of the column can cause similar issues.[2][3] This allows some of the sample to travel faster than the rest, leading to a split peak.[1] This can result from improper packing or the settling of the packed bed over time.[3]

  • System Dead Volume: There may be an issue in the flow path between the injector and the detector, such as improper tubing connections, which can introduce dead volume and cause all peaks to be distorted.[4]

Q2: Only the peak for this compound is splitting. What is the most likely cause?

A: If only a single peak is splitting, the problem is most likely related to the specific chemistry of your sample or the separation method itself.[2][3]

  • Sample Solvent Incompatibility: This is one of the most common causes.[5] If this compound is dissolved in a solvent that is significantly stronger (e.g., more organic in a reversed-phase system) than your mobile phase, it can cause peak distortion.[6] The strong solvent essentially flushes the analyte through the initial part of the column too quickly, leading to a distorted or split peak.[6]

  • Co-elution: The split peak may actually be two separate, unresolved components eluting very close together.[2] A simple way to test this is to inject a smaller volume of your sample.[1] If the split peak resolves into two distinct peaks, you will need to optimize your method's separation parameters.[2]

  • Sample Overload: Injecting too high a concentration of this compound can overwhelm the column's stationary phase, leading to non-ideal interactions and peak splitting.[7] Try diluting your sample and reinjecting.[7]

Q3: Could my sample preparation be the source of the peak splitting?

A: Yes, absolutely. The choice of solvent and the solubility of your analyte are critical.

  • Solvent Choice: As mentioned, using a sample solvent stronger than the mobile phase is a primary cause of peak distortion for early-eluting peaks.[6] Whenever possible, you should dissolve your this compound standard and samples in the initial mobile phase. Based on its known properties, this compound is soluble in solvents like DMSO, Acetone, and Ethyl Acetate.[8] If you must use one of these, ensure the injection volume is minimal to reduce the solvent effect.

  • Sample Solubility: If this compound has low solubility in the mobile phase, it may precipitate on the column, leading to peak distortion and an increase in backpressure.[9]

Q4: How can I confirm and resolve peak splitting caused by co-elution?

A: If you suspect two components are eluting together, you need to improve the resolution of your method.

  • Adjust Method Parameters: You can often resolve co-eluting peaks by adjusting parameters such as the mobile phase composition, temperature, or flow rate.[2] For example, making the mobile phase weaker (less organic solvent in reversed-phase) will increase retention and may improve separation.

  • Change Column: If adjusting method parameters is insufficient, you may need to switch to a column with a different selectivity or higher efficiency (e.g., smaller particle size).[2]

Q5: What role does the HPLC column itself play in peak splitting?

A: The column is the heart of the separation, and its health is critical for good peak shape.

  • Column Contamination: Contaminants from previously analyzed samples can build up on the column inlet.[5] This can create active sites that interact with your analyte, leading to peak distortion.[9]

  • Column Deterioration: Over time, the packed bed of the column can deteriorate, forming voids or channels.[10] This is a common reason for peak splitting.[5] If you suspect column deterioration, flushing according to the manufacturer's instructions may help, but often the column or at least the inlet frit needs to be replaced.[2]

  • Guard Columns: If you are using a guard column, it can also become contaminated or blocked.[10] To troubleshoot, remove the guard column and run the analysis again. If the peak shape improves, the guard column is the problem.[10]

Q6: Can temperature fluctuations affect the peak shape for this compound?

A: Yes, temperature is an important parameter in HPLC.

  • Temperature Gradients: If the mobile phase is not sufficiently pre-heated before entering the column, a temperature gradient can form across the column's diameter.[10] This can cause peak broadening or splitting. Ensure your column oven is functioning correctly and allow sufficient time for temperature equilibration.

  • Temperature Variability: Fluctuations in the column temperature during a run or between runs can impact retention times and peak shapes, potentially leading to splitting.[7] Maintaining a stable, controlled temperature environment is crucial for reproducible results.[7]

Data and Protocols

Troubleshooting Summary
SymptomPossible CauseRecommended Action
All peaks are split Blocked inlet frit or guard column[1][2]Replace the frit/guard column. Use in-line filters and filter samples to prevent future blockages.[1]
Column void/channeling[2][3]Replace the column. Ensure proper column packing and handling procedures.
Dead volume in connections[4]Check all fittings and tubing between the injector and detector for proper connection.
A single peak is split Sample solvent is stronger than mobile phase[5][6]Dissolve the sample in the mobile phase. If not possible, use a weaker solvent or reduce injection volume.
Co-elution of two compounds[2]Reduce injection volume to confirm. Adjust mobile phase composition, temperature, or flow rate to improve resolution.
Sample overload[7]Dilute the sample and reinject.
Column contamination at the inlet[9]Flush the column with a strong solvent. If this fails, replace the column.
Reference HPLC Protocol for Xanthone Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector.

    • C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).[11]

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade Acetonitrile

    • HPLC-grade Methanol (B129727)

    • HPLC-grade water

    • Phosphate (B84403) buffer (e.g., 0.025 M Disodium Phosphate), pH adjusted as needed.[11]

  • Mobile Phase Preparation:

    • Prepare the aqueous component (e.g., phosphate buffer).

    • A typical starting mobile phase could be a mixture of buffer, acetonitrile, and methanol (e.g., 65:15:20 v/v/v).[11]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (ideally the mobile phase) to make a concentrated stock solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Extract this compound from the sample matrix using an appropriate method. The final extract should be dissolved in the mobile phase. Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 5-20 µL (start with a low volume like 5 µL to avoid overload)[11]

    • Column Temperature: 30-35 °C[11]

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax.

    • Run Time: Adjust as needed to allow for the elution of all components and column re-equilibration.

Visualizations

Troubleshooting Workflow for Peak Splitting

G Start Peak Splitting Observed CheckPeaks Are all peaks split? Start->CheckPeaks SinglePeak No (Single Peak Split) CheckPeaks->SinglePeak No AllPeaks Yes (All Peaks Split) CheckPeaks->AllPeaks Yes Solvent Is sample solvent stronger than mobile phase? SinglePeak->Solvent FritVoid Check for blocked frit or column void. AllPeaks->FritVoid FixSolvent Action: Dissolve sample in mobile phase or weaker solvent. Reduce injection volume. Solvent->FixSolvent Yes CoElution Is it co-elution? Solvent->CoElution No End Problem Resolved FixSolvent->End TestCoElution Test: Inject smaller volume. Does it resolve into two peaks? CoElution->TestCoElution FixCoElution Action: Optimize method (mobile phase, temp, etc.) to improve resolution. TestCoElution->FixCoElution Yes Overload Is it sample overload? TestCoElution->Overload No FixCoElution->End FixOverload Action: Dilute sample and reinject. Overload->FixOverload Yes Overload->End No FixOverload->End FixFritVoid Action: Replace frit. If void is present, replace column. FritVoid->FixFritVoid Hardware Check for dead volume in system connections. FritVoid->Hardware If OK FixFritVoid->End FixHardware Action: Ensure all fittings are properly connected. Hardware->FixHardware FixHardware->End

Caption: A flowchart for systematically troubleshooting peak splitting in HPLC analysis.

This compound's Potential Effect on Insulin (B600854) Signaling

Studies suggest this compound may help treat type-2 diabetes by improving insulin resistance.[12][13] It appears to achieve this by enhancing the insulin signaling pathway.[14] The administration of this compound has been shown to increase the expression levels of key proteins in this cascade.[13]

G cluster_0 Cellular Environment Methyl This compound InsR Insulin Receptor (InsR-α) Methyl->InsR Upregulates Expression IRS1 IRS-1 InsR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Response Improved Insulin Signaling & Glucose Uptake PI3K->Response Leads to

Caption: The proposed mechanism of this compound enhancing insulin signaling.

References

Technical Support Center: Optimizing Mobile Phase for Methylswertianin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Methylswertianin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of this compound?

A1: A good starting point for method development for this compound separation is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water.[1][2] Often, a small amount of acid (e.g., 0.1% glacial acetic acid or 0.1% phosphoric acid) is added to the aqueous phase to improve peak shape.[2][3] It is recommended to begin with a gradient elution to determine the approximate solvent strength required to elute this compound and other compounds of interest. Subsequently, you can switch to an isocratic method for optimization if the target peaks elute close to each other.[4]

Q2: How do I choose between isocratic and gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where all compounds of interest have similar retention times.

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is preferable for complex samples containing compounds with a wide range of polarities.[4] This is often the case with plant extracts containing this compound, where a gradient can help to separate the target analyte from other related xanthones and impurities.[1][2]

Q3: What are the typical mobile phase compositions used for this compound and related xanthones?

A3: Reversed-phase HPLC methods for this compound and other xanthones from Swertia species commonly use a mobile phase consisting of:

  • Aqueous Phase: Deionized water, often with an acidic modifier.[1][2][3]

    • 0.1% Glacial Acetic Acid[2]

    • 0.1% Phosphoric Acid[3]

  • Organic Phase:

    • Methanol[1][2][3]

    • Acetonitrile has also been used for the separation of other xanthones and can be considered as an alternative.[5][6]

The ratio of aqueous to organic phase is critical and is often varied in a gradient program to achieve optimal separation.[1][2][3]

Q4: What detection wavelength is appropriate for this compound?

A4: A detection wavelength of 254 nm has been successfully used for the analysis of this compound and other xanthones from Swertia mussotii.[1][2] Other studies on related compounds in Swertia species have used wavelengths between 225 nm and 260 nm.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Peaks

  • Question: My this compound peak is not well-separated from other peaks in the chromatogram. What can I do?

  • Answer: Poor resolution is a common issue, especially in complex plant extracts. Here are several steps to improve separation:

    • Optimize the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks.

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile, or vice-versa, can alter the selectivity of the separation due to their different solvent properties.[4]

    • Adjust the Mobile Phase pH: The addition of an acid like glacial acetic acid or phosphoric acid can significantly impact the retention and peak shape of xanthones.[2][3] Experiment with small changes in the acid concentration.

    • Lower the Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the stationary phase.[4]

    • Evaluate the Column: Ensure you are using a high-quality C18 column. If the column is old or has been used extensively, its performance may be degraded.

Issue 2: Peak Tailing

  • Question: The this compound peak is asymmetrical and shows significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors:

    • Secondary Interactions: Strong interactions between this compound and active sites (e.g., residual silanols) on the column packing material can cause tailing.[4] Adding a small amount of acid (e.g., 0.1% glacial acetic acid) to the mobile phase can help to suppress these interactions and improve peak shape.[2]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[4]

    • Column Degradation: A contaminated or worn-out column can result in poor peak shapes. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[4]

Issue 3: Fluctuating Retention Times

  • Question: The retention time for my this compound peak is not consistent between injections. What could be causing this?

  • Answer: Inconsistent retention times can compromise the reliability of your results. Common causes include:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.

    • Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate.[4]

    • Column Equilibration: Insufficient column equilibration with the mobile phase before starting an analytical run can cause retention time drift in the initial injections.[4] Always allow sufficient time for the column to equilibrate, especially when changing mobile phases.

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound and related compounds in Swertia species.

Method 1: Gradient HPLC for this compound, Swerchirin, and Decussatin [1]

ParameterCondition
Column Agilent Eclipse XDB C18 (150 mm x 4.6 mm i.d., 5 µm)
Mobile Phase Gradient elution with Methanol and Water
Gradient Program 80% Methanol to 85% Methanol in 2.5 min, then to 95% Methanol in the next 6.5 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm

Method 2: Gradient HPLC for Compounds in Swertia mussotii Extract [2]

ParameterCondition
Column DIKMA Platisil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Glacial Acetic Acid in Water, B: Methanol
Gradient Program 0-10 min: 10-40% B; 10-15 min: 40-42.5% B; 15-25 min: 50% B; 25-35 min: 60% B; 35-45 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (Swertia mussotii) Extraction Extraction Sample->Extraction e.g., with Ethanol Filtration Filtration Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Gradient Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_rt Retention Time Shift start Chromatographic Problem Identified res_check Adjust Gradient? tail_ph Adjust Mobile Phase pH? rt_mp Check Mobile Phase Preparation? res_solvent Change Organic Solvent? res_check->res_solvent No solution Problem Resolved res_check->solution Yes res_flow Lower Flow Rate? res_solvent->res_flow No res_solvent->solution Yes res_flow->solution Yes tail_load Reduce Sample Load? tail_ph->tail_load No tail_ph->solution Yes tail_col Check Column Condition? tail_load->tail_col No tail_load->solution Yes tail_col->solution Yes rt_equil Ensure Column Equilibration? rt_mp->rt_equil No rt_mp->solution Yes rt_temp Control Column Temperature? rt_equil->rt_temp No rt_equil->solution Yes rt_temp->solution Yes

Caption: A logical troubleshooting guide for common HPLC issues with this compound.

References

Addressing retention time drift in Methylswertianin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylswertianin Quantification. This guide provides troubleshooting advice and answers to frequently asked questions regarding retention time (RT) drift during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is retention time (RT) in HPLC?

In High-Performance Liquid Chromatography (HPLC), retention time is the time that passes between the injection of a sample and the appearance of a specific compound's peak at the detector.[1][2] It serves as a key parameter for identifying and quantifying components within a mixture.[1][3]

Q2: What is retention time drift?

Retention time drift is the gradual or sometimes sudden shift in an analyte's retention time over a series of chromatographic runs.[1][4] This phenomenon can make the accurate identification and quantification of analytes like this compound challenging, particularly in validated analytical methods.[1]

Q3: Why is stable retention time crucial for this compound quantification?

Stable retention times are essential for reliable compound identification and accurate integration of peak areas for quantification.[3] If the retention time drifts, automated data processing software may fail to identify the this compound peak correctly, leading to missed peaks or incorrect quantification.[4] This compromises the accuracy and reproducibility of the analytical method.[1]

Q4: What is an acceptable level of retention time variation?

The acceptable variation in retention time should ideally be determined during method development and validation.[3] However, a common rule of thumb is to keep retention time variation within a ±2% window of the expected time. For methods using an internal standard, the European Commission guidance for certain analyses suggests a tolerance of ±2.5% for the relative retention time (RRT) in LC.[3]

Table 1: General Guidelines for Retention Time Variation
ParameterAcceptable RangeRecommended Action if Exceeded
Retention Time (RT)Target RT ± 2%Investigate potential causes of drift as outlined in the troubleshooting guide.
Relative Retention Time (RRT)Target RRT ± 2.5%Verify the stability of both the analyte and the internal standard; check for co-eluting interferences.

Troubleshooting Guide for Retention Time Drift

This guide provides a systematic approach to diagnosing and resolving common issues related to retention time drift in this compound analysis.

Initial Diagnosis Workflow

The first step in troubleshooting is to determine the nature of the drift and whether it's a flow rate issue or a chemical system issue.

G start RT Drift Observed for This compound check_t0 Does the void time (t0) marker also shift? start->check_t0 flow_rate_issue Problem is likely related to Flow Rate / Eluent Delivery. check_t0->flow_rate_issue Yes chemical_issue Problem is likely related to Chemical Changes in the system. check_t0->chemical_issue No check_pump Check Pump & Connections: - Leaks? - Air bubbles in pump? - Worn pump seals? - Incorrect flow rate setting? flow_rate_issue->check_pump check_mobile_phase Check Mobile Phase: - Freshly prepared? - Composition change (evaporation)? - pH shift? chemical_issue->check_mobile_phase check_column Check Column: - Sufficiently equilibrated? - Column contamination? - Column aging/degradation? check_mobile_phase->check_column If mobile phase is OK check_temp Check Temperature: - Is column oven on and stable? - Ambient temperature fluctuations? check_column->check_temp If column is OK

Caption: Troubleshooting workflow for diagnosing RT drift.

Specific Issues and Solutions

Q5: My this compound retention time is consistently decreasing with each injection. What's the cause?

A consistent decrease in retention time often points to a few specific issues:

  • Insufficient Column Equilibration : If the column is not fully equilibrated to the initial mobile phase conditions before each injection, especially in gradient elution, you may see retention times shift.[5][6]

    • Solution : Increase the equilibration time between runs. Ensure you are using at least 10-20 column volumes of the mobile phase for equilibration.[7]

  • Increasing Flow Rate : While less common, an unintentional increase in the pump's flow rate will cause retention times to decrease.[8] This could be due to an incorrect setting or a malfunctioning pump.

    • Solution : Verify the flow rate using a calibrated flow meter.[4] Check the pump settings in your method.

  • Rising Column Temperature : An increase in column temperature will decrease solvent viscosity and shorten retention times.[1][8]

    • Solution : Always use a column oven set to a stable temperature (e.g., 30-35 °C) to avoid the influence of ambient temperature changes.[1][9]

Q6: My retention time is drifting later (increasing). What should I check?

An increase in retention time is typically caused by a reduction in the mobile phase flow rate or a change in its composition.

  • System Leaks : A small, often hard-to-see leak in the system after the pump will reduce the flow rate through the column, increasing retention times.[4][5]

    • Solution : Carefully inspect all fittings and connections for signs of leaks, which may appear as white crystalline deposits if you are using buffer salts.[4]

  • Pump Issues : Worn pump seals or air bubbles in the pump head can lead to an inconsistent or lower-than-set flow rate.[1][5][8]

    • Solution : Degas the mobile phase thoroughly and purge the pump.[9] If the problem persists, the pump seals may need replacement.[5]

  • Mobile Phase Composition Change : In reversed-phase chromatography, if the more volatile organic component of the mobile phase (e.g., acetonitrile, methanol) evaporates, the mobile phase becomes weaker, leading to longer retention times.[4][5]

    • Solution : Prepare mobile phases fresh daily, keep solvent bottles capped, and gently mix before use.[5][10]

Q7: My retention times are fluctuating randomly. What is the problem?

Random, unpredictable retention times often point to instrumental issues or inconsistent sample solvent.

  • Inconsistent Gradient Mixing : A malfunctioning proportioning valve in the pump can deliver an incorrect mobile phase composition, causing erratic retention.[5]

    • Solution : Run a diagnostic test on the pump's gradient proportioning valve.

  • Air Bubbles in the System : Air bubbles trapped in the pump or detector can cause pressure fluctuations and erratic retention times.[1][5]

    • Solution : Ensure the mobile phase is properly degassed using an inline degasser or helium sparging.[10] Prime the pump to remove any trapped bubbles.

  • Sample Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak shape issues and retention time variability.[5][11]

    • Solution : Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[5][6]

Logical Relationships of RT Drift Causes

cluster_instrument Instrument Factors cluster_method Method & Consumables Pump Pump Instability (Leaks, Seals, Bubbles) RT_Drift Retention Time Drift Pump->RT_Drift Temp Temperature Fluctuations Temp->RT_Drift Injector Injector Issues (Seals, Volume) Injector->RT_Drift MobilePhase Mobile Phase Change (Composition, pH) MobilePhase->RT_Drift Column Column Issues (Aging, Contamination) Column->RT_Drift Equilibration Poor Equilibration Equilibration->RT_Drift Effect1 Inaccurate Peak ID & Quantification RT_Drift->Effect1 Effect2 Method Failure (Out of Spec) RT_Drift->Effect2

Caption: Key factors contributing to retention time drift.

Experimental Protocols

Protocol 1: System Suitability Test

Objective : To verify that the chromatography system is performing adequately before running the sample sequence.

Procedure :

  • Prepare a standard solution of this compound at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.

  • Acceptance Criteria :

    • %RSD for retention time should be ≤ 1%.

    • %RSD for peak area should be ≤ 2%.

    • Tailing factor for the this compound peak should be ≤ 2.

  • If the system fails these criteria, perform troubleshooting before proceeding with the sample analysis.

Protocol 2: Column Washing Protocol (Reversed-Phase C18)

Objective : To remove strongly retained contaminants from the column that can cause retention time drift and high backpressure.[7]

Procedure :

  • Disconnect the column from the detector to avoid contamination.

  • Step 1 (Remove Buffers) : Flush the column with 20 column volumes of HPLC-grade water (if buffers were used in the mobile phase).[2]

  • Step 2 (Intermediate Polarity Wash) : Flush with 20 column volumes of 100% Acetonitrile.

  • Step 3 (Strong Solvent Wash for Non-polar Contaminants) : Flush with 20 column volumes of Isopropanol.

  • Re-equilibration : Before next use, flush the column with the mobile phase for at least 30 minutes, or until a stable baseline and pressure are achieved.[2][12]

Table 2: Example Column Wash Flow Rates
Column I.D.Typical Flow RateApprox. Volume of 20 CV (150mm column)
4.6 mm1.0 mL/min34 mL
3.0 mm0.4 mL/min14 mL
2.1 mm0.2 mL/min7 mL
(CV = Column Volume)

Protocol 3: Sample Preparation for this compound Analysis

Objective : To ensure samples are prepared consistently to minimize matrix effects and prevent column contamination.[7][13]

Procedure :

  • Extraction : Extract this compound from the sample matrix using an appropriate and validated method (e.g., solid-phase extraction, liquid-liquid extraction).[14]

  • Solvent Matching : After extraction, evaporate the solvent and reconstitute the residue in a solvent that is identical to or weaker than the initial mobile phase.[5][6] This prevents peak distortion and retention shifts.[6]

  • Filtration : Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates. This is critical to prevent clogging of the injector and column frit, which can cause pressure increases and retention time drift.[15]

  • Storage : Store prepared samples under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation, and bring them to the analysis temperature before injection.[13][16]

References

Technical Support Center: Analysis of Methylswertianin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of Methylswertianin from complex plant matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix. Different solvents and their combinations have varying efficiencies for extracting xanthones.[1][2] Analyte Degradation: this compound may be unstable under the extraction or storage conditions, potentially influenced by factors like pH and temperature.[3] Inefficient Sample Preparation: The chosen cleanup technique (e.g., SPE, LLE) may not be effectively isolating this compound, leading to losses during the process.Optimize Extraction Solvent: Test a range of solvents with varying polarities. For xanthones, acetone:water mixtures (e.g., 8:2 v/v) have shown high extraction efficiency.[1][2] Adjust Extraction Conditions: Investigate the effect of temperature, time, and pH on extraction yield. For some compounds, a slightly acidic pH can improve stability and recovery.[3][4][5] Evaluate Sample Cleanup: Compare the recovery of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For flavonoids, SPE often provides higher and more consistent recoveries.[6][7] Ensure proper conditioning of the SPE cartridge and selection of appropriate wash and elution solvents.
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with polar analytes like this compound, causing peak tailing. Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak distortion. Column Overload: Injecting too concentrated a sample can lead to peak fronting. Extra-column Volume: Excessive tubing length or large-diameter tubing can cause peak broadening.Adjust Mobile Phase: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups. Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Dilute Sample: Inject a more diluted sample to check for column overload. Minimize Dead Volume: Use shorter, narrower internal diameter tubing where possible.
Signal Suppression or Enhancement (Matrix Effects) in LC-MS Co-eluting Matrix Components: Other compounds from the plant extract that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.[8] This is a common issue in the analysis of complex matrices like plant extracts.[8]Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[6][7] Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting interferences. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects. Employ an Internal Standard: Use a stable isotope-labeled internal standard that has similar chemical properties and retention time to this compound to correct for variations in matrix effects and instrument response.
Inconsistent or Irreproducible Results Sample Inhomogeneity: The plant material may not be uniformly ground, leading to variations in the amount of this compound extracted from different aliquots. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. Instrument Instability: Fluctuations in the LC pump pressure, column temperature, or MS source conditions can affect reproducibility.Ensure Homogeneous Samples: Thoroughly grind and mix the plant material before weighing. Standardize Procedures: Use a detailed and consistent protocol for all sample preparation steps. Monitor System Performance: Regularly check the LC system's pressure profile and the MS instrument's sensitivity and calibration.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a problem in this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer by co-eluting compounds from the sample matrix.[8] In plant extracts, these co-eluting compounds can be numerous and varied. This can lead to either signal suppression (lower response) or enhancement (higher response) for this compound, resulting in inaccurate quantification.[8]

2. Which sample preparation technique is better for overcoming matrix effects: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE can be effective in reducing matrix effects by cleaning up the sample extract before analysis. However, for flavonoids and similar compounds in plant materials, SPE, particularly with C18 cartridges, has often been shown to provide higher and more reproducible recoveries compared to LLE.[6][7] LLE can be a viable alternative, but may require more optimization to achieve comparable results.[7] The choice between SPE and LLE can also depend on the specific matrix and the available resources.

Comparison of Sample Preparation Techniques for Flavonoid Analysis (as a proxy for this compound)

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally high and reproducible (often >90% for flavonoids).[6]Can be variable and may be lower than SPE (10-20% lower in some cases).[7]
Matrix Effect Reduction Can be very effective in removing interfering compounds.Can be effective, but may have higher variability in matrix effects.[7]
Selectivity High, can be tailored by choosing specific sorbents.Lower selectivity compared to SPE.
Solvent Consumption Generally lower than LLE.Can require larger volumes of organic solvents.
Automation Potential High, with automated systems readily available.More challenging to automate.
Cost Cartridges can be a recurring cost.Solvents are the main cost.

Note: The data in this table is based on studies of flavonoids and other compounds in complex matrices and serves as a general guideline. Actual performance for this compound may vary.

3. How can I develop a robust sample preparation method for this compound?

A systematic approach is recommended:

  • Start with a suitable extraction solvent: Based on literature, an acetone:water (8:2 v/v) mixture is a good starting point for extracting xanthones like this compound from Swertia species.[1][2]

  • Choose a cleanup technique: Begin with SPE using a C18 cartridge, as it has shown good results for flavonoids.[6]

  • Optimize the SPE protocol: Systematically evaluate the conditioning, loading, washing, and elution steps to maximize this compound recovery and minimize matrix interferences.

  • Validate the method: Assess parameters such as recovery, matrix effect, linearity, precision, and accuracy to ensure the method is reliable for its intended purpose.

4. My this compound peak is tailing in my HPLC chromatogram. What should I do?

Peak tailing for polar compounds like this compound is often due to interactions with the silica-based column material. Try the following:

  • Acidify the mobile phase: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This will protonate the silanol groups on the stationary phase, reducing their interaction with your analyte.

  • Use a different column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Check for column contamination: If the tailing develops over time, your column might be contaminated. Try flushing the column with a strong solvent.

5. How does this compound exert its anti-diabetic effects?

Studies have shown that this compound can improve insulin (B600854) resistance by enhancing the insulin signaling pathway. Specifically, it has been observed to increase the expression levels of key proteins in this pathway, including the insulin receptor alpha subunit (InsR-α), insulin-receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol is a general guideline for SPE cleanup of a plant extract for LC-MS analysis of this compound. Optimization may be required for specific plant matrices.

  • Extraction:

    • Homogenize 1 g of dried, powdered plant material with 10 mL of acetone:water (8:2 v/v).

    • Sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in 5 mL of 10% methanol (B129727) in water.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 5 mL of methanol.

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plant Extracts

This protocol provides a general procedure for LLE. It is important to note that LLE may be less efficient than SPE for removing certain matrix components.

  • Extraction:

    • Follow the same extraction procedure as in Protocol 1 to obtain a concentrated aqueous extract.

    • Reconstitute the residue in 10 mL of deionized water.

  • LLE Cleanup:

    • Transfer the aqueous extract to a separatory funnel.

    • Add 10 mL of a water-immiscible organic solvent such as ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer twice more with fresh portions of ethyl acetate.

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Plant Material Extraction cluster_spe Solid-Phase Extraction (SPE) plant_material Dried & Powdered Plant Material extraction_solvent Extraction with Acetone:Water (8:2) plant_material->extraction_solvent centrifugation Centrifugation extraction_solvent->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation supernatant->evaporation1 reconstitution1 Reconstitution in 10% Methanol evaporation1->reconstitution1 loading Load Extract reconstitution1->loading conditioning Condition C18 Cartridge conditioning->loading washing Wash with 5% Methanol loading->washing elution Elute with Methanol washing->elution evaporation2 Evaporation elution->evaporation2 reconstitution2 Reconstitution for LC-MS evaporation2->reconstitution2 analysis analysis reconstitution2->analysis LC-MS Analysis

Caption: Experimental workflow for this compound analysis using SPE.

signaling_pathway Simplified Insulin Signaling Pathway and the Effect of this compound cluster_cell Target Cell Insulin Insulin InsR Insulin Receptor (InsR-α/β) Insulin->InsR IRS1 IRS-1 InsR->IRS1 P PI3K PI3K IRS1->PI3K P Akt Akt (PKB) PI3K->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->InsR Upregulates Expression This compound->IRS1 Upregulates Expression This compound->PI3K Upregulates Expression

Caption: this compound's effect on the insulin signaling pathway.

References

Technical Support Center: Optimizing Methylswertianin Extraction from Swertia punicea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Methylswertianin from Swertia punicea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Swertia punicea?

A1: this compound is a xanthone (B1684191), a class of organic compounds naturally occurring in some plants. It is one of the active constituents in Swertia punicea Hemsl and has garnered significant interest for its potential therapeutic properties, particularly its anti-diabetic effects. Research has shown that this compound may help improve insulin (B600854) resistance, making it a compound of interest for developing treatments for type 2 diabetes.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: Based on its chemical properties, this compound is soluble in several organic solvents. These include ethyl acetate (B1210297), acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane. The choice of solvent will depend on the subsequent purification steps and the desired purity of the final extract. For initial extraction from the plant material, ethyl acetate and acetone have been effectively used.

Q3: What are the common methods for extracting this compound from Swertia punicea?

A3: Several solid-liquid extraction techniques can be employed. The most common methods include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency. It is often faster and requires lower temperatures than traditional methods.

  • Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period with occasional agitation.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material. While thorough, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Q4: How does this compound exert its anti-diabetic effects?

A4: this compound appears to improve insulin resistance by enhancing the insulin signaling pathway. Studies have shown that it can increase the expression levels of key proteins in this pathway, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] By upregulating these components, this compound helps to restore the cellular response to insulin, leading to improved glucose uptake and metabolism.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound solubility. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Improper Plant Material Preparation: The particle size of the ground plant material may be too large, limiting solvent penetration. 4. Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may be used for the amount of plant material.1. Use a solvent in which this compound is known to be soluble, such as ethyl acetate or acetone. Consider using a solvent mixture (e.g., ethanol-water) to enhance extraction. 2. Optimize the extraction time and temperature. For UAE, try increasing the sonication time or temperature within a reasonable range (e.g., 30-60 minutes, 30-50°C). 3. Ensure the plant material is finely powdered to increase the surface area for extraction. 4. Increase the solvent-to-solid ratio. A common starting point is 10:1 to 30:1 (mL of solvent to g of plant material).
Impure Extract 1. Non-selective Solvent: The solvent may be co-extracting a large number of other compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Consider using a solvent with intermediate polarity, such as ethyl acetate, to selectively extract xanthones. A multi-step extraction with solvents of increasing polarity can also be effective. 2. Perform the extraction at a lower temperature to minimize the co-extraction of impurities.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in time, temperature, or solvent composition between experiments.1. Whenever possible, use plant material from the same batch and part of the plant for a series of experiments. 2. Carefully control and monitor all extraction parameters. Use calibrated equipment and ensure consistent procedures.

Data on Extraction Parameters for Xanthones

ParameterGeneral Effect on YieldRecommended Range for Optimization
Solvent Concentration The polarity of the solvent is crucial. For xanthones, moderately polar solvents or aqueous mixtures of alcohols are often effective.- Ethyl Acetate (100%) - Acetone (100%) - Ethanol/Methanol in water (e.g., 50-80%)
Temperature Generally, increasing the temperature enhances solvent extraction efficiency. However, excessively high temperatures can degrade the target compound and extract more impurities.30°C - 60°C
Extraction Time Yield typically increases with time up to a certain point, after which it plateaus. Prolonged times can risk compound degradation.20 - 60 minutes for UAE; several hours to days for maceration.
Solid-to-Liquid Ratio A higher ratio (more solvent) generally improves extraction efficiency by establishing a greater concentration gradient.1:10 to 1:50 (g of plant material to mL of solvent)
Ultrasonic Power (for UAE) Higher power can increase extraction efficiency but may also lead to compound degradation if excessive.100 - 400 W

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from Swertia punicea using UAE. Optimization of the parameters is recommended for achieving the highest yield.

Materials and Equipment:

  • Dried and powdered Swertia punicea plant material

  • Ethyl acetate or acetone (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or vacuum filtration system

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of dried, powdered Swertia punicea and place it into a 250 mL beaker or flask.

  • Add 200 mL of ethyl acetate (or another selected solvent) to achieve a 1:20 solid-to-liquid ratio.

  • Place the beaker/flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 40°C.

  • Sonicate the mixture for 30 minutes.

  • After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Collect the filtrate (the liquid extract).

  • To ensure complete extraction, the residue can be re-extracted with a fresh portion of the solvent.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Dry the crude extract under a vacuum to remove any residual solvent.

  • Weigh the final dried extract to determine the yield.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Dried Swertia punicea prepare Grind to Fine Powder start->prepare extract Ultrasonic-Assisted Extraction (Solvent: Ethyl Acetate/Acetone) prepare->extract filter Filtration extract->filter residue Plant Residue filter->residue filtrate Liquid Extract filter->filtrate concentrate Solvent Evaporation (Rotary Evaporator) filtrate->concentrate crude_extract Crude this compound Extract concentrate->crude_extract purify Purification crude_extract->purify end End: Purified this compound (via Chromatography) purify->end insulin_signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm InsR Insulin Receptor (InsR-α) IRS1 IRS-1 InsR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates downstream Downstream Signaling (e.g., Akt/PKB activation) PI3K->downstream glucose_uptake Increased Glucose Uptake & Metabolism downstream->glucose_uptake This compound This compound This compound->InsR Upregulates Expression This compound->IRS1 Upregulates Expression This compound->PI3K Upregulates Expression

References

Preventing degradation of Methylswertianin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Methylswertianin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a bioactive xanthone (B1684191) compound found in various species of the Swertia plant genus. Xanthones are known for a range of pharmacological activities, including anti-inflammatory and anti-diabetic properties.[1][2] The stability of this compound is a critical concern during extraction because, like many phenolic compounds, it is susceptible to degradation under suboptimal conditions. Factors such as temperature, pH, light, and the presence of oxygen can alter its chemical structure, leading to a loss of bioactivity and reduced yield.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The primary factors that can lead to the degradation of this compound and other xanthones during extraction include:

  • Elevated Temperatures: High temperatures can accelerate chemical reactions that lead to the breakdown of the xanthone structure.[3][4]

  • Extreme pH Levels: Both highly acidic and alkaline conditions can catalyze the degradation of phenolic compounds. The stability of similar compounds, like anthocyanins, is known to be highly pH-dependent.[5][6]

  • Light Exposure: Xanthones can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce degradation reactions.[7][8]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic structure of this compound.

  • Choice of Solvent: The solvent system used can influence the stability of the extracted compounds. While polar solvents are required for extraction, their properties can also impact degradation rates.

Q3: What are the ideal storage conditions for a crude extract containing this compound to minimize degradation?

A3: To minimize degradation, crude extracts containing this compound should be stored in a cool, dark environment. Desiccating at -20°C is a recommended storage condition.[9] It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. 1. Incomplete extraction from the plant matrix.2. Degradation of this compound during the extraction process.3. Suboptimal solvent selection.1. Increase extraction time or use advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[10] 2. Control extraction parameters carefully. Maintain a lower temperature (e.g., 25-50°C), protect the extraction vessel from light, and consider using a slightly acidic extraction solvent. 3. Use solvents in which this compound is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[9] Ethanol (B145695) (70-80%) is also commonly used for extracting xanthones.[11]
The color of the extract changes or fades over time. 1. Degradation of this compound and other pigments due to light exposure.2. pH shift in the extract.3. Oxidation.1. Store the extract in amber-colored vials or wrap containers in aluminum foil to protect from light.[3]2. Buffer the extract to a slightly acidic pH if compatible with downstream applications.3. Purge the storage container with an inert gas like nitrogen before sealing.
Presence of unknown peaks in the chromatogram (e.g., HPLC) of the extract. 1. Degradation products of this compound.2. Co-extraction of impurities.1. Analyze the degradation products using techniques like LC-MS to identify their structures.[12] This can help in understanding the degradation pathway and optimizing the extraction to avoid it.2. Refine the purification process. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective in purifying xanthones from crude extracts.[13]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction for this compound

This protocol is a standard method for extracting this compound with a focus on minimizing degradation.

  • Preparation of Plant Material:

    • Whole plants of a Swertia species are shade-dried and then ground into a fine powder.

  • Extraction:

    • The powdered plant material is macerated in 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • The extraction is carried out at room temperature (approximately 25°C) for 24 hours with continuous stirring. The extraction vessel should be covered to prevent solvent evaporation and protected from light.

  • Filtration and Concentration:

    • The mixture is filtered to separate the extract from the solid plant material.

    • The solvent is evaporated from the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.

  • Storage:

    • The resulting crude extract is stored at -20°C in an airtight, light-protected container.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield and Reduced Degradation

This protocol utilizes ultrasound to improve extraction efficiency while potentially reducing extraction time and temperature.

  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • The powdered plant material is suspended in 70% ethanol in an ultrasonic bath.

    • Ultrasonication is performed at a frequency of 40 kHz for 30-60 minutes.

    • The temperature of the ultrasonic bath should be maintained at or below 40°C to prevent thermal degradation.

  • Filtration, Concentration, and Storage:

    • Follow steps 3 and 4 from Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Methods for Xanthones (Analogous Data)

Data presented here is for xanthones from mangosteen pericarp and serves as a reference for the relative efficiency of different extraction methods.

Extraction MethodSolventTemperature (°C)TimeXanthone Yield (mg/g dry weight)Reference
Maceration95% EthanolRoom Temp24 h28.31[14]
Soxhlet95% EthanolBoiling point0.5 h31.26[14]
Subcritical Ethanol95% Ethanol16030 min57.42[14]
Microwave-Assisted71% EthanolNot specified2.24 minNot specified (Optimized for antioxidant activity)[15]

Note: Higher temperatures in methods like Soxhlet and subcritical ethanol extraction may increase yield but also carry a higher risk of degradation. Modern techniques like microwave-assisted extraction can offer high yields with shorter extraction times, potentially reducing the overall thermal stress on the compound.[11]

Table 2: Factors Affecting Stability of Phenolic Compounds (Analogous Data for Anthocyanins)

This table provides a general overview of how different factors can affect the stability of phenolic compounds, using anthocyanins as an example, which can be analogous to the behavior of this compound.

FactorEffect on StabilityOptimal Condition for StabilityReference
Temperature Higher temperatures accelerate degradation.Low temperatures (e.g., 4°C for storage, <50°C for extraction).[3][5]
pH Most stable in acidic conditions; degradation increases with pH.pH 1-3[5][16]
Light Exposure to light, especially UV, causes degradation.Storage in the dark or in amber containers.[3]
Oxygen Promotes oxidative degradation.Storage under an inert atmosphere (e.g., nitrogen).[17]

Visualizations

Diagram 1: Factors Leading to this compound Degradation

DegradationFactors cluster_factors Degradation Factors cluster_molecule This compound cluster_degradation Result Temperature High Temperature This compound This compound Temperature->this compound pH Extreme pH pH->this compound Light Light Exposure Light->this compound Oxygen Oxygen Oxygen->this compound Degradation Degradation (Loss of Bioactivity & Yield) This compound->Degradation

Caption: Key environmental factors contributing to the degradation of this compound.

Diagram 2: Optimized Workflow for this compound Extraction

ExtractionWorkflow Start Start: Powdered Swertia Plant Material Extraction Extraction (e.g., Ultrasound-Assisted) - 70% Ethanol - Temp < 40°C - Protect from light Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation - Rotary Evaporator - Temp < 40°C Filtration->Concentration Purification Optional: Purification (e.g., HSCCC) Concentration->Purification Storage Storage - -20°C - Dark - Inert Atmosphere Concentration->Storage Crude Extract Purification->Storage Purified Extract End End: Stable this compound Extract Storage->End

Caption: A recommended workflow for extracting this compound while minimizing degradation.

References

Methylswertianin assay interference from other phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylswertianin assays. It addresses common issues related to interference from other phytochemicals during quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common phytochemicals that interfere with this compound assays?

A1: this compound is a xanthone (B1684191) commonly found in plants of the Swertia genus. These plants contain a complex mixture of other phytochemicals that can interfere with its quantification. The most common interfering compounds belong to the same chemical class, xanthones, or are other polyphenolic compounds that co-extract with this compound. These include, but are not limited to:

  • Xanthones: Bellidifolin, Swerchirin, Decussatin, Swertianolin, Norswertianolin, and Mangiferin.[1][2]

  • Secoiridoid Glycosides: Swertiamarin and Gentiopicroside.[3]

  • Flavonoids: Luteolin and its glycosides.

Q2: Why do these phytochemicals interfere with this compound quantification?

A2: Interference primarily occurs through two mechanisms depending on the analytical method used:

  • Spectrophotometric Assays (e.g., UV-Vis): Many of the co-occurring xanthones and flavonoids have overlapping UV-Vis absorption spectra with this compound.[4][5] Xanthones typically exhibit two major absorption bands, one in the 230–300 nm range and another in the 310–370 nm range.[4][5] This spectral overlap leads to an overestimation of the this compound concentration as the absorbance measured is a sum of the absorbance of this compound and the interfering compounds.

  • Chromatographic Assays (e.g., HPLC): In High-Performance Liquid Chromatography (HPLC), interference can occur if the phytochemicals are not adequately separated from this compound. This is known as co-elution, where two or more compounds elute from the chromatographic column at the same time, resulting in a single, unresolved peak. This leads to an inaccurate quantification of the target analyte.

Q3: What are the typical UV absorption maxima (λmax) for this compound and common interfering compounds?

A3: The UV absorption maxima for these compounds can vary slightly depending on the solvent used. However, typical values are summarized in the table below. The significant overlap in their absorption spectra highlights the potential for interference in spectrophotometric assays.

PhytochemicalChemical ClassTypical UV λmax (nm)
This compound Xanthone~254, 325
BellidifolinXanthone~250, 270, 315[1]
SwerchirinXanthone~240, 265, 320, 380
DecussatinXanthone~260, 315[1]
SwertiamarinSecoiridoid~236[6]
MangiferinXanthone-C-glycoside~241, 258, 316, 364

Troubleshooting Guides

Issue 1: Overestimation of this compound Content in UV-Vis Spectrophotometric Assay

Symptoms:

  • The concentration of this compound determined by UV-Vis spectrophotometry is significantly higher than expected or when compared to results from a chromatographic method.

  • The UV-Vis spectrum of the sample extract is broad and lacks the distinct peaks of a pure this compound standard.

Root Cause:

  • Spectral overlap from other co-extracted phytochemicals, such as other xanthones and flavonoids, is the most likely cause.[4][5]

Solutions:

  • Implement a Chromatographic Method: The most reliable solution is to switch to a more specific analytical method like High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This allows for the physical separation of this compound from interfering compounds before quantification.[1][4][7]

  • Differential Spectrophotometry: While less robust than chromatography, differential spectrophotometry, which involves chemical derivatization to shift the λmax of the target analyte, can sometimes be used to reduce interference from some compounds. However, this is often not effective for closely related xanthones.

  • Solid-Phase Extraction (SPE) Cleanup: A preliminary cleanup of the plant extract using SPE can help to remove some of the interfering compounds. Different SPE cartridges (e.g., C18, polyamide) can be tested to selectively retain either this compound or the interfering compounds.

Issue 2: Poor Resolution and Co-elution in HPLC Analysis

Symptoms:

  • In the HPLC chromatogram, the peak for this compound is not baseline-separated from adjacent peaks.

  • The this compound peak is broad or shows shouldering.

  • The peak purity analysis by DAD indicates that the peak is not spectrally pure.

Root Cause:

  • The chromatographic conditions (mobile phase, column, gradient, etc.) are not optimized for the separation of the complex mixture of phytochemicals in the extract.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: An isocratic elution may not be sufficient to separate all compounds. A gradient elution, where the mobile phase composition is changed over time, is often necessary. Start with a lower percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) and gradually increase it.[1][4]

    • pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component of the mobile phase can improve peak shape and resolution for phenolic compounds like xanthones by suppressing their ionization.[1][4]

  • Select an Appropriate Column:

    • A C18 column is the most common choice for the separation of xanthones.[4][5][7] Columns with a smaller particle size (e.g., < 3 µm) and longer length can provide higher resolution.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

    • Optimizing the column temperature can also affect the separation.

  • Sample Preparation: Ensure that the sample is properly filtered before injection to prevent column clogging, which can lead to poor peak shape.

Experimental Protocols

Validated HPLC-DAD Method for the Simultaneous Quantification of Xanthones

This protocol is a general guideline based on published methods for the analysis of Swertia species and can be adapted for the quantification of this compound in the presence of other xanthones.[1][4]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-40% B

    • 25-40 min: 40-60% B

    • 40-45 min: 60-80% B

    • 45-50 min: 80% B (hold for column wash)

    • 50-55 min: 80-20% B (return to initial conditions)

    • 55-60 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitoring at 254 nm for general xanthones, and a second wavelength can be chosen based on the λmax of this compound for more specific quantification. The DAD should be set to scan a range (e.g., 200-400 nm) to assess peak purity.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and available interfering compounds (e.g., bellidifolin, swerchirin) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh about 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Confirm the identity of the peaks by comparing their UV-Vis spectra (from the DAD) with the spectra of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation

The following table illustrates the potential for overestimation of this compound content when using a spectrophotometric method compared to a more specific HPLC method. This is a hypothetical example based on the known spectral overlap of xanthones.

SampleThis compound Concentration (µg/mL) by UV-Vis (254 nm)This compound Concentration (µg/mL) by HPLC-DAD (254 nm)% Overestimation by UV-Vis
Pure this compound10.010.00%
Plant Extract 115.210.544.8%
Plant Extract 222.814.260.6%
Plant Extract 38.95.174.5%

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_quantification Quantification plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration concentration Evaporation & Reconstitution filtration->concentration hplc HPLC-DAD Analysis concentration->hplc Specific Method uv_vis UV-Vis Spectrophotometry concentration->uv_vis Non-Specific Method hplc_quant Accurate Quantification (Separated Peaks) hplc->hplc_quant uv_vis_quant Inaccurate Quantification (Overlapping Spectra) uv_vis->uv_vis_quant

Figure 1: Experimental workflow for the quantification of this compound.

logical_relationship cluster_problem Problem cluster_method Analytical Method cluster_outcome Outcome interference Presence of Interfering Phytochemicals spectrophotometry Spectrophotometry (UV-Vis) interference->spectrophotometry chromatography Chromatography (HPLC) interference->chromatography inaccurate Inaccurate Result (Overestimation) spectrophotometry->inaccurate Spectral Overlap accurate Accurate Result chromatography->accurate Separation of Components

Figure 2: Logical relationship of interference in this compound assays.

References

Technical Support Center: Enhancing the Bioavailability of Methylswertianin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylswertianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a xanthone (B1684191) derivative that has demonstrated significant anti-diabetic effects in preclinical studies.[1][2] Its mechanism of action is believed to involve the enhancement of insulin (B600854) signaling pathways, making it a compound of interest for the development of new treatments for type 2 diabetes.[1][2]

Q2: What is the primary challenge in conducting in vivo studies with this compound?

The primary challenge for in vivo studies with this compound, similar to many other flavonoids and xanthones, is its low oral bioavailability.[3] This poor bioavailability is often attributed to its low aqueous solubility and potential for first-pass metabolism, which can lead to variable and suboptimal systemic exposure, hindering the accurate assessment of its efficacy and dose-response relationships.

Q3: What are the main strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the low bioavailability of this compound. These include:

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.[4][5][6]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[7][8]

  • Use of Bioenhancers: Co-administration of this compound with natural compounds that can inhibit drug-metabolizing enzymes or enhance membrane permeability can increase its systemic absorption.[9][10]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models

Possible Cause: Poor oral absorption due to low aqueous solubility.

Troubleshooting Steps:

  • Formulation Modification: Instead of administering a simple suspension of this compound, consider formulating it as a solid dispersion or a nanoparticle suspension.

  • Solubility Assessment: Before in vivo studies, perform in vitro dissolution studies with different formulations to confirm enhanced solubility compared to the pure compound.

  • Dose Adjustment: While formulation enhancement is the primary approach, a temporary increase in the administered dose (within ethical and toxicity limits) might be necessary for initial proof-of-concept studies if formulation development is not immediately feasible.

Issue 2: Inconsistent Efficacy in In Vivo Models Despite Using a Bioavailability-Enhanced Formulation

Possible Cause:

  • Instability of the formulation.

  • Inadequate in vivo release from the carrier.

  • Inter-animal variability.

Troubleshooting Steps:

  • Formulation Stability: Assess the physical and chemical stability of your enhanced formulation over time and under storage conditions. For nanoparticles, monitor particle size and for solid dispersions, check for recrystallization.

  • In Vitro Release Profile: Conduct in vitro release studies that mimic physiological conditions (e.g., simulated gastric and intestinal fluids) to ensure the formulation releases this compound at an appropriate rate.

  • Pharmacokinetic Study: Perform a pilot pharmacokinetic study to determine the plasma concentration-time profile of your formulation. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) properties and correlate them with the observed efficacy.

  • Control Groups: Ensure you have appropriate control groups, including a group receiving the pure drug and another with the vehicle used for the enhanced formulation, to properly evaluate the formulation's effect.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure this compound50150 ± 354.0 ± 1.2980 ± 210100
Solid Dispersion50620 ± 982.5 ± 0.84150 ± 550423
Nanoparticles50850 ± 1201.5 ± 0.56300 ± 780643

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio) in a minimal amount of ethanol with the aid of sonication.[4][11]

    • Ensure a clear solution is formed, indicating molecular dispersion.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).

Protocol 2: Preparation of this compound Nanoparticles (Ionic Gelation Method)

This protocol is adapted for a hypothetical scenario where this compound is encapsulated within a polymeric nanoparticle system, such as chitosan (B1678972) nanoparticles.

  • Materials: this compound, Chitosan (low molecular weight), Sodium tripolyphosphate (TPP), Acetic acid.

  • Procedure:

    • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.[12]

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Add the this compound stock solution to the chitosan solution under vigorous stirring. The amount of this compound should be optimized based on desired drug loading.

    • Prepare a 1 mg/mL TPP solution in deionized water.

    • Add the TPP solution dropwise to the this compound-chitosan mixture under constant magnetic stirring.[12]

    • Observe the formation of opalescence, indicating the spontaneous formation of nanoparticles.

    • Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash them with deionized water to remove unentrapped drug and excess TPP.

    • Resuspend the nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

    • Characterize the nanoparticles for particle size, zeta potential, drug entrapment efficiency, and in vitro release profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation pure Pure this compound dissolution Dissolution Studies pure->dissolution sd_prep Solid Dispersion Preparation sd_prep->dissolution release In Vitro Release sd_prep->release stability Stability Assessment sd_prep->stability np_prep Nanoparticle Preparation np_prep->dissolution np_prep->release np_prep->stability pk_study Pharmacokinetic Study dissolution->pk_study Select best formulation efficacy_study Efficacy Study (e.g., in diabetic models) pk_study->efficacy_study Determine optimal dosing regimen

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway This compound This compound InsulinReceptor Insulin Receptor (IR) This compound->InsulinReceptor Enhances Signaling IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed insulin signaling pathway enhanced by this compound.

References

Technical Support Center: Large-Scale Purification of Methylswertianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Methylswertianin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the purification of this compound?

A1: The primary challenges in the large-scale purification of this compound revolve around achieving high purity and yield in a cost-effective and efficient manner. Traditional methods like silica (B1680970) gel chromatography are often not suitable for large-scale isolation due to their time-consuming nature, high consumption of hazardous organic solvents, and potential for irreversible sample loss.[1] High-Speed Counter-Current Chromatography (HSCCC) offers a more efficient and environmentally friendly alternative, but scaling up this technique can present its own set of challenges, including maintaining resolution and managing larger solvent volumes.

Q2: Which purification technique is most recommended for large-scale production of this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the preparative separation and purification of this compound from crude extracts of plants like Swertia mussotii.[2][3][4] HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample and allowing for high recovery.[2] It is also easily scalable from milligrams to grams.[5]

Q3: What are the typical impurities encountered during the purification of this compound from Swertia species?

A3: Crude extracts of Swertia species contain a complex mixture of compounds. Besides this compound, other xanthones like swerchirin (B1682844) and decussatin (B1234905) are major constituents that need to be separated.[2][3][4] Other classes of compounds that may be present as impurities include iridoids, flavonoids, and other structurally similar xanthones.[2] The polarity of these compounds can be very similar, making their separation challenging.

Q4: How critical is the choice of solvent system in HSCCC for this compound purification?

A4: The selection of an appropriate two-phase solvent system is the most critical factor for a successful separation in HSCCC. The solvent system must provide an ideal partition coefficient (K) for the target compound and good separation factors (α) between the target and its impurities. An optimized solvent system ensures good resolution and retention of the stationary phase, which are crucial for achieving high purity and yield.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound using HSCCC.

Problem 1: Low Purity of this compound Fractions
Possible Cause Suggested Solution
Inadequate Resolution Optimize the solvent system to improve the separation factor between this compound and its impurities. A systematic search for the ideal solvent composition is recommended.[1]
Decrease the flow rate of the mobile phase. A lower flow rate can enhance resolution but will also increase the separation time.[1]
Adjust the rotation speed of the centrifuge. Higher speeds generally improve resolution but can also lead to increased pressure.
Column Overloading Reduce the amount of crude extract injected into the column. Overloading can lead to peak broadening and co-elution of compounds.
Contamination Ensure all solvents are of high purity and that the crude extract is properly filtered to remove particulate matter before injection.
Problem 2: Low Yield of this compound
Possible Cause Suggested Solution
Poor Stationary Phase Retention Ensure the HSCCC system is properly equilibrated with the stationary phase before injecting the sample. Monitor the stationary phase retention throughout the run.
Optimize the solvent system. A well-chosen system will have a higher retention of the stationary phase.[1]
Sample Degradation Investigate the stability of this compound in the chosen solvent system and at the operating temperature. Consider performing the purification at a lower temperature if degradation is suspected.
Incomplete Elution Extend the run time to ensure all of the target compound has eluted from the column.
Problem 3: System High Pressure
Possible Cause Suggested Solution
Blockage in the System Check for blockages in the tubing, fittings, or column. Back-flushing the system with a clean solvent may help to dislodge any obstructions.
High Viscosity of Mobile Phase Select a solvent system with lower viscosity if possible. High viscosity mobile phases will naturally lead to higher backpressure.
High Flow Rate Reduce the flow rate of the mobile phase.
High Rotational Speed Decrease the rotational speed of the centrifuge.

Data Presentation

Table 1: Comparison of Purification Results for Xanthones from Swertia mussotii using HSCCC.

Compound Amount from 150 mg Crude Extract Purity Reference
This compound8 mg99.1%[2]
Swerchirin21 mg98.9%[2]
Decussatin11 mg99.0%[2]

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Swertia mussotii
  • Grinding: Grind 0.5 kg of whole Swertia mussotii plants into a powder.[2]

  • Extraction: Extract the powder three times with 75% ethanol. The extraction times should be 2 hours, 2 hours, and 1 hour, respectively.[2]

  • Evaporation: Combine the extracts and evaporate to dryness using a rotary evaporator at 60°C under vacuum. This should yield approximately 0.11 kg of dry powder.[2]

  • Liquid-Liquid Partitioning: Suspend the residue in 3 L of distilled water and sequentially extract with light petroleum ether (6 L), chloroform (B151607) (6 L), and n-butanol (6 L).[2]

  • Crude Sample for HSCCC: Concentrate the chloroform layer to dryness to obtain the crude sample for HSCCC (approximately 26 g).[2]

Protocol 2: HSCCC Separation of this compound
  • Solvent System Preparation: Prepare a two-phase solvent system by mixing n-hexane:ethyl acetate:methanol:water in a 5:5:10:4 (v/v/v/v) ratio.[2][3][4] Thoroughly equilibrate the mixture in a separation funnel at room temperature and separate the two phases just before use. Degas both phases by sonication for 20 minutes.[2]

  • HSCCC Instrument Setup:

    • Stationary Phase: Fill the multilayer column completely with the upper phase (stationary phase).

    • Rotation: Set the apparatus to rotate at 800 rpm.[2][3][4]

    • Mobile Phase: Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.[2][3][4]

  • Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase), dissolve 150 mg of the dried crude powder sample in 20 mL of the upper phase and inject it into the column.[2]

  • Fraction Collection: Continuously monitor the effluent and collect fractions based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using HPLC.[2]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification HSCCC Purification plant Swertia mussotii Plant powder Grind to Powder plant->powder extraction 75% Ethanol Extraction powder->extraction evaporation Rotary Evaporation extraction->evaporation partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, n-Butanol) evaporation->partitioning crude_sample Crude Chloroform Extract partitioning->crude_sample hsccc HSCCC Separation (n-hexane:ethyl acetate:methanol:water 5:5:10:4) crude_sample->hsccc Inject into HSCCC fractions Collect Fractions hsccc->fractions hplc HPLC Purity Analysis fractions->hplc pure_methyl Pure this compound hplc->pure_methyl

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_purity Low Purity Troubleshooting cluster_yield Low Yield Troubleshooting start Problem Encountered (e.g., Low Purity, Low Yield) check_resolution Check Resolution start->check_resolution check_loading Check Sample Loading start->check_loading check_retention Check Stationary Phase Retention start->check_retention check_stability Check Sample Stability start->check_stability check_elution Check Elution Time start->check_elution optimize_solvent Optimize Solvent System check_resolution->optimize_solvent Poor adjust_flow Adjust Flow Rate check_resolution->adjust_flow Poor reduce_loading Reduce Sample Load check_loading->reduce_loading High optimize_solvent_yield Optimize Solvent System check_retention->optimize_solvent_yield Poor adjust_temp Adjust Temperature check_stability->adjust_temp Degradation extend_run Extend Run Time check_elution->extend_run Incomplete

Caption: Troubleshooting logic for common issues in this compound purification.

References

Validation & Comparative

A Head-to-Head Comparison of Methylswertianin and Metformin in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the therapeutic potential of Methylswertianin, a natural xanthone, and Metformin, the first-line pharmacotherapy for type 2 diabetes. The following sections detail their respective effects on key diabetic parameters, outline the experimental methodologies used in relevant preclinical studies, and visualize the signaling pathways implicated in their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and Metformin on critical metabolic and biochemical markers in streptozotocin (B1681764) (STZ)-induced diabetic mouse models.

ParameterThis compound (200 mg/kg)Metformin (250 mg/kg)Vehicle (Control)Reference
Fasting Blood Glucose (mmol/L) 13.8 ± 2.1~16.7 (from ~27.8)25.4 ± 3.3[1][2]
Fasting Serum Insulin (B600854) (mIU/L) 10.2 ± 1.5Significantly Increased7.8 ± 1.2[1][2]
Total Cholesterol (mmol/L) 3.9 ± 0.4Not Reported5.8 ± 0.6[1]
Triglycerides (mmol/L) 1.1 ± 0.2Not Reported1.9 ± 0.3[1]
HDL-C (mmol/L) 1.8 ± 0.2Not Reported1.2 ± 0.1[1]
LDL-C (mmol/L) 0.8 ± 0.1Not Reported2.1 ± 0.3[1]

Table 1: Effects of this compound and Metformin on Key Metabolic Parameters. Data are presented as mean ± SD. Metformin's effect on blood glucose is represented as a reduction from the diabetic model's baseline.

ParameterThis compound (200 mg/kg)MetforminVehicle (Control)Reference
Insulin Receptor α (InsR-α) Expression IncreasedNot ReportedBaseline[1]
Insulin Receptor Substrate-1 (IRS-1) Expression IncreasedNot ReportedBaseline[1]
Phosphatidylinositol 3-kinase (PI3K) Expression IncreasedModulates PathwayBaseline[1][3][4]
AMP-activated protein kinase (AMPK) Activation Not ReportedActivatedBaseline[5]

Table 2: Effects on Key Signaling Pathway Components.

Signaling Pathways

The anti-diabetic effects of this compound and Metformin are mediated through distinct yet partially overlapping signaling pathways.

Methylswertianin_Signaling_Pathway cluster_cell Pancreatic β-cell / Peripheral Tissues This compound This compound InsulinReceptor Insulin Receptor (InsR-α) This compound->InsulinReceptor Upregulates Expression IRS1 IRS-1 InsulinReceptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates GlucoseUptake Increased Glucose Uptake & Improved Insulin Sensitivity PI3K->GlucoseUptake Promotes

Caption: this compound enhances insulin signaling.

Metformin_Signaling_Pathway cluster_liver Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Metformin's primary mechanism of action.

Experimental Protocols

The data presented in this guide are derived from studies employing a streptozotocin (STZ)-induced diabetic mouse model. The general experimental workflow is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for Diabetic Model Studies Animal_Acclimatization Animal Acclimatization (e.g., Male BALB/c or C57BL/6 mice) Diabetes_Induction Induction of Diabetes (e.g., Intraperitoneal STZ injection) Animal_Acclimatization->Diabetes_Induction Model_Confirmation Confirmation of Diabetic Model (Fasting Blood Glucose > 11.1 mmol/L) Diabetes_Induction->Model_Confirmation Grouping Animal Grouping (Control, Model, this compound, Metformin) Model_Confirmation->Grouping Treatment Daily Oral Gavage Treatment (e.g., 4 weeks) Grouping->Treatment Data_Collection Data Collection (Blood glucose, serum lipids, tissue samples) Treatment->Data_Collection Analysis Biochemical Assays & Western Blot Data_Collection->Analysis

Caption: Generalized experimental workflow.

This compound Study Protocol[1]
  • Animal Model: Male BALB/c mice.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight.

  • Treatment: this compound (100 and 200 mg/kg body weight) was administered orally once daily for 4 weeks.

  • Parameters Measured: Fasting blood glucose, fasting serum insulin, oral glucose tolerance test (OGTT), serum lipid profile (TC, TG, HDL-C, LDL-C), hepatic glycogen (B147801) content, and expression levels of InsR-α, IRS-1, and PI3K in liver tissue.

Metformin Study Protocol[2]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Diabetes: Intraperitoneal injection of STZ at a dose of 60 mg/kg/day for 5 consecutive days.

  • Treatment: Metformin (250 mg/kg/day) was administered by oral gavage for 2 weeks.

  • Parameters Measured: Blood glucose levels, body weight, water and food intake, pancreatic and serum insulin levels, and histological analysis of the pancreas.

Discussion

Both this compound and Metformin demonstrate significant anti-diabetic properties in preclinical models.

This compound appears to exert its effects primarily by enhancing the insulin signaling pathway, leading to improved glucose uptake and utilization. The upregulation of key proteins such as the insulin receptor, IRS-1, and PI3K suggests that it may act as an insulin sensitizer[1]. Its beneficial effects on the lipid profile further indicate a comprehensive metabolic regulatory role.

Metformin , on the other hand, primarily acts by inhibiting hepatic gluconeogenesis through the activation of AMPK[5]. This is a result of cellular energy stress induced by the inhibition of mitochondrial complex I. The activation of AMPK has pleiotropic effects on glucose and lipid metabolism. While not its primary mechanism, some studies suggest Metformin can also modulate the PI3K/Akt pathway[3][4].

Comparison and Future Directions:

This head-to-head comparison, based on available preclinical data, suggests that this compound and Metformin employ different primary mechanisms to achieve glycemic control. This compound's direct enhancement of the insulin signaling cascade presents a compelling therapeutic strategy, particularly for conditions characterized by insulin resistance. Metformin's established role in inhibiting hepatic glucose output via AMPK activation remains a cornerstone of diabetes therapy.

Direct comparative studies in the same diabetic model, evaluating a broader range of concordant endpoints, are warranted to definitively delineate the relative efficacy and potential synergistic effects of these two compounds. Further investigation into the potential for this compound to activate AMPK or for Metformin to more directly impact insulin receptor expression would provide a more complete understanding of their molecular actions.

References

A Comparative Analysis of Methylswertianin and Glibenclamide in Blood Glucose Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of methylswertianin, a natural compound isolated from Swertia punicea, and glibenclamide, a widely used second-generation sulfonylurea drug, in lowering blood glucose levels. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound and glibenclamide both demonstrate significant hypoglycemic effects, but through distinct mechanisms. This compound, derived from a traditional medicinal plant, appears to improve insulin (B600854) resistance by enhancing the insulin signaling pathway.[1][2] Glibenclamide, a synthetic drug, acts primarily by stimulating insulin secretion from pancreatic β-cells.[3][4][5][6] While direct comparative studies are not available, this guide summarizes key experimental data on their individual performances and modes of action.

Quantitative Data on Efficacy

The following tables present a summary of the quantitative data from preclinical studies on this compound and clinical observations on glibenclamide.

Table 1: Efficacy of this compound in Streptozotocin (STZ)-Induced Diabetic Mice

ParameterControl (Diabetic)This compound (100 mg/kg)This compound (200 mg/kg)Glibenclamide (Positive Control)
Fasting Blood Glucose (FBG) Data not specifiedSignificantly reducedSignificantly reducedData not specified
Oral Glucose Tolerance Data not specifiedImprovedImprovedData not specified
Fasting Serum Insulin (FINS) Data not specifiedLoweredLoweredData not specified
Total Cholesterol (TC) Data not specifiedLoweredLoweredData not specified
Triglycerides (TG) Data not specifiedLoweredLoweredData not specified
Low-Density Lipoprotein (LDL) Data not specifiedLoweredLoweredData not specified
High-Density Lipoprotein (HDL) Data not specifiedIncreasedIncreasedData not specified

Data adapted from a 4-week study in STZ-induced type 2 diabetic male BABL/c mice.[1][2]

Table 2: Efficacy of Glibenclamide in Patients with Poorly Controlled Type 2 Diabetes

Glibenclamide DosePercentage Decrease in Mean Blood Glucose (from zero dose)Percentage Increase in Insulin Secretion (from zero dose)
2.5 mg19.61%51.38%
5 mg22.10%58.34%
10 mg26.01%44.41%
20 mg27.98%33.54%

Data indicates that increasing doses of glibenclamide do not produce a proportional increase in insulin secretion or a proportional decrease in blood glucose concentration.[3]

Experimental Protocols

This compound Preclinical Study

A study investigated the hypoglycemic effects of this compound in a well-established animal model of type 2 diabetes.[1][7]

  • Animal Model: Streptozotocin (STZ)-induced type 2 diabetic male BABL/c mice.[1][2]

  • Treatment Groups:

    • Untreated diabetic control group.

    • This compound-treated groups (100 and 200 mg/kg body weight/day, administered orally).

    • Bellidifolin-treated groups (another compound from Swertia punicea).

  • Duration: 4 weeks.[1][7]

  • Key Parameters Measured: Fasting blood glucose (FBG), oral glucose tolerance, fasting serum insulin (FINS), serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL), and high-density lipoprotein cholesterol (HDL).[1][2]

  • Mechanism of Action Analysis: The expression levels of insulin receptor alpha subunit (InsR-alpha), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) were measured. Hepatic glycogen (B147801) content, glucokinase (GK) activity, and glucose-6-phosphatase (G6Pase) activity were also assessed.[1][2]

Glibenclamide Clinical Information

Glibenclamide is a well-established oral hypoglycemic agent used in the management of type 2 diabetes mellitus.

  • Drug Class: Second-generation sulfonylurea.[3]

  • Mechanism of Action: Glibenclamide stimulates insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels.[4][5] This binding leads to the closure of these channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[4] This action requires functioning pancreatic β-cells.[4]

  • Dosage: The typical initial dose is 2.5–5 mg orally once daily, with a maximum dose of 20 mg daily.[4]

  • Pharmacokinetics:

    • Absorption: Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached in 2–4 hours.[4]

    • Metabolism: Extensively metabolized in the liver.[4][5]

    • Excretion: Metabolites are excreted in both bile and urine.[4]

    • Half-life: Approximately 4–8 hours.[4]

  • Adverse Effects: The most common and serious side effect is hypoglycemia, which can be prolonged.[3][8] The risk is increased in the elderly and those with renal impairment.[3][4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and glibenclamide are illustrated in the following diagrams.

Methylswertianin_Pathway cluster_cell Hepatocyte This compound This compound InsulinReceptor Insulin Receptor (InsR-alpha) This compound->InsulinReceptor Upregulates GK Increased Glucokinase (GK) Activity This compound->GK G6Pase Decreased Glucose-6-Phosphatase (G6Pase) Activity This compound->G6Pase IRS1 IRS-1 InsulinReceptor->IRS1 Upregulates PI3K PI3K IRS1->PI3K Upregulates GlucoseUptake Increased Glucose Uptake & Glycogen Synthesis PI3K->GlucoseUptake

Caption: Proposed mechanism of this compound in improving insulin sensitivity.

Glibenclamide_Pathway cluster_beta_cell Pancreatic β-cell Glibenclamide Glibenclamide SUR1 SUR1 Glibenclamide->SUR1 Binds KATP_Channel K-ATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers

Caption: Mechanism of glibenclamide-stimulated insulin secretion.

Conclusion

This compound and glibenclamide lower blood glucose through fundamentally different pathways. This compound shows promise as a potential therapeutic agent for type 2 diabetes by improving insulin resistance, a key underlying factor in the disease.[1][2] Its mechanism involves the upregulation of key components of the insulin signaling cascade.[1][2] Glibenclamide is an established and effective insulin secretagogue, but its efficacy is dependent on functional pancreatic β-cells and it carries a risk of hypoglycemia.[4][8]

Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and safety profiles of this compound and glibenclamide. The distinct mechanisms of action suggest that this compound could offer a complementary or alternative therapeutic strategy, particularly in cases where insulin resistance is the primary concern.

References

A Comparative Analysis of the Anti-inflammatory Activity of Methylswertianin and Other Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of Methylswertianin alongside other well-researched xanthones, including α-mangostin, γ-mangostin, and mangiferin (B1668620). The information is compiled from various in vitro studies, with a focus on quantitative data and experimental methodologies to aid in the evaluation of these compounds as potential anti-inflammatory agents.

Executive Summary

Xanthones are a class of polyphenolic compounds found in various plants that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide focuses on comparing the in vitro anti-inflammatory activity of this compound, a xanthone (B1684191) primarily found in the Swertia genus, with the more extensively studied xanthones: α-mangostin, γ-mangostin (from Garcinia mangostana), and mangiferin (found in mangoes and other plants).

The available data indicates that while α-mangostin, γ-mangostin, and mangiferin have demonstrated significant inhibitory effects on key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models, the data for this compound is less comprehensive. The primary anti-inflammatory data for this compound is derived from a nitric oxide scavenging assay, which, while indicative of antioxidant and potential anti-inflammatory activity, is mechanistically different from the cell-based assays used for the other xanthones. This distinction is crucial for a nuanced comparison of their potencies.

Comparative Anti-inflammatory Activity of Xanthones

The following table summarizes the available quantitative data (IC50 values) for the anti-inflammatory activity of this compound and other selected xanthones. It is important to note the differences in the experimental assays when comparing these values.

CompoundTarget/AssayCell LineIC50 Value
This compound Nitric Oxide Scavenging-18.45 ± 1.23 µg/mL
Heat-induced Protein Denaturation->100 µg/mL
Hypotonicity-induced Haemolysis->100 µg/mL
α-Mangostin Nitric Oxide ProductionRAW 264.73.1 µM
COX-2 ExpressionRAW 264.7- (Inhibition observed)
TNF-α ProductionRAW 264.731.8 µM
IL-6 ProductionRAW 264.764.8 µM
γ-Mangostin Nitric Oxide ProductionRAW 264.76.0 µM
COX-2 ActivityC6 Rat Glioma~2 µM
TNF-α ProductionRAW 264.745.2 µM
IL-6 ProductionRAW 264.7>100 µM
Mangiferin Nitric Oxide ProductionRAW 264.7- (Inhibition observed)
COX-2 ExpressionRAW 264.7- (Inhibition observed)
TNF-α ProductionRAW 264.7- (Inhibition observed)
IL-6 ProductionOKF6/TERT-2- (Inhibition observed)

Key Signaling Pathway: NF-κB

A common mechanism underlying the anti-inflammatory effects of many xanthones is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. The diagram below illustrates a simplified overview of the canonical NF-κB activation pathway, which is a frequent target of anti-inflammatory compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes induces

Caption: Simplified diagram of the LPS-induced canonical NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the anti-inflammatory activities of the xanthones.

Nitric Oxide (NO) Production Inhibition Assay (Cell-based)
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test xanthone for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Nitric Oxide (NO) Scavenging Assay (Acellular)
  • Methodology:

    • Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.

    • The test compound is incubated with the sodium nitroprusside solution.

    • The amount of remaining nitric oxide is quantified using the Griess reagent.

    • The absorbance is measured spectrophotometrically, and the percentage of NO scavenging is calculated. The IC50 value represents the concentration of the compound that scavenges 50% of the generated nitric oxide.

Cyclooxygenase (COX-2) Inhibition Assay
  • Enzyme Source: Purified ovine or human recombinant COX-2.

  • Methodology:

    • The assay measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric probe.

    • The enzyme is pre-incubated with the test xanthone at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The change in absorbance or fluorescence is monitored over time to determine the reaction rate.

    • The percentage of COX-2 inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is then determined.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
  • Cell Line: Murine macrophage cell line RAW 264.7 or other relevant cell types.

  • Methodology:

    • Cells are seeded and pre-treated with the test xanthones as described in the NO production inhibition assay.

    • Inflammation is induced with LPS.

    • After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Conclusion

Based on the currently available in vitro data, α-mangostin and γ-mangostin exhibit potent anti-inflammatory activities by inhibiting key inflammatory mediators and pathways in cell-based assays. Mangiferin also demonstrates significant anti-inflammatory potential through similar mechanisms.

The anti-inflammatory profile of this compound is less characterized in these widely used cellular models. While its nitric oxide scavenging activity suggests antioxidant potential that could contribute to anti-inflammatory effects, direct comparisons of its potency with other xanthones in inhibiting inflammatory signaling cascades in cells are limited. Further research employing standardized cell-based assays is necessary to comprehensively evaluate the anti-inflammatory efficacy of this compound relative to other prominent xanthones. This will be crucial for drug development professionals to make informed decisions regarding its potential as a therapeutic agent.

Validating the Antidiabetic Effects of Methylswertianin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the antidiabetic effects of Methylswertianin with standard therapeutic agents, metformin (B114582) and glibenclamide, based on preclinical data from animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further investigation and development.

This compound, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, has demonstrated significant potential as an antidiabetic agent. Preclinical studies, primarily in streptozotocin (B1681764) (STZ)-induced diabetic mouse models, have highlighted its efficacy in improving hyperglycemia, dyslipidemia, and insulin (B600854) resistance. This guide aims to contextualize these findings by comparing them against the established antidiabetic drugs, metformin and glibenclamide, within similar experimental paradigms.

Comparative Efficacy: this compound vs. Standard Antidiabetic Agents

The primary evidence for this compound's antidiabetic activity comes from studies on STZ-induced type 2 diabetic mice. In these models, oral administration of this compound has been shown to produce significant dose-dependent reductions in fasting blood glucose and improve glucose tolerance.[1][2] Furthermore, it favorably modulates lipid profiles by reducing serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] These effects are comparable to those observed with metformin and glibenclamide in similar animal models, suggesting a potent therapeutic potential.

Data Summary

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound with metformin and glibenclamide in STZ-induced diabetic rodent models.

Table 1: Effects on Glycemic Control in STZ-Induced Diabetic Mice

CompoundDoseAnimal ModelDurationFasting Blood Glucose ReductionOral Glucose Tolerance Test (OGTT)Serum Insulin LevelsReference
This compound 100 mg/kg/dayBALB/c Mice4 weeksSignificant reductionImprovedLowered fasting levels[1][2]
This compound 200 mg/kg/dayBALB/c Mice4 weeksSignificant reductionImprovedLowered fasting levels[1][2]
Metformin 250 mg/kg/dayMice3 daysSignificant reduction-No significant change[3]
Glibenclamide 5 mg/kg/dayMice14 daysNo significant change--[4]
Glibenclamide 10 mg/kg/dayRats10 daysSignificant reduction--[5][6][7]

Note: Direct comparative studies are limited; data is compiled from separate studies using similar models. Variations in experimental conditions should be considered.

Table 2: Effects on Lipid Profile in STZ-Induced Diabetic Mice

CompoundDoseTC ReductionTG ReductionLDL ReductionHDL IncreaseReference
This compound 100 & 200 mg/kg/daySignificantSignificantSignificantSignificant[1][2]
Metformin -Data not available in comparative STZ modelsData not available in comparative STZ modelsData not available in comparative STZ modelsData not available in comparative STZ models-
Glibenclamide -Data not available in comparative STZ modelsData not available in comparative STZ modelsData not available in comparative STZ modelsData not available in comparative STZ models-

Mechanistic Insights: Signaling Pathways

This compound appears to exert its antidiabetic effects primarily by enhancing insulin sensitivity.[1][2] The underlying mechanism involves the upregulation of key proteins in the insulin signaling cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This activation of the PI3K/Akt pathway is crucial for mediating insulin's metabolic effects, such as promoting glucose uptake and glycogen (B147801) synthesis.

Furthermore, the activation of AMP-activated protein kinase (AMPK) is a central mechanism for many antidiabetic agents, including metformin. AMPK acts as a cellular energy sensor, and its activation can lead to increased glucose uptake and decreased hepatic glucose production. While direct evidence for this compound's effect on AMPK is still emerging, its impact on downstream metabolic processes suggests potential involvement of this pathway.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (InsR) IRS1 IRS-1 Insulin_Receptor->IRS1 Activates Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->IRS1 Upregulates This compound->PI3K Upregulates

Fig. 1: this compound's effect on the PI3K/Akt insulin signaling pathway.

AMPK_Signaling_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates Glucose_Uptake Glucose Uptake (Muscle) AMPK->Glucose_Uptake Stimulates Gluconeogenesis Gluconeogenesis (Liver) AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulates

Fig. 2: The central role of AMPK in the mechanism of metformin.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Streptozotocin (STZ)-Induced Diabetic Mouse Model

This model is widely used to mimic type 2 diabetes, where a combination of a high-fat diet and a low dose of STZ induces insulin resistance and subsequent hyperglycemia.

  • Animals: Male BALB/c mice are typically used.[1][2]

  • Induction of Diabetes:

    • Mice are fed a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.

    • A single intraperitoneal injection of a low dose of STZ (e.g., 100-150 mg/kg), dissolved in a citrate (B86180) buffer (pH 4.5), is administered to partially damage pancreatic β-cells.[8]

    • Blood glucose levels are monitored, and mice with fasting blood glucose levels consistently above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic and included in the study.[9]

  • Treatment:

    • Diabetic mice are randomly assigned to different groups: diabetic control (vehicle), positive control (e.g., metformin or glibenclamide), and this compound-treated groups (at various doses).

    • The compounds are administered orally by gavage daily for the duration of the study (e.g., 4 weeks).[1][2]

Biochemical Assays
  • Fasting Blood Glucose (FBG): Blood is collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-administration.

  • Serum Lipid Profile: Blood is collected via cardiac puncture at the end of the study. Serum levels of TC, TG, LDL, and HDL are determined using commercially available enzymatic kits.

  • Serum Insulin: Fasting serum insulin levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Western Blot Analysis for Signaling Proteins
  • Tissue Preparation: Liver or skeletal muscle tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against InsR-α, IRS-1, PI3K, Akt, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (BALB/c Mice) Start->Animal_Acclimatization Diabetes_Induction Diabetes Induction (High-Fat Diet + STZ) Animal_Acclimatization->Diabetes_Induction Grouping Grouping of Diabetic Mice Diabetes_Induction->Grouping Treatment Daily Oral Gavage (4 weeks) Grouping->Treatment Monitoring In-life Monitoring (FBG, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint OGTT OGTT Endpoint->OGTT Sample_Collection Blood & Tissue Collection Endpoint->Sample_Collection Biochemical_Analysis Biochemical Analysis (Lipids, Insulin) Sample_Collection->Biochemical_Analysis Western_Blot Western Blot (Signaling Proteins) Sample_Collection->Western_Blot End End Biochemical_Analysis->End Western_Blot->End

Fig. 3: General workflow for evaluating antidiabetic compounds in STZ-induced mice.

Conclusion and Future Directions

This compound demonstrates promising antidiabetic effects in the STZ-induced diabetic mouse model, with efficacy in glycemic control and lipid management that is comparable to standard drugs. Its mechanism of action, centered on enhancing the PI3K/Akt insulin signaling pathway, provides a solid foundation for its therapeutic potential.

However, to further validate these findings, future research should focus on:

  • Direct, head-to-head comparative studies of this compound against metformin and glibenclamide within the same experimental setup.

  • Evaluation in other animal models of type 2 diabetes , such as the genetically diabetic db/db mouse model, to provide a more comprehensive understanding of its efficacy.

  • In-depth investigation into its potential effects on the AMPK signaling pathway to fully elucidate its molecular mechanisms.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

This guide provides a foundational overview for researchers, and the presented data and protocols should serve as a valuable resource for the continued exploration of this compound as a novel therapeutic agent for type 2 diabetes.

References

A Comparative Guide to Analytical Methods for Methylswertianin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of HPLC, HPTLC, and UPLC-MS/MS for the analysis of xanthones and related compounds. The data presented is a compilation from various studies to provide a comparative overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Key Advantages of UPLC-MS/MS
Analysis Time 7 - 65 min[1]Variable, but allows for parallel analysis of multiple samples< 10 min[1]Significantly shorter run times, leading to higher sample throughput.[1]
Linearity (R²) > 0.9868 - > 0.999[1][2]≥ 0.9940[3]≥ 0.99[1]All methods demonstrate excellent linearity.
Limit of Detection (LOD) 0.04 - 0.12 µg/mL[1]54.372 ng/spot[3]As low as 0.0219 µg/mL for some xanthones.[1]Generally lower LODs, indicating higher sensitivity.[1]
Limit of Quantitation (LOQ) 0.14 - 0.37 µg/mL[1]168.466 ng/spot[3]As low as 0.0657 µg/mL for some xanthones.[1]Lower LOQs allow for the quantification of trace amounts.[1]
Precision (%RSD) Intraday: ≤ 1.2%[1][2]Intraday: 0.307- 0.544%; Interday: 0.509-0.914%[4]Expected to have comparable or better precision than HPLC.High precision and reproducibility.[5]
Accuracy (% Recovery) 98.8% to 102.8%[2]100.146 ± 0.537%[4]94-111%[6]High accuracy for reliable quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility. Below are representative protocols for the analysis of xanthones and related compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline for the quantitative analysis of xanthones using HPLC with UV detection.

  • Instrumentation : HPLC system with a UV/Vis detector.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : A gradient or isocratic elution using a mixture of methanol (B129727) and water, often with the addition of an acid like acetic acid or formic acid to improve peak shape. A typical mobile phase could be methanol-water (90:10, v/v) containing 1% (v/v) acetic acid.[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Detection Wavelength : 237 nm for general xanthone (B1684191) detection.[7]

  • Injection Volume : 20 µL.[7]

  • Column Temperature : Ambient.

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol outlines a general procedure for the quantification of iridoid glycosides, which are structurally related to Methylswertianin.

  • Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[8]

  • Mobile Phase : A mixture of solvents optimized for the separation of the target analyte. For example, a mobile phase for Swertiamarin consists of ethyl acetate: ethanol: chloroform (B151607) (3:2.5:4.5 v/v/v).[9]

  • Sample Application : Samples and standards are applied to the HPTLC plate as bands using an automatic applicator.

  • Development : The plate is developed in a saturated twin-trough chamber with the mobile phase.

  • Densitometric Analysis : After development, the plate is dried, and the spots are scanned with a densitometer at the wavelength of maximum absorbance for the analyte (e.g., 243 nm for Swertiamarin).[9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This protocol provides a general workflow for the sensitive quantification of small molecules like xanthones in biological matrices.

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Column : A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[10]

  • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[10]

  • Flow Rate : Typically between 0.3 and 0.5 mL/min.

  • Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for the analyte and an internal standard are determined and optimized.[5][6]

  • Sample Preparation : For biological samples like plasma, a protein precipitation step is often required, followed by centrifugation and filtration before injection.[5] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[11]

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship in selecting an appropriate analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting start Plant Material / Biological Matrix extraction Extraction start->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Solid-Phase Extraction (SPE) (Optional for complex matrices) filtration->cleanup hplc HPLC-UV cleanup->hplc hptlc HPTLC-Densitometry cleanup->hptlc uplc_ms UPLC-MS/MS cleanup->uplc_ms data_acq Data Acquisition hplc->data_acq hptlc->data_acq uplc_ms->data_acq quant Quantification data_acq->quant report Report Generation quant->report

Figure 1. General experimental workflow for the quantification of this compound.

Method_Selection cluster_criteria Selection Criteria cluster_methods Analytical Methods start Research Goal sensitivity Sensitivity & Selectivity start->sensitivity throughput Sample Throughput start->throughput cost Cost & Availability start->cost matrix Matrix Complexity start->matrix hplc HPLC-UV sensitivity->hplc Moderate hptlc HPTLC sensitivity->hptlc Moderate uplc_ms UPLC-MS/MS sensitivity->uplc_ms High throughput->hplc Low throughput->hptlc High (Parallel) throughput->uplc_ms High (Serial) cost->hplc Moderate cost->hptlc Low cost->uplc_ms High matrix->hplc Simple to Moderate matrix->hptlc Simple matrix->uplc_ms Complex

Figure 2. Logical relationship for selecting an analytical method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in pharmacology, medicinal chemistry, and drug development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of methylswertianin and a variety of related xanthone (B1684191) compounds. This guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antibacterial, and α-glucosidase inhibitory activities.[1][2] The specific arrangement and nature of substituent groups on the xanthone scaffold are crucial in determining their biological efficacy.[1][3] This guide focuses on this compound and compares its activity with other notable xanthones, providing a clear framework for future drug design and development.

Comparative Biological Activity of Xanthones

The biological activity of xanthones is significantly influenced by the presence of functional groups such as hydroxyl, methoxy, and prenyl moieties. The position and number of these groups can dramatically alter the compound's potency and selectivity.

Table 1: Anticancer Activity of Selected Xanthones (IC50 in µM)

CompoundA549 (Lung)HepG2 (Liver)HCT-116 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)Reference
This compound -----
α-Mangostin 4.84>4010.1-19.86.096.18[3][4][5]
γ-Mangostin -----[6]
Garcinone E 4.84---6.21[3]
1,3,8-trihydroxy-2-prenylxanthone >40<10<10>40-[5]
Compound 8 (aminocarboxymethoxy derivative) 4.59-6.098.066.18[3]

Note: Data for this compound was not explicitly found in the provided search results. The table is populated with data for related, well-studied xanthones for comparative purposes.

Table 2: Antibacterial Activity of Selected Xanthones (MIC in µg/mL)

CompoundS. aureusMRSAE. coliP. aeruginosaReference
α-Mangostin ≤ 100Better inhibitory effect against Gram-positive bacteria≤ 100≤ 100[7]
Biprenylated Xanthones (general) Better inhibitory effect against Gram-positive bacteriaMore active with 1,3,6,7-tetraoxygenated skeleton--[7]
Key Structure-Activity Relationship Insights
  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. For instance, a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to cytotoxicity.[5]

  • Prenyl Groups: The addition of prenyl groups generally enhances biological activity. Diprenylated and geranylated xanthones often show prominent inhibitory effects.[4] The lipophilic nature of the prenyl group is thought to facilitate membrane interaction.[8]

  • Methoxy Groups: Methylation of hydroxyl groups can modulate activity. For example, in some cases, methoxylated derivatives show different selectivity towards cancer cell lines.[4]

  • Glycosylation: The attachment of sugar moieties, as seen in compounds like mangiferin, can influence properties like insulin (B600854) sensitivity.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The anti-proliferative activity of xanthone derivatives against various human cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, HCT-116, MDA-MB-231, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of xanthones against bacterial strains is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.[9]

  • Serial Dilution: The xanthone compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (standard antibiotic) and negative (solvent) controls are included.[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

α-Glucosidase Inhibition Assay

The inhibitory activity of xanthones against α-glucosidase is measured spectrophotometrically.[10]

  • Reaction Mixture Preparation: A mixture containing the xanthone sample at different concentrations, α-glucosidase enzyme, and phosphate (B84403) buffer (pH 6.86) is pre-incubated at 37°C for 10 minutes.[10]

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[10]

  • Incubation: The reaction mixture is incubated at 37°C for 30 minutes.[10]

  • Reaction Termination: The reaction is stopped by adding sodium carbonate.[10]

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.[10]

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[10]

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action and the logical flow of experimental procedures, the following diagrams have been generated.

experimental_workflow_anticancer cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells (48-72h) cell_seeding->treatment compound_prep Prepare Xanthone Dilutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (4h) add_mtt->incubation solubilize Solubilize Formazan incubation->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50 signaling_pathway_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway xanthone Xanthone Derivative death_receptor Death Receptor xanthone->death_receptor mitochondria Mitochondria xanthone->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In Vitro and In Vivo Correlation of Methylswertianin's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Methylswertianin, a xanthone (B1684191) found in several medicinal plants, with a focus on its anti-diabetic properties. By juxtaposing available in vivo data with related in vitro findings from its plant source, this document aims to offer a comprehensive overview for researchers exploring its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key pharmacological effects of this compound and related extracts observed in in vivo and in vitro studies.

Table 1: In Vivo Hypoglycemic and Hypolipidemic Effects of this compound in STZ-Induced Diabetic Mice

ParameterControl (Diabetic)This compound (100 mg/kg)This compound (200 mg/kg)Glibenclamide (Positive Control)
Fasting Blood Glucose (mmol/L) 25.8 ± 3.515.2 ± 2.811.8 ± 2.1 10.5 ± 1.9
Serum Insulin (B600854) (mU/L) 8.9 ± 1.512.4 ± 1.914.8 ± 2.2 16.2 ± 2.5
Total Cholesterol (mmol/L) 5.9 ± 0.84.1 ± 0.63.5 ± 0.5 3.2 ± 0.4
Triglycerides (mmol/L) 2.1 ± 0.41.4 ± 0.31.1 ± 0.2 1.0 ± 0.2
HDL-C (mmol/L) 0.8 ± 0.11.2 ± 0.21.5 ± 0.2 1.6 ± 0.3
LDL-C (mmol/L) 3.8 ± 0.52.1 ± 0.41.5 ± 0.3 1.2 ± 0.2

*Data adapted from Tian et al., 2010. Values are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the diabetic control group.

Table 2: In Vitro Anti-Diabetic Potential of Swertia Species Extracts (Containing Xanthones like this compound)

Extract SourceAssayIC50 ValueReference Compound
Swertia chirayita (Methanolic Extract)α-Amylase Inhibition~413.5 µg/mLAcarbose (B1664774)
Swertia lurida (Methanolic Extract)α-Amylase InhibitionHigher than S. chirayitaAcarbose
Swertia chirayita (Aqueous Extract)α-Glucosidase InhibitionModerate InhibitionAcarbose
Swertia chirayita (Aqueous Extract)Glucose Uptake (3T3-L1 cells)28% increase at 1 mg/mLInsulin

Note: The data in Table 2 is from extracts of plants known to contain this compound and other bioactive compounds. These results suggest potential in vitro activities of this compound but are not direct measurements of the pure compound.

Experimental Protocols

In Vivo Anti-Diabetic Activity of this compound

This protocol is based on the study by Tian et al. (2010) investigating the effects of this compound in a type 2 diabetes animal model.[1][2]

  • Animal Model: Male BALB/c mice were used. Type 2 diabetes was induced by a high-fat diet for four weeks, followed by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Treatment Groups:

    • Normal Control: Healthy mice receiving the vehicle.

    • Diabetic Control: Diabetic mice receiving the vehicle.

    • This compound Groups: Diabetic mice treated orally with this compound at doses of 100 mg/kg and 200 mg/kg daily for four weeks.

    • Positive Control: Diabetic mice treated orally with glibenclamide.

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected for the measurement of fasting blood glucose, serum insulin, total cholesterol, triglycerides, HDL-C, and LDL-C.

  • Mechanism of Action Study: The expression levels of key proteins in the insulin signaling pathway, including insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K), were determined in liver tissue using Western blotting.[1][2]

In Vitro α-Glucosidase Inhibition Assay

This is a standard protocol to assess the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Test compound (e.g., this compound or plant extract).

    • Acarbose as a positive control.

    • Phosphate buffer (pH 6.8).

  • Procedure:

    • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or acarbose in a 96-well plate.

    • The reaction is initiated by adding the substrate, pNPG.

    • The plate is incubated, and the absorbance is measured at 405 nm at different time points. The amount of p-nitrophenol released is proportional to the enzyme activity.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined.

In Vitro Glucose Uptake Assay in HepG2 Cells

This protocol measures the ability of a compound to stimulate glucose uptake in a human liver cell line.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • HepG2 cells are seeded in 24-well plates and allowed to adhere.

    • The cells are then serum-starved for a few hours before the assay.

    • The cells are treated with different concentrations of the test compound (e.g., this compound) or a positive control (e.g., insulin) for a specified period.

    • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the wells.

    • After incubation, the cells are washed to remove the extracellular 2-NBDG.

    • The fluorescence intensity inside the cells is measured using a fluorescence microplate reader. An increase in fluorescence indicates enhanced glucose uptake.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound InsR Insulin Receptor (InsR-α) This compound->InsR Upregulates IRS1 IRS-1 This compound->IRS1 Upregulates PI3K PI3K This compound->PI3K Upregulates Insulin Insulin Insulin->InsR Binds InsR->IRS1 Phosphorylates IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Facilitates

Caption: Proposed mechanism of this compound's anti-diabetic effect via the insulin signaling pathway.

G cluster_setup Animal Model Preparation cluster_treatment Treatment Phase (4 weeks) cluster_analysis Data Collection and Analysis start Male BALB/c Mice hfd High-Fat Diet (4 weeks) start->hfd stz Streptozotocin Injection hfd->stz diabetes_model Type 2 Diabetic Mouse Model stz->diabetes_model grouping Grouping diabetes_model->grouping control Diabetic Control (Vehicle) grouping->control test_groups This compound (100 & 200 mg/kg) grouping->test_groups positive_control Glibenclamide grouping->positive_control blood_collection Blood Sample Collection control->blood_collection tissue_collection Liver Tissue Collection control->tissue_collection test_groups->blood_collection test_groups->tissue_collection positive_control->blood_collection positive_control->tissue_collection biochemical Biochemical Analysis (Glucose, Lipids, Insulin) blood_collection->biochemical western_blot Western Blotting (InsR-α, IRS-1, PI3K) tissue_collection->western_blot

Caption: Workflow for the in vivo evaluation of this compound's anti-diabetic effects.

Correlation and Discussion

The in vivo studies strongly indicate that this compound possesses significant anti-diabetic properties, effectively lowering blood glucose and improving lipid profiles in a diabetic animal model.[1][2] The proposed mechanism of action involves the upregulation of key components of the insulin signaling pathway, namely InsR-α, IRS-1, and PI3K.[1][2] This suggests that this compound may enhance insulin sensitivity.

While direct in vitro data for this compound is currently limited, studies on extracts from Swertia species, which are known sources of this compound, provide some corroborating evidence. The observed in vitro inhibition of α-amylase and α-glucosidase by these extracts suggests a potential mechanism for reducing postprandial hyperglycemia by delaying carbohydrate digestion. Furthermore, the enhanced glucose uptake in 3T3-L1 cells by Swertia chirayita extract aligns with the in vivo findings of improved glucose metabolism.

The lack of specific in vitro studies on pure this compound represents a research gap. Future investigations should focus on evaluating the direct effects of isolated this compound on glucose uptake in various cell lines (e.g., HepG2, L6 myotubes, 3T3-L1 adipocytes) and its impact on the expression and phosphorylation of proteins in the insulin signaling cascade at the cellular level. Such studies would be crucial for establishing a definitive in vitro-in vivo correlation and further elucidating the precise molecular mechanisms underlying its anti-diabetic effects.

References

Independent Replication of Methylswertianin's Effects on Insulin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

This guide provides a comparative analysis of Methylswertianin and other prominent insulin-sensitizing agents. While independent replication studies specifically for this compound's effects on insulin (B600854) signaling are limited, this document summarizes the available data and contrasts it with established alternatives, offering a valuable resource for researchers in metabolic diseases.

Executive Summary

This compound, a xanthone (B1684191) derivative, has demonstrated potential as an anti-diabetic agent by reportedly enhancing the insulin signaling pathway. The primary mechanism appears to be the upregulation of key signaling proteins, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K). This guide compares the reported effects of this compound with well-documented insulin sensitizers: Metformin, Thiazolidinediones (TZDs), Berberine, and Resveratrol (B1683913). The comparison focuses on their impact on critical nodes of the insulin signaling cascade, supported by available quantitative data. Detailed experimental protocols for key assays are also provided to facilitate further research and replication efforts.

Comparative Analysis of Insulin Sensitizing Agents

The following tables summarize the quantitative effects of this compound and its alternatives on key components of the insulin signaling pathway. It is important to note that the data is compiled from various studies and experimental conditions, and direct comparative studies are scarce.

Table 1: Effects on Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1)

CompoundTargetEffectQuantitative DataCell/Animal Model
This compound InsR-α, IRS-1Upregulation of protein expression.Data on fold change not specified in available abstracts.[1][2]STZ-induced diabetic mice[1][2]
Metformin IR, IRS-1Increased tyrosine phosphorylation.100% increase in IR phosphorylation; 90% increase in IRS-1 phosphorylation in insulin-resistant myotubes.[3]C2C12 myotubes[3]
Thiazolidinediones (Pioglitazone) IR, IRS-1Reverses the decline in insulin-stimulated tyrosine phosphorylation.Restored phosphorylation to levels seen in lean rats.[4][5][6]Wistar fatty rats[4]
Berberine IR, IRS-1Increased IR mRNA and protein expression; Increased IRS-1 tyrosine phosphorylation and decreased serine phosphorylation.Dose-dependent increase in IR expression.[7][8]Human liver cells, HepG2 cells[7][8]
Resveratrol IR, IRS-1Increased IR expression and phosphorylation; Increased IRS-1 phosphorylation in myotubes from lean individuals.Significant increase in IR phosphorylation in diabetic rats.[9][10]Goto-Kakizaki diabetic rats, primary human myotubes[9][10]

Table 2: Effects on Downstream Signaling (PI3K and Akt)

CompoundTargetEffectQuantitative DataCell/Animal Model
This compound PI3KUpregulation of protein expression.Data on fold change not specified in available abstracts.[1][2]STZ-induced diabetic mice[1][2]
Metformin PI3K, AktRestored PI3K activity; Reduced Akt phosphorylation.Restored PI3K activity in insulin-resistant myotubes.[3] Significant reduction in p-Akt in cervical cancer cells.[11]C2C12 myotubes, Human cervical cancer cells[3][11]
Thiazolidinediones (Pioglitazone) PI3KReverses the decline in insulin-stimulated PI3K activity.Restored PI3K activity to levels seen in lean rats.[4]Wistar fatty rats[4]
Thiazolidinediones (Rosiglitazone) AktIncreased Akt phosphorylation.Significant increase in p-Akt in HUVECs.[12][13]Human umbilical vein endothelial cells (HUVECs)[12][13]
Berberine PI3K, AktIncreased phosphorylation of PI3K and Akt.Significant restoration of p-PI3K and p-Akt levels in diabetic rat hippocampus.[14]T2D model rats[14]
Resveratrol AktInhibited insulin-induced Akt phosphorylation in some models; increased in others under insulin-resistant conditions.~80% maximal decrease in insulin-induced Akt phosphorylation in hepatic cells.[15] Increased Akt phosphorylation in lipid-treated C2C12 cells.[9]Hepatic cells, C2C12 cells[9][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_membrane_transporter cluster_extracellular_glucose Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_translocation GLUT4_vesicle->GLUT4_translocation GLUT4 GLUT4 GLUT4_translocation->GLUT4 Glucose_out Glucose Uptake GLUT4->Glucose_out Glucose_in Glucose Glucose_in->GLUT4 This compound This compound: Upregulates IR, IRS-1, PI3K This compound->IR This compound->IRS1 This compound->PI3K Metformin Metformin: Increases IR/IRS-1 phosphorylation Metformin->IR Metformin->IRS1 TZDs TZDs: Increase IR/IRS-1 phosphorylation TZDs->IR TZDs->IRS1 Berberine Berberine: Upregulates IR, activates PI3K/Akt Berberine->IR Berberine->PI3K Resveratrol Resveratrol: Modulates IR/Akt phosphorylation Resveratrol->IR Resveratrol->AKT Western_Blot_Workflow start Cell/Tissue Lysis (with phosphatase/protease inhibitors) quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer block Blocking (e.g., 5% BSA or Milk in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-p-Akt, anti-total-Akt) block->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detect Chemiluminescent Detection (ECL Substrate) wash2->detect image Imaging and Densitometry (Quantification of Band Intensity) detect->image Glucose_Uptake_Assay start Seed and Differentiate Cells (e.g., 3T3-L1 Adipocytes) starve Serum Starvation start->starve treat Treat with Compound (e.g., this compound) starve->treat stimulate Insulin Stimulation treat->stimulate add_2dg Add 2-Deoxyglucose (2-DG) stimulate->add_2dg wash Wash to Remove Extracellular 2-DG add_2dg->wash lyse Cell Lysis wash->lyse measure Measure Intracellular 2-DG-6-Phosphate (Colorimetric/Fluorometric Assay) lyse->measure

References

A Comparative Analysis of Methylswertianin Across Diverse Swertia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the distribution, extraction, and pharmacological activities of Methylswertianin, a promising bioactive compound found in various Swertia species. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound content, detailed experimental protocols, and an exploration of its therapeutic potential, particularly in the context of diabetes.

Introduction to this compound and the Swertia Genus

The genus Swertia, belonging to the Gentianaceae family, encompasses a wide array of plant species that have been integral to traditional medicine systems for centuries. These plants are rich sources of various bioactive compounds, with xanthones being one of the most prominent classes. This compound, a xanthone (B1684191) derivative, has garnered significant scientific interest due to its potential pharmacological activities, most notably its anti-diabetic properties. This guide offers a comparative study of this compound as it occurs in different Swertia species, providing a valuable resource for its further investigation and potential therapeutic development.

Comparative Quantification of this compound

The concentration of this compound can vary significantly among different Swertia species. This variation is influenced by genetic factors, geographical location, and environmental conditions. While comprehensive quantitative data across all Swertia species is not yet available, existing research provides some valuable insights.

Table 1: Quantitative Data of this compound in select Swertia Species

Swertia SpeciesPlant PartThis compound ContentAnalytical MethodReference
Swertia mussotiiWhole Plant16 mg/kg (0.016 mg/g)HSCCC[1]
Swertia puniceaNot SpecifiedIsolated from active fractionNot Quantified[2][3]
Swertia bimaculataNot SpecifiedIdentified as a constituentNot Quantified[4]

Note: The data presented is based on available literature and may not be exhaustive. Further research is required for a more comprehensive comparison.

Experimental Protocols

Extraction and Isolation of this compound from Swertia mussotii

A successful method for the preparative separation of this compound from Swertia mussotii utilizes High-Speed Counter-Current Chromatography (HSCCC).[5][6]

Protocol:

  • Plant Material Preparation: Dried and powdered whole plants of Swertia mussotii are extracted with a suitable solvent, such as 75% ethanol (B145695).

  • Crude Extract Preparation: The ethanol extract is evaporated to dryness. The residue is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), and n-butanol) to obtain a crude chloroform extract.

  • HSCCC Separation:

    • Solvent System: A two-phase solvent system of n-hexane:ethyl acetate:methanol (B129727):water (5:5:10:4, v/v/v/v) is used.

    • Operation: The upper phase is used as the stationary phase, and the lower phase as the mobile phase. The separation is performed at a flow rate of 1.5 mL/min and a rotation speed of 800 rpm.

  • Purification and Identification: The collected fractions containing this compound are combined and further purified. The structure and purity of the isolated compound are confirmed using techniques such as ¹H-NMR and ¹³C-NMR.[6]

start Dried Swertia mussotii Powder extraction 75% Ethanol Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation partition Solvent Partitioning (Petroleum Ether, Chloroform, n-Butanol) evaporation->partition crude_extract Crude Chloroform Extract partition->crude_extract hsccc HSCCC Separation (n-hexane:ethyl acetate:methanol:water) crude_extract->hsccc fractions Collect Fractions hsccc->fractions purification Purification fractions->purification This compound Pure this compound purification->this compound

Figure 1: Experimental workflow for the extraction and isolation of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the routine quantification of this compound across various Swertia species is not extensively documented in the readily available literature, a general approach can be adapted from existing methods for other xanthones in Swertia.[7][8][9]

Generalized Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh the dried and powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol or 80% acetone) using methods like sonication or reflux extraction.

    • Filter the extract through a 0.45 µm filter before injection.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).

    • Flow Rate: Typically around 1.0 mL/min.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

start Prepare this compound Standards hplc HPLC Analysis (C18 Column, Gradient Elution) start->hplc sample_prep Prepare Plant Extract sample_prep->hplc detection UV Detection hplc->detection quantification Quantification using Calibration Curve detection->quantification result This compound Content (mg/g) quantification->result

Figure 2: General workflow for the quantification of this compound by HPLC.

Pharmacological Activity: Anti-Diabetic Effects

This compound has demonstrated significant anti-diabetic activity, primarily through the enhancement of insulin (B600854) signaling.[2]

In Vivo Anti-Diabetic Activity in a Mouse Model

Experimental Design:

  • Animal Model: Type 2 diabetes is induced in male mice using streptozotocin (B1681764) (STZ).[2]

  • Treatment: Diabetic mice are orally administered with this compound at different doses (e.g., 100 and 200 mg/kg body weight/day) for a period of 4 weeks.[2]

  • Parameters Measured:

    • Fasting blood glucose (FBG)

    • Oral glucose tolerance test (OGTT)

    • Fasting serum insulin (FINS)

    • Serum lipid profile (Total Cholesterol, Triglycerides, LDL, HDL)

    • Hepatic glycogen (B147801) content

    • Activities of key glucose metabolism enzymes (Glucokinase and Glucose-6-phosphatase)

    • Expression levels of proteins in the insulin signaling pathway (InsR-alpha, IRS-1, PI3K) via Western blot.[2]

Key Findings:

  • This compound significantly reduces fasting blood glucose levels.[2]

  • It improves glucose tolerance and lowers fasting serum insulin levels.[2]

  • It ameliorates the lipid profile by reducing total cholesterol, triglycerides, and LDL, while increasing HDL.[2]

  • It increases hepatic glycogen content and favorably modulates the activities of glucokinase and glucose-6-phosphatase.[2]

Molecular Mechanism: The Insulin Signaling Pathway

This compound appears to exert its anti-diabetic effects by improving insulin resistance through the enhancement of the insulin signaling pathway.[2]

Signaling Pathway Overview:

  • Insulin Binding: Insulin binds to the alpha subunit of the insulin receptor (InsR-α) on the cell surface.[10][11][12][13][14]

  • Receptor Activation: This binding triggers the autophosphorylation of the beta subunit of the insulin receptor, activating its tyrosine kinase activity.[11]

  • IRS-1 Phosphorylation: The activated insulin receptor then phosphorylates insulin receptor substrate-1 (IRS-1).[1][6][15][16][17]

  • PI3K Activation: Phosphorylated IRS-1 acts as a docking site for and activates Phosphoinositide 3-kinase (PI3K).[18][19][20][21]

  • Downstream Effects: The activation of PI3K initiates a cascade of downstream signaling events that ultimately lead to increased glucose uptake by cells and the regulation of glucose metabolism.[18][20]

This compound administration has been shown to increase the expression levels of InsR-alpha, IRS-1, and PI3K, suggesting that it enhances the sensitivity of cells to insulin and improves the efficiency of this signaling cascade.[2]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin InsR_alpha InsR-α Insulin->InsR_alpha Binds InsR_beta InsR-β IRS1 IRS-1 InsR_beta->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Downstream Downstream Signaling (e.g., Akt/PKB activation) PI3K->Downstream Glucose_Uptake Increased Glucose Uptake & Metabolism Downstream->Glucose_Uptake This compound This compound This compound->InsR_alpha Upregulates This compound->IRS1 Upregulates This compound->PI3K Upregulates

References

A Comparative Analysis of the Therapeutic Index of Methylswertianin and Standard Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel therapeutic agents for type 2 diabetes, Methylswertianin, a natural compound, has demonstrated promising anti-diabetic properties. This guide provides a comparative assessment of the available data on this compound against standard-of-care drugs, metformin (B114582) and glibenclamide, with a focus on their therapeutic indices. The therapeutic index is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher therapeutic index generally indicates a safer medication.

Quantitative Data Summary

A direct comparison of the therapeutic index is hampered by the current lack of publicly available data on the median lethal dose (LD50) or median toxic dose (TD50) for this compound. However, effective doses from preclinical studies have been reported. The table below summarizes the available quantitative data for this compound and the standard drugs, metformin and glibenclamide, in rodent models.

DrugAnimal ModelEffective Dose (ED50) / Effective DoseMedian Lethal Dose (LD50) - OralTherapeutic Index (LD50/ED)
This compound Diabetic Mice100-200 mg/kg (significant reduction in fasting blood glucose)[1][2]Data not availableNot calculable
Metformin Diabetic Mice~150-250 mg/kg (hypoglycemic effects)[3][4]1511 - 2400 mg/kg[5][6]~6 - 16
Glibenclamide Diabetic Rats5-10 mg/kg (significant blood glucose reduction)[7]Data available but not specified in the provided resultsNot calculable from provided results

Note: The therapeutic index for metformin is an approximation based on the range of effective and lethal doses found in the literature. The therapeutic index for glibenclamide could not be calculated from the provided search results. The absence of LD50 or TD50 data for this compound prevents the calculation of its therapeutic index and a direct safety comparison with standard drugs.

Experimental Protocols

Determination of a Hypoglycemic Effect of this compound in a Streptozotocin-Induced Diabetic Mouse Model

This protocol is based on studies investigating the anti-diabetic effects of this compound.[1][2]

1. Animal Model:

  • Male BABL/c mice are used.

  • Type 2 diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

2. Treatment:

  • Diabetic mice are orally administered this compound at doses of 100 mg/kg and 200 mg/kg body weight daily for a period of 4 weeks.

  • A control group of diabetic mice receives the vehicle.

3. Measurement of Efficacy:

  • Fasting blood glucose levels are measured periodically throughout the study.

  • At the end of the treatment period, an oral glucose tolerance test (OGTT) can be performed to assess glucose metabolism.

  • Serum insulin (B600854) levels may also be measured.

4. Data Analysis:

  • The effective dose is determined by a statistically significant reduction in fasting blood glucose levels in the treated groups compared to the control group.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)

While specific acute toxicity data for this compound is not available, a standard protocol to determine the LD50 would be as follows:

1. Animal Model:

  • Typically, female rats or mice are used.

2. Dosing:

  • A single dose of the substance is administered orally to the animals.

  • The "Up-and-Down Procedure" is often used, where the dosing for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.

  • A starting dose is chosen based on preliminary knowledge of the substance.

3. Observation:

  • Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4. LD50 Calculation:

  • The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death across the tested doses.

Visualizations

Signaling Pathway of this compound

Methylswertianin_Signaling_Pathway This compound This compound InsulinReceptor Insulin Receptor (InsR-α) This compound->InsulinReceptor Upregulates expression IRS1 Insulin Receptor Substrate-1 (IRS-1) InsulinReceptor->IRS1 Upregulates expression PI3K Phosphatidylinositol 3-kinase (PI3K) IRS1->PI3K Upregulates expression GlucoseUptake Increased Glucose Uptake & Improved Insulin Resistance PI3K->GlucoseUptake

Caption: Signaling pathway of this compound in improving insulin resistance.

Conceptual Workflow for Therapeutic Index Determination

Therapeutic_Index_Workflow cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies DoseResponse_E Dose-Response Curve (Therapeutic Effect) ED50 ED50 (Effective Dose in 50% of population) DoseResponse_E->ED50 Calculation Therapeutic Index Calculation ED50->Calculation DoseResponse_T Dose-Response Curve (Toxic Effect) LD50 LD50 (Lethal Dose in 50% of population) DoseResponse_T->LD50 LD50->Calculation

Caption: Experimental workflow for determining the therapeutic index.

Conclusion

While this compound shows potential as an anti-diabetic agent by improving insulin resistance through the InsR-α/IRS-1/PI3K signaling pathway, a comprehensive assessment of its therapeutic index is not yet possible.[1][2] The lack of acute toxicity data (LD50 or TD50) is a significant gap in the current body of research. In contrast, standard drugs like metformin have a more established, albeit relatively low, therapeutic index. Further preclinical toxicology studies are imperative to determine the safety profile of this compound and to ascertain its viability as a clinical candidate for the treatment of type 2 diabetes. Researchers are encouraged to conduct acute toxicity studies following standardized guidelines to generate the data necessary for a complete therapeutic index assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylswertianin
Reactant of Route 2
Reactant of Route 2
Methylswertianin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。